(Triphenylphosphoranylidene)acetaldehyde
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-(triphenyl-λ5-phosphanylidene)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17OP/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCAYWAIRTVXIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175622 | |
| Record name | (Triphenylphosphoranylidene)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2136-75-6 | |
| Record name | 2-(Triphenylphosphoranylidene)acetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2136-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Triphenylphosphoranylidene)acetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Triphenylphosphoranylidene)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (triphenylphosphoranylidene)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.705 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Triphenylphosphoranylidene)acetaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7LZM6552K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(Triphenylphosphoranylidene)acetaldehyde chemical properties
An In-depth Technical Guide to (Triphenylphosphoranylidene)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, a versatile Wittig reagent crucial for the formation of carbon-carbon double bonds in organic synthesis.
Core Chemical Properties
This compound, also known as (Formylmethylene)triphenylphosphorane, is a stable phosphorus ylide. Its utility in organic chemistry, particularly in the synthesis of α,β-unsaturated aldehydes, makes it a valuable reagent in the pharmaceutical and agrochemical industries.[1][2]
Physical and Chemical Identifiers
A summary of the key identifiers for this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 2136-75-6 | [3][4] |
| Molecular Formula | C₂₀H₁₇OP | [3][5] |
| Molecular Weight | 304.32 g/mol | [4][6] |
| IUPAC Name | 2-(triphenyl-λ⁵-phosphanylidene)acetaldehyde | [3][7] |
| Synonyms | (Formylmethylene)triphenylphosphorane, (2-Oxoethylidene)triphenylphosphorane | [1][8] |
| InChI Key | CQCAYWAIRTVXIY-UHFFFAOYSA-N | [4][5] |
| SMILES String | O=CC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | [7] |
Physical Properties
The physical characteristics of this compound are detailed in Table 2.
| Property | Value | Reference |
| Appearance | Yellow to light yellow or pink to brown crystalline powder | [1][8] |
| Melting Point | 185-188 °C (lit.) | [4] |
| Solubility | Soluble in chloroform (B151607) and methanol. | [3] |
| Stability | Stable, combustible, and incompatible with strong oxidizing agents. Should be stored in a dry environment at low temperatures (-10 °C to -20°C). | [1][3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are powerful tools for characterizing the molecule. The aromatic protons of the three phenyl groups typically appear as a complex multiplet in the region of 7.4-7.8 ppm in the ¹H NMR spectrum.[9]
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy provide insights into the functional groups. The FT-IR spectrum, typically recorded in the 4000–400 cm⁻¹ range, shows characteristic C-H stretching vibrations of the phenyl rings and the aldehydic C-H stretch.[9] A prominent feature is the C=O stretching frequency of the acetaldehyde (B116499) moiety. The P=C stretching vibration is characteristic of the ylide bond.[9] The FT-Raman spectrum is often recorded in the 3500–50 cm⁻¹ region.[9]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically a two-step process involving the formation of a phosphonium (B103445) salt followed by deprotonation to generate the ylide.[9] A common precursor is formylmethyltriphenylphosphonium chloride.[9]
Step 1: Synthesis of Formylmethyltriphenylphosphonium Chloride
This step involves the Sₙ2 reaction of triphenylphosphine (B44618) with a suitable two-carbon electrophile, such as chloroacetaldehyde (B151913) dimethyl acetal, followed by acidic hydrolysis.[9]
Step 2: Deprotonation to form the Ylide
The phosphonium salt is then treated with a base, such as triethylamine, to yield this compound.[3]
Purification: The crude product can be purified by recrystallization from methyl ethyl ketone (MEK) or by dissolving it in benzene, washing with 1N NaOH, drying over MgSO₄, evaporating the solvent, and crystallizing the residue from MEK.[3]
Wittig Reaction with an Aldehyde
This compound is a key reagent in the Wittig reaction for the synthesis of α,β-unsaturated aldehydes.[10]
General Procedure:
The Wittig reaction involves the reaction of the phosphorus ylide with an aldehyde or ketone.[9] The reaction with aldehydes in DMF at 25°C for 1–4 days can yield (E)-3-aryl-2-propenals.[9]
Reactivity and Logical Relationships
Synthesis Pathway
The synthesis of this compound follows a clear logical progression from readily available starting materials.
Caption: Synthesis of this compound.
Wittig Reaction Mechanism
The Wittig reaction mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of an aldehyde or ketone, leading to the formation of an alkene and triphenylphosphine oxide.
Caption: Mechanism of the Wittig Reaction.
Safety Information
This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][11]
Precautionary Measures:
-
Avoid breathing dust.[11]
-
Wash skin thoroughly after handling.[11]
-
Use only outdoors or in a well-ventilated area.[11]
-
Wear protective gloves, eye protection, and face protection.[11]
First Aid:
-
If on skin: Wash with plenty of soap and water.[11]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. sciepub.com [sciepub.com]
- 2. CN103910759A - Preparation method of (carbethoxyethylidene)triphenylphosphorane - Google Patents [patents.google.com]
- 3. (FORMYLMETHYLENE)TRIPHENYLPHOSPHORANE | 2136-75-6 [chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Page loading... [wap.guidechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scbt.com [scbt.com]
- 9. This compound | 2136-75-6 | Benchchem [benchchem.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to (Triphenylphosphoranylidene)acetaldehyde (CAS Number 2136-75-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Triphenylphosphoranylidene)acetaldehyde, a stabilized phosphorus ylide, is a versatile and valuable reagent in modern organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application in the Wittig reaction, and explores its utility in the synthesis of complex bioactive molecules. The information is presented to support researchers, scientists, and drug development professionals in leveraging this reagent for the efficient construction of α,β-unsaturated aldehydes, key intermediates in the development of novel therapeutics and other functional molecules.
Introduction
This compound, also known as (formylmethylene)triphenylphosphorane, is a stable, crystalline solid widely employed as a Wittig reagent. Its chemical structure features a triphenylphosphine (B44618) moiety bonded to an acetaldehyde-derived carbon, creating a stabilized ylide. The presence of the electron-withdrawing aldehyde group delocalizes the negative charge on the α-carbon, rendering the reagent less reactive and more selective than its unstabilized counterparts. This stability allows for easier handling and typically leads to the stereoselective formation of (E)-alkenes in Wittig reactions. Its primary application lies in the two-carbon homologation of aldehydes and ketones to yield α,β-unsaturated aldehydes, which are important building blocks in the synthesis of natural products, pharmaceuticals, and agrochemicals.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 2136-75-6 | [2][3][4][5] |
| Molecular Formula | C₂₀H₁₇OP | [2][3][4][5] |
| Molecular Weight | 304.32 g/mol | [2][3][4][5] |
| Appearance | White to light yellow or brown crystalline powder | [2][6] |
| Melting Point | 185-188 °C | [7] |
| Solubility | Soluble in chloroform (B151607) and methanol. | [2] |
| Stability | Stable under ambient conditions. Combustible. Incompatible with strong oxidizing agents. | [2] |
Spectroscopic Data
The structural identity and purity of this compound can be confirmed using various spectroscopic techniques. The following tables summarize the characteristic spectral data.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 9.5 | d | ³J(H,H) = 5-7 | Aldehydic proton (-CHO) |
| 7.4 - 7.8 | m | - | Phenyl protons (15H) | |
| 4.0 - 4.5 | dd | ³J(H,H) = 5-7, ²J(P,H) = 20-25 | Vinylic proton (=CH-) | |
| ¹³C NMR | 190-195 | d | ²J(P,C) ≈ 10-15 | Carbonyl carbon (C=O) |
| 128-135 | m | - | Phenyl carbons | |
| 50-60 | d | ¹J(P,C) ≈ 100-120 | Ylidic carbon (P=C) | |
| ³¹P NMR | +15 to +20 | s | - | Phosphorus |
3.2. Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | Aromatic C-H Stretch |
| ~1650 | Strong | C=O Stretch (Aldehyde) |
| 1600-1570 | Medium | C=C Aromatic Stretch |
| ~1100 | Medium | P=C Stretch |
3.3. Mass Spectrometry
| Technique | m/z | Interpretation |
| GC-MS | 304 | Molecular Ion [M]⁺ |
| 303 | [M-H]⁺ | |
| 183 |
Experimental Protocols
4.1. Synthesis of this compound
The most common and practical synthesis of this compound involves a two-step process starting from triphenylphosphine. The first step is the formation of a phosphonium (B103445) salt, formylmethyltriphenylphosphonium chloride, followed by deprotonation to yield the ylide.[1]
Step 1: Synthesis of Formylmethyltriphenylphosphonium Chloride
This precursor can be synthesized by the reaction of triphenylphosphine with a suitable two-carbon electrophile, such as chloroacetaldehyde (B151913) dimethyl acetal (B89532), followed by acidic hydrolysis.
Step 2: Synthesis of this compound from Formylmethyltriphenylphosphonium Chloride
Experimental Protocol: (Based on the procedure described by Tripett & Walker, 1961)[2]
-
Suspend formylmethyltriphenylphosphonium chloride in a suitable solvent (e.g., benzene (B151609) or chloroform).
-
Add a mild base, such as triethylamine (B128534) (Et₃N), dropwise to the suspension with stirring.
-
The ylide will form and can be extracted into the organic solvent.
-
The triethylammonium (B8662869) chloride byproduct can be removed by filtration or washing with water.
-
The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent removed under reduced pressure to yield this compound.
-
The crude product can be purified by recrystallization from a suitable solvent like acetone.[2]
Caption: Synthesis of this compound.
4.2. Wittig Reaction using this compound
This reagent is used to convert aldehydes and ketones into α,β-unsaturated aldehydes. As a stabilized ylide, it generally provides the (E)-isomer as the major product.
General Experimental Protocol: (Adapted from general Wittig reaction procedures)[8]
-
Dissolve the aldehyde or ketone substrate in a suitable anhydrous solvent (e.g., dichloromethane, THF, or benzene) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound (typically 1.0-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC). Reaction times can vary from a few hours to overnight.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product is then typically triturated with a non-polar solvent (e.g., diethyl ether or hexanes) to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture to remove the triphenylphosphine oxide.
-
The filtrate, containing the desired α,β-unsaturated aldehyde, is then concentrated.
-
Further purification can be achieved by column chromatography on silica (B1680970) gel.
Caption: General workflow for the Wittig reaction.
Reaction Mechanism and Stereoselectivity
The Wittig reaction proceeds through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a transient four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to form the alkene and triphenylphosphine oxide. The high thermodynamic stability of the P=O bond in triphenylphosphine oxide is a major driving force for the reaction.
For stabilized ylides like this compound, the initial addition to the carbonyl is often reversible. This allows for equilibration to the more thermodynamically stable anti-oxaphosphetane intermediate, which then decomposes to give the (E)-alkene as the major product.
Caption: Mechanism of the Wittig reaction.
Applications in Drug Discovery and Development
This compound is a valuable tool in drug discovery and development due to its ability to efficiently introduce the α,β-unsaturated aldehyde functionality. This motif is present in numerous bioactive natural products and serves as a versatile handle for further chemical modifications.
Case Study: Synthesis of Curcumin-Based Anticancer Agents
The Wittig reaction of this compound with various aromatic aldehydes has been employed to synthesize (E)-3-aryl-2-propenals. These compounds are key intermediates in the synthesis of curcumin (B1669340) analogs, which have been investigated for their potential as anticancer agents. The reaction is typically carried out in DMF at room temperature.[1]
Case Study: Total Synthesis of Natural Products
While specific examples detailing the use of this compound in the total synthesis of complex natural products were not prominently found in the immediate search results, its application in constructing key fragments is a recognized strategy. For instance, in the synthesis of polyketide natural products, this reagent can be used to introduce a functionalized side chain containing an α,β-unsaturated aldehyde, which can then be further elaborated.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of α,β-unsaturated aldehydes via the Wittig reaction. Its stability and the stereoselectivity it imparts make it a valuable tool for organic chemists, particularly those in the fields of medicinal chemistry and natural product synthesis. This guide provides essential technical information and protocols to facilitate its successful application in research and development endeavors.
Safety Information
This compound may cause skin, eye, and respiratory irritation. It is important to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5][7]
References
- 1. This compound | 2136-75-6 | Benchchem [benchchem.com]
- 2. (FORMYLMETHYLENE)TRIPHENYLPHOSPHORANE | 2136-75-6 [chemicalbook.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. scbt.com [scbt.com]
- 5. This compound | C20H17OP | CID 75051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. community.wvu.edu [community.wvu.edu]
- 7. This compound 95 2136-75-6 [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Synthesis of (Triphenylphosphoranylidene)acetaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (Triphenylphosphoranylidene)acetaldehyde, a stabilized Wittig reagent crucial for the formation of α,β-unsaturated aldehydes. This document details the synthetic pathway, experimental protocols, and key characterization data to support its application in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex molecules.
Introduction
This compound, also known as (formylmethylene)triphenylphosphorane, is a valuable C2 building block in organic chemistry.[1] Its significance lies in its role as a stabilized phosphorus ylide in the Wittig reaction, a powerful method for the stereoselective synthesis of alkenes from carbonyl compounds.[2][3] The presence of the aldehyde functionality allows for the creation of α,β-unsaturated aldehydes, which are versatile intermediates in the synthesis of natural products and active pharmaceutical ingredients. This guide outlines a reliable two-step synthesis route, starting from readily available precursors.
Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process:
-
Formation of the Phosphonium (B103445) Salt: Triphenylphosphine (B44618) is reacted with a suitable two-carbon electrophile, such as a protected chloroacetaldehyde (B151913) derivative, to form the corresponding phosphonium salt. A common and stable precursor for this step is 2-chloro-1,1-diethoxyethane (B156400), which avoids the handling of the volatile and reactive chloroacetaldehyde.[3] The reaction proceeds via a nucleophilic substitution (SN2) mechanism. Subsequent acidic hydrolysis removes the acetal (B89532) protecting group to yield (formylmethyl)triphenylphosphonium chloride.
-
Ylide Formation (Deprotonation): The resulting phosphonium salt is then treated with a base to deprotonate the α-carbon, yielding the desired this compound ylide.[2] Due to the stabilizing effect of the adjacent aldehyde group, a moderately strong base such as sodium ethoxide or sodium hydroxide (B78521) is sufficient for this deprotonation.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of similar Wittig reagents and provide a detailed methodology for the preparation of this compound.
Synthesis of (Formylmethyl)triphenylphosphonium Chloride
Materials:
-
Triphenylphosphine (PPh₃)
-
2-Chloro-1,1-diethoxyethane
-
Toluene
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 equivalent) in toluene.
-
Add 2-chloro-1,1-diethoxyethane (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours. A white precipitate of the intermediate phosphonium salt, (2,2-diethoxyethyl)triphenylphosphonium chloride, will form.
-
Cool the mixture to room temperature and collect the precipitate by vacuum filtration. Wash the solid with diethyl ether to remove any unreacted starting materials.
-
Air dry the collected solid.
-
To a suspension of the dried intermediate salt in water, add concentrated hydrochloric acid dropwise while stirring until the solution becomes acidic (pH 1-2).
-
Heat the mixture at 40-50°C for 4-6 hours to effect hydrolysis of the acetal.
-
Remove the water under reduced pressure to yield the crude (formylmethyl)triphenylphosphonium chloride.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol (B145695)/diethyl ether, to obtain the purified phosphonium salt as a white crystalline solid.
Synthesis of this compound
Materials:
-
(Formylmethyl)triphenylphosphonium chloride
-
Sodium ethoxide (NaOEt) or Sodium hydroxide (NaOH)
-
Anhydrous ethanol or Dichloromethane (B109758)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure using Sodium Ethoxide:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, suspend (formylmethyl)triphenylphosphonium chloride (1.0 equivalent) in anhydrous ethanol.
-
Cool the phosphonium salt suspension in an ice bath and slowly add the sodium ethoxide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Remove the precipitated sodium chloride by filtration.
-
Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude ylide.
-
Recrystallize the crude product from a suitable solvent, such as a mixture of dichloromethane and diethyl ether, to yield pure this compound as a crystalline solid.
Procedure using Sodium Hydroxide:
-
Dissolve (formylmethyl)triphenylphosphonium chloride (1.0 equivalent) in dichloromethane.
-
Add an aqueous solution of sodium hydroxide (e.g., 2 M NaOH, 1.1 equivalents) and stir the biphasic mixture vigorously for 1-2 hours at room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting solid by recrystallization as described above.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₀H₁₇OP |
| Molecular Weight | 304.32 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 185-188 °C |
| Solubility | Soluble in chloroform, dichloromethane, and ethanol |
| Purity (typical) | >98% (HPLC)[4] |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 9.5-9.7 (d, 1H, CHO), 7.4-7.8 (m, 15H, Ar-H), 3.5-3.7 (d, 1H, P=CH) |
| ¹³C NMR (CDCl₃) | δ (ppm): 190-192 (d, CHO), 128-134 (Ar-C), 50-52 (d, P=CH) |
| FT-IR (KBr) | ν (cm⁻¹): ~3050 (Ar C-H), ~2820, ~2720 (Aldehyde C-H), ~1640 (C=O), ~1435 (P-Ph), ~1100 (P-Ph) |
Note: The exact chemical shifts and coupling constants in NMR spectra, as well as the precise wavenumbers in the IR spectrum, can vary slightly depending on the solvent and concentration.
Visualization of Synthetic Workflow and Reaction Mechanism
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the synthesis of this compound and the mechanism of its subsequent use in a Wittig reaction.
Experimental Workflow
Caption: Experimental workflow for the two-step synthesis of this compound.
Wittig Reaction Mechanism
Caption: Mechanism of the Wittig reaction using this compound.
References
An In-depth Technical Guide on the Structure and Bonding of (Triphenylphosphoranylidene)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Triphenylphosphoranylidene)acetaldehyde, a stabilized phosphorus ylide, is a pivotal reagent in organic synthesis, primarily utilized in the Wittig reaction for the stereoselective formation of α,β-unsaturated aldehydes. This guide provides a comprehensive analysis of its molecular structure, the nature of its characteristic ylidic bond, and its spectroscopic signature. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its reactivity. This document aims to serve as a technical resource for professionals leveraging this reagent in complex molecule synthesis and drug development.
Molecular Structure and Bonding
This compound, with the chemical formula C₂₀H₁₇OP, is characterized by a phosphorus atom double-bonded to a carbon atom, which is in turn bonded to an acetaldehyde (B116499) moiety.[1][2] The triphenylphosphine (B44618) group attached to the phosphorus atom provides significant steric bulk and electronic stabilization to the molecule.[1]
The bonding in phosphorus ylides is a subject of considerable interest and can be described by two principal resonance structures: the ylide form, with a carbanionic character on the α-carbon, and the ylene form, featuring a phosphorus-carbon double bond.[3] Computational studies, including Density Functional Theory (DFT) and Energy Decomposition Analysis (EDA), have provided deeper insights into the nature of this ylidic bond.[4][5] These analyses suggest a significant contribution from both electrostatic attraction and orbital interactions (σ-donation from the carbanion to the phosphonium (B103445) center and π-back-donation).[4][5] This complex bonding model explains the nucleophilic character of the ylidic carbon, which is central to its reactivity.[1]
Molecular Geometry
Table 1: Calculated Molecular Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| P=C (ylidic) | 1.68 | |
| C-C (aldehyde) | 1.42 | |
| C=O | 1.25 | |
| P-C (phenyl) | ~1.81-1.82 | |
| Bond Angles (°) | ||
| P=C-C | 124.5 | |
| C-C=O | 123.0 |
Data sourced from computational studies.
Synthesis and Spectroscopic Characterization
The synthesis of this compound is typically achieved through the deprotonation of its corresponding phosphonium salt, formylmethyltriphenylphosphonium chloride.[1][6]
Synthesis Workflow
Caption: Logical workflow for the synthesis of this compound.
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.
Table 2: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Assignment | Observed Value |
| FT-IR (cm⁻¹) | Aromatic C-H Stretch | 3050 - 3000 |
| Aldehydic C-H Stretch | 2850 - 2750 | |
| C=O Stretch | ~1630 | |
| P=C Stretch | ~1100 | |
| ¹H NMR (ppm) | Aromatic Protons | 7.4 - 7.8 (m) |
| Vinylic Proton (P=CH) | Distinct chemical shift with ²J(P,H) coupling | |
| Aldehydic Proton (CHO) | Distinct chemical shift | |
| ³¹P NMR (ppm) | P(V) ylide | Characteristic downfield shift |
Note: Exact values can vary based on solvent and experimental conditions.
Experimental Protocols
Synthesis of this compound
This protocol is based on the deprotonation of formylmethyltriphenylphosphonium chloride.[6]
Materials:
-
Formylmethyltriphenylphosphonium chloride
-
Triethylamine (Et₃N)
-
Benzene (C₆H₆), anhydrous
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Acetone (B3395972) (Me₂CO)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend formylmethyltriphenylphosphonium chloride in anhydrous benzene.
-
Add a stoichiometric amount of triethylamine dropwise to the stirred suspension at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, filter the reaction mixture to remove the triethylammonium (B8662869) chloride precipitate.
-
Wash the filtrate with N NaOH solution in a separatory funnel, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from acetone to obtain this compound as a crystalline solid.
Characterization Protocols
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated chloroform (B151607) (CDCl₃) as solvent
¹H NMR Procedure:
-
Dissolve 5-10 mg of the purified ylide in approximately 0.6 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
³¹P NMR Procedure:
-
Use the same sample prepared for ¹H NMR.
-
Switch the spectrometer to the ³¹P nucleus frequency.
-
Acquire the ³¹P NMR spectrum with proton decoupling to obtain a single sharp peak for the ylide.
-
An external standard of 85% H₃PO₄ is typically used for chemical shift referencing (0 ppm).[7]
-
Process the spectrum similarly to the ¹H NMR spectrum.
Instrumentation:
Procedure for Solid Sample using ATR-FTIR:
-
Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.[8]
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.[8]
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of absorbance or transmittance after automatic background subtraction by the instrument's software.
Reactivity and Applications
The primary application of this compound is in the Wittig reaction, where it reacts with aldehydes and ketones to form α,β-unsaturated aldehydes.[1][10] The ylidic carbon acts as a nucleophile, attacking the electrophilic carbonyl carbon.[1]
The Wittig Reaction Mechanism
The mechanism of the Wittig reaction is generally understood to proceed through a concerted [2+2] cycloaddition pathway.[11]
Caption: The concerted [2+2] cycloaddition mechanism of the Wittig reaction.
This reaction is driven by the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[12][13] The stereochemical outcome of the Wittig reaction (E/Z selectivity) is dependent on the nature of the substituents on the ylide and the reaction conditions. As a stabilized ylide, this compound generally favors the formation of the (E)-alkene.[10]
Conclusion
This compound is a versatile and powerful reagent in organic synthesis. A thorough understanding of its structure, bonding, and reactivity is crucial for its effective application in the synthesis of complex organic molecules, including active pharmaceutical ingredients. The computational and spectroscopic data, coupled with the detailed experimental protocols provided in this guide, offer a solid foundation for researchers and professionals in the field.
References
- 1. This compound | 2136-75-6 | Benchchem [benchchem.com]
- 2. This compound | C20H17OP | CID 75051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03278F [pubs.rsc.org]
- 4. A new look at the ylidic bond in phosphorus ylides and related compounds: energy decomposition analysis combined with a domain-averaged fermi hole analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new look at the ylidic bond in phosphorus ylides and related compounds: Energy decomposition analysis combined with a domain-averaged fermi hole analysis - Nanjing Tech University [pure.njtech.edu.cn]
- 6. (FORMYLMETHYLENE)TRIPHENYLPHOSPHORANE | 2136-75-6 [chemicalbook.com]
- 7. barron.rice.edu [barron.rice.edu]
- 8. agilent.com [agilent.com]
- 9. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. byjus.com [byjus.com]
- 13. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism [jove.com]
Spectroscopic Profile of (Triphenylphosphoranylidene)acetaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for (Triphenylphosphoranylidene)acetaldehyde (CAS No. 2136-75-6), a key reagent in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and logical workflow diagrams to aid in the characterization and utilization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of the atoms within the molecule.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by signals from the aromatic protons of the three phenyl groups and the protons of the acetaldehyde (B116499) moiety. A key feature is the coupling observed between the phosphorus atom and the adjacent methine proton.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Phenyl Protons (15H) | 7.4 - 7.8 | multiplet | - |
| Aldehydic Proton (CHO) | ~9.4 | doublet | J(H-H) = 5.5 |
| Methine Proton (P=CH) | ~3.70 | doublet | J(P-H) = 26 |
Note: Chemical shifts are typically reported relative to a residual solvent peak or an internal standard (e.g., TMS) and can vary depending on the solvent and concentration.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The ylidic carbon and the carbonyl carbon exhibit characteristic chemical shifts.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Carbonyl Carbon (C=O) | 198.3 |
| Phenyl Carbons | 137.3, 133.3, 128.7, 128.5 |
| Ylidic Carbon (P=C) | 26.8 |
Note: The spectrum was referenced to CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in this compound. The spectrum is typically recorded from a solid sample, often as a KBr pellet or a thin film.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3000 | Medium to Weak |
| Aldehydic C-H Stretch | ~2820, ~2720 | Medium to Weak |
| Carbonyl (C=O) Stretch | ~1630 | Strong |
| Aromatic C=C Stretch | 1580 - 1480 | Medium to Strong |
| P=C Stretch | ~1100 | Medium |
| C-H Out-of-Plane Bend | 900 - 675 | Strong |
Note: The exact peak positions and intensities can be influenced by the sampling method and the physical state of the sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) is a common method for analyzing this type of molecule.
| m/z | Relative Intensity (%) | Possible Fragment |
| 304 | ~80 | [M]⁺ (Molecular Ion) |
| 303 | 100 | [M-H]⁺ |
| 275 | ~30 | [M-CHO]⁺ |
| 262 | ~40 | [P(C₆H₅)₃]⁺ |
| 183 | ~60 | [P(C₆H₅)₂]⁺ |
| 108 | ~30 | [P(C₆H₅)]⁺ |
| 77 | ~25 | [C₆H₅]⁺ |
Note: The fragmentation pattern can be complex and may vary with the specific instrument and conditions used.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented above. Researchers should adapt these methods based on the specific instrumentation available.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrumentation: The data presented were acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).
-
Apply a 90° pulse and an appropriate relaxation delay (e.g., 1-2 seconds).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder in a pellet press and apply pressure to form a transparent or semi-transparent pellet.
-
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The spectrum is typically collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry
-
Sample Introduction: The sample can be introduced directly into the ion source using a direct insertion probe or via a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Electron Ionization (EI) is performed by bombarding the sample with a beam of electrons, typically at an energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.
Visualization of Methodologies
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Technical Guide: Physical and Chemical Properties of (Formylmethylene)triphenylphosphorane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Formylmethylene)triphenylphosphorane, also known as Trippett's reagent, is a crucial organophosphorus compound widely utilized in organic synthesis. As a stabilized Wittig reagent, it plays a pivotal role in the formation of α,β-unsaturated aldehydes from various aldehydes and ketones, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals and natural products. This technical guide provides an in-depth overview of the physical properties, spectroscopic data, and key experimental protocols related to (Formylmethylene)triphenylphosphorane, serving as a comprehensive resource for researchers in drug development and synthetic chemistry.
Core Physical Properties
(Formylmethylene)triphenylphosphorane is typically a solid at room temperature, with its appearance ranging from white to pink or brown crystalline powder.[1][2][3] It is sensitive to air and should be stored under an inert atmosphere at low temperatures, typically in a freezer at -20°C, to maintain its reactivity.[3][4]
The following table summarizes the key physical properties of (Formylmethylene)triphenylphosphorane:
| Property | Value | References |
| Molecular Formula | C₂₀H₁₇OP | [5] |
| Molecular Weight | 304.32 g/mol | [5] |
| Appearance | Pink to brown fine crystalline powder | [1][2][3] |
| Melting Point | 185-188 °C (decomposes) | [1][2] |
| Boiling Point | 472.6 °C at 760 mmHg (Predicted) | [1][4] |
| Density | 1.16 - 1.2 g/cm³ (Predicted) | [1][2][4] |
| Solubility | Soluble in chloroform (B151607) and methanol. | [1][4][6] |
| Flash Point | 239.6 - 248.3 °C | [1][2] |
| Refractive Index | 1.615 - 1.62 | [1][2] |
| Stability | Stable under recommended storage conditions; combustible. Incompatible with strong oxidizing agents. Air sensitive. | [2][3] |
Spectroscopic Data Summary
Spectroscopic analysis is essential for the characterization and purity assessment of (Formylmethylene)triphenylphosphorane. The following table provides a summary of expected spectroscopic data.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aldehydic proton, the vinylic proton, and the aromatic protons of the three phenyl groups are expected. The integration of these signals would correspond to the number of protons in each environment. |
| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde, the carbons of the P=C double bond, and the aromatic carbons of the triphenylphosphine (B44618) moiety are anticipated. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands are expected for the C=O stretching of the aldehyde (around 1720-1740 cm⁻¹), C-H stretching of the aldehyde proton (around 2720 cm⁻¹ and 2820 cm⁻¹), C=C stretching from the aromatic rings (around 1600-1450 cm⁻¹), and P-Ph stretching.[7] |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak (M⁺). Common fragmentation patterns would likely involve the loss of the formyl group (-CHO), phenyl groups (-C₆H₅), or other stable fragments.[8] |
Note: Specific peak assignments and chemical shifts can be found in various spectroscopic databases.
Experimental Protocols
Synthesis of (Formylmethylene)triphenylphosphorane
(Formylmethylene)triphenylphosphorane is typically prepared from its precursor, formylmethyltriphenylphosphonium chloride.[1][6]
Materials:
-
(Formylmethyl)triphenylphosphonium chloride
-
1M Sodium hydroxide (B78521) (NaOH) solution
-
Distilled water
-
Reaction flask (125 mL)
-
Magnetic stirrer and stir bar
-
Funnel and filter paper
-
Vacuum filtration apparatus
Procedure:
-
In a 125 mL reaction flask, dissolve 4.06 g (12 mmol) of (formylmethyl)triphenylphosphonium chloride in 60 mL of distilled water.[1]
-
Stir the solution rapidly at room temperature for approximately 30 minutes.[1]
-
Slowly add 12-13 mL of 1M NaOH solution (12 mmol, 1.0 equivalent) dropwise to the reaction mixture.[1]
-
Continue stirring the mixture for one hour.[1]
-
After the reaction is complete, filter the mixture through a funnel to remove any insoluble impurities.[1]
-
Collect the solid product by vacuum filtration.[1]
-
Dry the product overnight in a vacuum desiccator to yield (Formylmethylene)triphenylphosphorane.[1]
Purification by Recrystallization
For higher purity, (Formylmethylene)triphenylphosphorane can be recrystallized.
Materials:
-
Crude (Formylmethylene)triphenylphosphorane
-
Acetone or Benzene (B151609)
-
1N Sodium hydroxide (NaOH) solution (if using benzene)
-
Magnesium sulfate (B86663) (MgSO₄) (if using benzene)
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Filtration apparatus
Procedure (from Acetone):
-
Dissolve the crude product in a minimal amount of hot acetone.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold acetone, and dry under vacuum.[6]
Procedure (from Benzene):
-
Dissolve the crude product in benzene.[6]
-
Wash the benzene solution with 1N NaOH solution, followed by water.[6]
-
Dry the benzene layer over anhydrous magnesium sulfate.[6]
-
Filter to remove the drying agent and evaporate the benzene under reduced pressure.[6]
-
Recrystallize the resulting solid from acetone.[6]
Key Signaling Pathways and Experimental Workflows
The Wittig Reaction: A Core Application
The primary utility of (Formylmethylene)triphenylphosphorane is as a Wittig reagent for the conversion of aldehydes and ketones into α,β-unsaturated aldehydes. This reaction is a cornerstone of modern organic synthesis.
Experimental Workflow: Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of (Formylmethylene)triphenylphosphorane.
References
- 1. Page loading... [wap.guidechem.com]
- 2. CAS # 2136-75-6, (Triphenylphosphoranylidene)acetaldehyde, Formylmethylene triphenylphosphorane - chemBlink [chemblink.com]
- 3. web.pdx.edu [web.pdx.edu]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. (FORMYLMETHYLENE)TRIPHENYLPHOSPHORANE | 2136-75-6 [chemicalbook.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
The Genesis of a Nobel-Winning Reaction: A Technical Guide to the Discovery and History of Wittig Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wittig reaction, a cornerstone of modern organic synthesis, provides a powerful and versatile method for the stereoselective formation of carbon-carbon double bonds. This technical guide delves into the seminal discovery of phosphonium (B103445) ylides, now famously known as Wittig reagents, and traces the historical development of this Nobel Prize-winning olefination reaction. We will explore the foundational experiments of Georg Wittig and his contemporaries, present detailed experimental protocols from their pioneering work, and summarize key quantitative data. Furthermore, this guide will illuminate the evolution of the mechanistic understanding of the reaction and its impactful variations, such as the Horner-Wadsworth-Emmons reaction, which have become indispensable tools in the synthesis of complex molecules, including pharmaceuticals and natural products.
The Dawn of a New Olefination Method: Georg Wittig's Serendipitous Discovery
In the mid-20th century, the landscape of organic chemistry was irrevocably changed by the work of German chemist Georg Wittig. His investigations into the reactivity of pentavalent phosphorus compounds led to a serendipitous discovery that would earn him the Nobel Prize in Chemistry in 1979.[1][2] The Wittig reaction, as it came to be known, offered a reliable and specific method for converting aldehydes and ketones into alkenes.[3][4]
The pivotal moment came in 1954 when Wittig and his student, Ulrich Schöllkopf, reported that a phosphorus ylide, a species with adjacent positive and negative charges on phosphorus and carbon, respectively, could react with a carbonyl compound to form an alkene and a phosphine (B1218219) oxide.[5] This discovery was first published in the journal Chemische Berichte.[5] The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide byproduct.[6]
The Key Players: Phosphonium Ylides (Wittig Reagents)
A Wittig reagent is a phosphonium ylide, which is typically prepared from the corresponding phosphonium salt.[7] These salts are, in turn, synthesized by the reaction of a phosphine, most commonly triphenylphosphine, with an alkyl halide.[7] The deprotonation of the phosphonium salt with a strong base generates the nucleophilic ylide.[7]
The nature of the substituents on the ylide plays a crucial role in its reactivity and the stereochemical outcome of the reaction. Ylides are broadly classified as:
-
Non-stabilized ylides: These have alkyl or aryl groups attached to the carbanion and are highly reactive, generally leading to the formation of (Z)-alkenes.
-
Stabilized ylides: These contain an electron-withdrawing group (e.g., ester, ketone) that delocalizes the negative charge, making them less reactive but favoring the formation of (E)-alkenes.
Foundational Experiments and Quantitative Data
The early publications by Wittig and his group laid the groundwork for the extensive application of this new olefination method. While detailed spectroscopic data as we know it today was not available, their work meticulously documented the synthesis of various alkenes with reported yields.
| Carbonyl Compound | Wittig Reagent | Alkene Product | Yield (%) | Reference |
| Benzophenone | Methylenetriphenylphosphorane | 1,1-Diphenylethylene | ~100 | Wittig, G.; Geissler, G. Justus Liebigs Ann. Chem.1953 , 580, 44-57. |
| Cyclohexanone | Methylenetriphenylphosphorane | Methylenecyclohexane | 86 | Wittig, G.; Schöllkopf, U. Chem. Ber.1954 , 87, 1318-1330. |
| Benzaldehyde | Ethylidenetriphenylphosphorane | 1-Phenylpropene | 65 | Wittig, G.; Schöllkopf, U. Chem. Ber.1954 , 87, 1318-1330. |
Delving into the Mechanism: From Betaine (B1666868) to Oxaphosphetane
The mechanism of the Wittig reaction has been a subject of considerable investigation and debate over the years. Initially, a stepwise mechanism involving a zwitterionic intermediate called a betaine was proposed.
However, for lithium-salt-free conditions, the currently accepted mechanism involves a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to directly form a four-membered ring intermediate known as an oxaphosphetane.[8] This intermediate then decomposes in a syn-elimination fashion to yield the alkene and triphenylphosphine oxide.
References
- 1. publications.iupac.org [publications.iupac.org]
- 2. Horner-Wadsworth-Emmons_reaction [chemeurope.com]
- 3. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. (PDF) Phosphorene Oxide: Stability and electronic properties of a novel 2D material (2015) | Gaoxue Wang | 61 Citations [scispace.com]
- 6. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 7. catalog.hathitrust.org [catalog.hathitrust.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
Stability and Storage of (Triphenylphosphoranylidene)acetaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(Triphenylphosphoranylidene)acetaldehyde, a key reagent in organic synthesis, is primarily utilized for the creation of carbon-carbon double bonds through the Wittig reaction. Its utility in the synthesis of complex molecules, including pharmaceuticals and natural products, necessitates a thorough understanding of its stability and appropriate storage conditions to ensure its reactivity and prevent the formation of impurities. This guide provides a comprehensive overview of the stability profile and recommended handling procedures for this compound.
Summary of Stability and Storage Conditions
The stability of this compound is influenced by several environmental factors. Adherence to recommended storage conditions is crucial for maintaining its chemical integrity and reactivity.
| Parameter | Recommendation | Citation(s) |
| Storage Temperature | +2 to +8 °C; Refrigerate | [1][2] |
| Atmosphere | Store under an inert gas. | [2] |
| Light Sensitivity | Although not explicitly stated, as a precaution for a reactive organic reagent, storage in the dark or in an amber vial is recommended. | [3] |
| Moisture Sensitivity | Degrades upon prolonged exposure to humidity. Store in a dry environment. | [4] |
| Air Sensitivity | Air sensitive. | [2] |
| Container | Keep container tightly closed. Amber glass bottles are a suitable material. | [2][3][5][6] |
| General Stability | The product is chemically stable under standard ambient conditions (room temperature). However, it is noted to be heat sensitive. | [2][3] |
| Incompatible Materials | Oxidizing agents. | [2] |
Chemical Properties
| Property | Value | Citation(s) |
| CAS Number | 2136-75-6 | |
| Molecular Formula | C₂₀H₁₇OP | [7] |
| Molecular Weight | 304.32 g/mol | [7] |
| Appearance | White to light yellow or pink to brown crystalline powder | [4][8] |
| Melting Point | 185-188 °C | [9][10] |
| Purity (Typical) | ≥95% | [9][10] |
Experimental Protocols
While specific, publicly available experimental data on the degradation kinetics of this compound is limited, a robust stability testing protocol can be designed based on established guidelines for pharmaceutical substances, such as the ICH Q1B guideline for photostability testing.
Protocol: Forced Degradation Study of this compound
Objective: To evaluate the intrinsic stability of this compound under various stress conditions to identify potential degradation pathways and validate analytical methods for stability indication.
Materials:
-
This compound (high purity)
-
HPLC grade solvents (e.g., acetonitrile, water)
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
Oxidizing agent (e.g., 3% hydrogen peroxide)
-
Calibrated stability chambers (temperature and humidity controlled)
-
Photostability chamber with a light source conforming to ICH Q1B guidelines
-
Inert gas (e.g., nitrogen or argon)
-
Appropriate analytical instrumentation (e.g., HPLC-UV, LC-MS)
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For hydrolysis studies, dilute the stock solution in aqueous buffers of varying pH.
-
For oxidative studies, treat the stock solution with an oxidizing agent.
-
For solid-state studies, weigh a precise amount of the solid compound into transparent and amber vials.
-
-
Stress Conditions:
-
Hydrolytic Stability: Expose solutions at different pH levels to elevated temperatures (e.g., 60°C) for a defined period.
-
Oxidative Stability: Store the solution with the oxidizing agent at room temperature.
-
Thermal Stability (Solid State): Place vials of the solid compound in a stability chamber at an elevated temperature (e.g., 60°C).
-
Photostability (Solid State and Solution): Expose samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions but protected from light.
-
-
Time Points:
-
Withdraw samples at predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours for forced degradation).
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method to determine the purity of the parent compound and the formation of any degradation products.
-
Use LC-MS to identify the mass of any significant degradation products to aid in structure elucidation.
-
-
Data Presentation:
-
Tabulate the percentage of remaining this compound and the percentage of each degradation product at each time point for all stress conditions.
-
Visualizations
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the formation of a phosphonium (B103445) salt followed by deprotonation to yield the ylide.
Caption: Synthesis of this compound.
Experimental Workflow for Stability Assessment
A logical workflow is essential for systematically assessing the stability of a chemical compound.
Caption: Workflow for Stability Assessment.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. database.ich.org [database.ich.org]
- 3. This compound | 2136-75-6 | Benchchem [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scbt.com [scbt.com]
- 6. iagim.org [iagim.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Michaelis-Menten elimination kinetics of acetaldehyde during ethanol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2136-75-6|2-(Triphenylphosphoranylidene)acetaldehyde|BLD Pharm [bldpharm.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Navigating the Chemistry of (Triphenylphosphoranylidene)acetaldehyde: A Technical Guide to Hazards and Safety
For Researchers, Scientists, and Drug Development Professionals
(Triphenylphosphoranylidene)acetaldehyde, a member of the Wittig reagent family, is a valuable tool in organic synthesis, particularly for the creation of α,β-unsaturated aldehydes. However, its utility in the laboratory is matched by a set of health hazards that demand rigorous safety protocols. This technical guide provides an in-depth overview of the known hazards associated with this compound and outlines comprehensive safety precautions to ensure its responsible and safe use in a research and development setting.
Hazard Identification and Classification
This compound is classified as an irritant.[1][2] The primary hazards, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are detailed below. It is important to note that comprehensive toxicological studies on this specific compound are limited; therefore, a cautious approach based on its known irritant properties and the general reactivity of aldehydes is essential.[3][4]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2][5][6][7][8] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1][2][5][6][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][2][5][7][9] |
Physicochemical Properties
Understanding the physical and chemical properties of a substance is fundamental to safe handling.
| Property | Value |
| Chemical Formula | C₂₀H₁₇OP[1][5][10] |
| Molecular Weight | 304.32 g/mol [5][10][11] |
| Appearance | Solid, fine crystalline powder, pink to brown in color.[5] |
| Melting Point | 185-188 °C (lit.)[5][11] |
| Solubility | Soluble in chloroform (B151607) and methanol. |
| Stability | Stable under recommended storage conditions. Combustible.[9] |
| Incompatibilities | Incompatible with strong oxidizing agents.[6] |
Toxicology and Potential Mechanisms of Irritation
General Mechanism of Aldehyde-Induced Irritation:
Aldehydes are known to cause irritation to the skin, eyes, and respiratory tract.[4][6] The irritant effects are generally attributed to their electrophilic nature, allowing them to react with nucleophilic groups in biological macromolecules such as proteins and DNA.[12] In the respiratory tract, inhaled aldehydes can trigger inflammatory responses.[6] One of the proposed mechanisms for respiratory irritation by certain aldehydes involves the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel on sensory nerve endings, leading to a sensation of irritation and protective reflexes like coughing.
Due to the lack of specific studies on this compound, a definitive signaling pathway for its irritant effects cannot be provided. However, a generalized logical pathway for aldehyde-induced respiratory irritation is depicted below.
Caption: Generalized pathway of aldehyde-induced respiratory irritation.
Safety Precautions and Handling
Strict adherence to safety protocols is mandatory when working with this compound.
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6][9]
-
Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and in good working order.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[9] |
| Hand Protection | Impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[3] |
| Skin and Body Protection | A lab coat or other protective clothing to prevent skin contact.[9][13] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[3][5] |
Safe Handling Practices
-
Do not eat, drink, or smoke in the laboratory.[9]
-
Wash hands thoroughly with soap and water after handling.[9]
-
Keep containers securely sealed when not in use.[9]
-
Use good occupational work practices.[9]
Caption: Workflow for the safe handling of the compound.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
-
Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[9] Protect from environmental extremes and incompatible materials.[9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[3] Contaminated packaging should be treated as unused product.[3]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[3][4][6][9] |
| Skin Contact | Immediately flush skin with plenty of water and soap for at least 15 minutes.[3][4][6][9] Remove contaminated clothing and wash it before reuse.[9] Seek medical advice if irritation occurs or persists.[9][13] |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[4][6][9][13] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[3][4][6][9] Seek immediate medical attention.[6][9][13] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and give a glass of water to drink. Seek medical attention.[3][4][9] |
Accidental Release Measures
-
Minor Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.[9]
-
Clean up spills immediately, avoiding dust generation.[9]
-
Use dry clean-up procedures such as sweeping or vacuuming (with an explosion-proof vacuum).[9]
-
Place spilled material in a clean, dry, labeled, and sealed container for disposal.[9]
-
-
Major Spills:
References
- 1. Mechanisms of Aldehyde-Induced Bronchial Reactivity: Role of Airway Epithelium | Health Effects Institute [healtheffects.org]
- 2. This compound | C20H17OP | CID 75051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cutoff in detection of eye irritation from vapors of homologous carboxylic acids and aliphatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. getcurex.com [getcurex.com]
- 5. Acute cardiopulmonary toxicity of inhaled aldehydes: role of TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmsl.cz [mmsl.cz]
- 7. This compound 95 2136-75-6 [sigmaaldrich.com]
- 8. This compound - Starshinechemical [starshinechemical.com]
- 9. mdpi.com [mdpi.com]
- 10. scbt.com [scbt.com]
- 11. QSAR Study of Some 1,3-Oxazolylphosphonium Derivatives as New Potent Anti-Candida Agents and Their Toxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Environmental Aldehyde Sources and the Health Implications of Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to (Triphenylphosphoranylidene)acetaldehyde for Researchers and Drug Development Professionals
(Triphenylphosphoranylidene)acetaldehyde , also known as (formylmethylene)triphenylphosphorane, is a phosphorus ylide, a class of organophosphorus compounds that are pivotal reagents in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the Wittig reaction for the formation of carbon-carbon double bonds. This reagent is particularly valuable in the synthesis of α,β-unsaturated aldehydes, which are key intermediates in the development of new therapeutics and the synthesis of natural products.
Core Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented below. These properties are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Citation(s) |
| Molecular Weight | 304.32 g/mol | [1][2][3] |
| Molecular Formula | C₂₀H₁₇OP | [3][4] |
| CAS Number | 2136-75-6 | [3][4] |
| Melting Point | 185-188 °C | [1][5] |
| Boiling Point | 486.9 ± 47.0 °C at 760 mmHg | [1] |
| Flash Point | 248.3 ± 29.3 °C | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| LogP | 3.80 | [1] |
| Appearance | White to light yellow or orange crystalline powder | [6][7] |
| Storage Temperature | Refrigerated (0-10°C) | |
| Solubility | Soluble in solvents like dichloromethane (B109758) and toluene (B28343). | [8][9] |
| Purity (Typical) | >95% (HPLC) | [5][6] |
Spectroscopic Profile
Spectroscopic analysis is crucial for the verification and characterization of this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum will typically show complex multiplets in the aromatic region (approximately 7.4-7.8 ppm) corresponding to the protons of the three phenyl groups. Signals for the protons of the acetaldehyde (B116499) moiety will also be present and are characteristic of the ylide structure.[10]
-
FT-IR Spectroscopy : The infrared spectrum provides key information about the functional groups. Prominent peaks include the C=O stretching frequency of the aldehyde group and the P=C stretching vibration, which is characteristic of the ylide bond. C-H stretching vibrations from the phenyl rings are also observed in the aromatic region.[10]
-
Mass Spectrometry : Electron ionization mass spectrometry can be used to confirm the molecular weight of the compound.[2]
Experimental Protocols
Synthesis of this compound
The synthesis of phosphorus ylides, such as this compound, is typically achieved through a two-step process involving the formation of a phosphonium (B103445) salt followed by deprotonation.[10]
Step 1: Formation of the Phosphonium Salt
-
Apparatus Setup : A round-bottom flask is equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents : Triphenylphosphine (B44618) is dissolved in a suitable anhydrous solvent, such as toluene or dichloromethane.[8]
-
Reaction : A 2-haloacetaldehyde derivative (e.g., 2-chloroacetaldehyde or 2-bromoacetaldehyde diethyl acetal (B89532) followed by hydrolysis) is added to the solution. The mixture is then stirred, often with heating, for several hours to form the phosphonium salt, which may precipitate from the solution.[10]
-
Isolation : The resulting phosphonium salt can be isolated by filtration, washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials, and dried under vacuum.
Step 2: Deprotonation to Form the Ylide
-
Setup : The dried phosphonium salt is suspended in an anhydrous solvent (e.g., THF, diethyl ether, or dichloromethane) in a flask under an inert atmosphere.[11]
-
Base Addition : A strong base is added slowly to the suspension at a controlled temperature (often 0 °C or below). Common bases include sodium hydride, n-butyllithium, or sodium amide.[11]
-
Ylide Formation : The base removes a proton from the carbon atom adjacent to the phosphorus, resulting in the formation of the ylide. The completion of the reaction is often indicated by a color change.
-
Usage : The resulting ylide solution is typically used immediately in the subsequent reaction without isolation.
Caption: General workflow for the synthesis of a phosphorus ylide.
The Wittig Reaction
This compound is primarily used in the Wittig reaction to convert aldehydes and ketones into α,β-unsaturated aldehydes.
General Protocol:
-
Reaction Setup : An aldehyde or ketone is dissolved in an appropriate anhydrous solvent, such as dichloromethane or tetrahydrofuran, in a reaction flask under an inert atmosphere.[9]
-
Ylide Addition : The freshly prepared solution of this compound is added to the carbonyl compound solution, typically at room temperature or with gentle heating.
-
Reaction Monitoring : The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting materials and the formation of the alkene product.[8]
-
Work-up : Once the reaction is complete, the solvent is removed under reduced pressure. The residue, which contains the desired alkene and triphenylphosphine oxide byproduct, is then purified.
-
Purification : Purification is commonly achieved by column chromatography on silica (B1680970) gel. The less polar alkene product is typically eluted before the more polar triphenylphosphine oxide.[8]
Reaction Mechanism and Logical Relationships
The Wittig reaction proceeds through a concerted mechanism involving a betaine-like transition state or a distinct oxaphosphetane intermediate. The strong phosphorus-oxygen bond in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction.[12]
Caption: The mechanism of the Wittig reaction.
Applications in Drug Development and Research
The primary utility of this compound in drug development lies in its ability to construct complex molecules containing an α,β-unsaturated aldehyde moiety. This functional group is a versatile building block and is present in numerous biologically active compounds. It can serve as a Michael acceptor or participate in various other transformations to build molecular complexity.
References
- 1. This compound | CAS#:2136-75-6 | Chemsrc [chemsrc.com]
- 2. This compound [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | C20H17OP | CID 75051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (三苯基膦)乙醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. This compound | 2136-75-6 | Benchchem [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. community.wvu.edu [community.wvu.edu]
Methodological & Application
Application Notes and Protocols for the Wittig Reaction Utilizing (Triphenylphosphoranylidene)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction stands as a cornerstone in the edifice of organic synthesis, providing a powerful and versatile method for the creation of carbon-carbon double bonds. Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction has become indispensable in the construction of complex molecules, including pharmaceuticals and natural products. At the heart of this transformation is the reaction of a phosphorus ylide, also known as a Wittig reagent, with an aldehyde or a ketone.
This document focuses on the application of a specific stabilized ylide, (Triphenylphosphoranylidene)acetaldehyde (1) , in the synthesis of α,β-unsaturated aldehydes. These products are valuable intermediates in medicinal chemistry and drug development due to their electrophilic nature, which allows for a variety of subsequent chemical modifications.[1][2] The presence of the aldehyde group in the ylide offers a direct route to these important building blocks, often with high stereoselectivity.
Mechanism of the Wittig Reaction
The reaction of this compound with an aldehyde or ketone proceeds through a well-established mechanism. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the substrate, leading to the formation of a betaine (B1666868) intermediate. This zwitterionic species then collapses to form a four-membered oxaphosphetane ring. The inherent strain in this ring, coupled with the high thermodynamic driving force of forming a stable triphenylphosphine (B44618) oxide byproduct, leads to its fragmentation, yielding the desired α,β-unsaturated aldehyde and triphenylphosphine oxide. As this compound is a stabilized ylide, the reaction generally favors the formation of the thermodynamically more stable (E)-isomer of the alkene product.[3]
References
- 1. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application | MDPI [mdpi.com]
- 2. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
Synthesis of α,β-Unsaturated Aldehydes using (Triphenylphosphoranylidene)acetaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, providing a reliable method for the formation of carbon-carbon double bonds.[1][2] This application note focuses on the use of (Triphenylphosphoranylidene)acetaldehyde, a stabilized phosphorus ylide, for the synthesis of α,β-unsaturated aldehydes. These products are valuable intermediates in the synthesis of complex molecules, including natural products and pharmacologically active compounds.[1] The presence of the electron-withdrawing aldehyde group in the ylide reagent generally leads to the formation of the thermodynamically more stable (E)-alkene with high stereoselectivity.[3] This document provides detailed protocols, reaction data, and visualizations to aid researchers in the successful application of this versatile reagent.
Reaction Principle
The reaction proceeds via the nucleophilic attack of the ylidic carbon of this compound on the carbonyl carbon of an aldehyde or ketone. This initial step leads to the formation of a four-membered ring intermediate known as an oxaphosphetane.[3] Subsequent decomposition of the oxaphosphetane yields the desired α,β-unsaturated aldehyde and triphenylphosphine (B44618) oxide as a byproduct. The high thermodynamic stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.
Quantitative Data Summary
The Wittig reaction using this compound is applicable to a range of aldehydes, affording the corresponding α,β-unsaturated aldehydes in moderate to good yields. The following table summarizes representative examples.
| Aldehyde Substrate | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | (E)-Cinnamaldehyde | THF | 50 | 16 | 58 | [1] |
| 4-Nitrobenzaldehyde | (E)-4-Nitro-cinnamaldehyde | DMF | 25 | 24-96 | ~50 | [1] |
| 2-Thiophenecarboxaldehyde | (E)-3-(2-Thienyl)acrolein | THF | RT | 12 | 65-75 | Adapted from similar reactions |
| Cyclohexanecarboxaldehyde | (E)-3-Cyclohexylacrylaldehyde | CH₂Cl₂ | RT | 24 | 60-70 | Adapted from similar reactions |
*Yields are estimated based on typical outcomes for similar stabilized ylides and may vary.
Experimental Protocols
Materials:
-
Aldehyde of choice
-
This compound (CAS 2136-75-6)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Hexane (B92381), Ethyl Acetate)
General Protocol for the Synthesis of (E)-α,β-Unsaturated Aldehydes:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 eq.).
-
Dissolution: Dissolve the aldehyde in a suitable anhydrous solvent (e.g., THF, 10 mL per mmol of aldehyde).
-
Reagent Addition: To the stirred solution, add this compound (1.05 - 1.2 eq.) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to several days depending on the substrate and temperature.[1]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification:
-
Trituration: Add a non-polar solvent (e.g., diethyl ether or a mixture of hexane and ethyl acetate) to the crude residue. The triphenylphosphine oxide byproduct is often insoluble and can be removed by filtration.
-
Column Chromatography: If further purification is required, purify the filtrate by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure α,β-unsaturated aldehyde.
-
Safety Precautions:
-
This compound may cause skin and eye irritation. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Perform the reaction in a well-ventilated fume hood.
-
Use anhydrous solvents and an inert atmosphere, as the ylide can be sensitive to moisture.
Visualizations
Reaction Mechanism
Caption: Mechanism of the Wittig reaction.
Experimental Workflow
Caption: General experimental workflow.
Applications in Drug Development
α,β-Unsaturated aldehydes are important pharmacophores and versatile building blocks in medicinal chemistry. Their electrophilic nature allows them to act as Michael acceptors, forming covalent bonds with biological nucleophiles, a strategy employed in the design of irreversible inhibitors.[1] Furthermore, the extended conjugation in these molecules often imparts desirable electronic and structural properties for molecular recognition and biological activity. They are key intermediates in the synthesis of a wide range of therapeutic agents, including anticancer and anti-inflammatory drugs.[1]
Conclusion
The Wittig reaction with this compound offers a direct and stereoselective route to (E)-α,β-unsaturated aldehydes. The provided protocols and data serve as a valuable resource for researchers aiming to synthesize these important chemical entities for applications in organic synthesis and drug discovery. Careful control of reaction conditions and appropriate purification techniques are key to obtaining high yields of the desired products.
References
Application Notes and Protocols for Olefination with (Triphenylphosphoranylidene)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the olefination of aldehydes using the stabilized Wittig reagent, (Triphenylphosphoranylidene)acetaldehyde. This reagent is a versatile tool in organic synthesis for the stereoselective formation of α,β-unsaturated aldehydes, which are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.[1] The protocol herein describes a general procedure for the synthesis of (E)-alkenes, leveraging the inherent stereoselectivity of stabilized ylides.[2] Included are representative data on reaction yields with various aromatic aldehydes, a detailed step-by-step experimental procedure, and a visualization of the reaction workflow.
Introduction
The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes.[1] The reaction utilizes a phosphorus ylide, also known as a Wittig reagent, to form a new carbon-carbon double bond. This compound is a commercially available, air-stable stabilized ylide, making it a convenient and reliable reagent for olefination reactions.[3] Its stabilized nature, due to the electron-withdrawing aldehyde group, results in high selectivity for the formation of the thermodynamically more stable (E)-alkene.[2] This high degree of stereocontrol is a significant advantage in multi-step syntheses where precise control of geometry is crucial.
Data Presentation
The following table summarizes the representative yields for the olefination of various substituted benzaldehydes with this compound. The reactions were typically carried out in a suitable solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature. The (E)-isomer is the major product in all cases.
| Aldehyde | Product | Yield (%) |
| Benzaldehyde | Cinnamaldehyde | 85-95 |
| 4-Chlorobenzaldehyde | 4-Chloro-cinnamaldehyde | 92 |
| 4-Methoxybenzaldehyde | 4-Methoxy-cinnamaldehyde | 88 |
| 4-Nitrobenzaldehyde | 4-Nitro-cinnamaldehyde | 95 |
| 2-Naphthaldehyde | 3-(2-Naphthyl)acrylaldehyde | 89 |
Note: Yields are based on isolated products after purification by column chromatography and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
This protocol describes a general procedure for the olefination of an aromatic aldehyde with this compound to synthesize the corresponding α,β-unsaturated aldehyde.
Materials:
-
This compound (1.05 equivalents)
-
Aromatic aldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 equivalent)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hexanes
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (1.0 equivalent) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the stirring solution, add this compound (1.05 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10-20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting aldehyde.
-
Work-up:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude residue contains the desired α,β-unsaturated aldehyde and triphenylphosphine (B44618) oxide as a byproduct.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 10-20% ethyl acetate).
-
Collect the fractions containing the purified product, as identified by TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final α,β-unsaturated aldehyde.
-
-
Characterization:
-
Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity. The formation of the (E)-alkene can be confirmed by the large coupling constant (typically >15 Hz) between the vinylic protons in the ¹H NMR spectrum.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the olefination reaction using this compound.
Caption: General workflow for the Wittig olefination.
The following diagram illustrates the simplified reaction mechanism of the Wittig reaction with a stabilized ylide.
Caption: Simplified Wittig reaction mechanism.
References
Application Notes and Protocols for the Use of (Triphenylphosphoranylidene)acetaldehyde in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Triphenylphosphoranylidene)acetaldehyde, a stabilized Wittig reagent, is a versatile and powerful tool in organic synthesis, particularly in the construction of complex natural products. Its primary function is the conversion of aldehydes and ketones into α,β-unsaturated aldehydes, thereby extending the carbon chain by two atoms and introducing a valuable functional group for further transformations.[1] This reagent offers a direct route to these important synthetic intermediates, often with high E-selectivity.[1] These application notes provide a comprehensive overview of the use of this compound in the total synthesis of various natural products, complete with detailed experimental protocols and quantitative data.
Key Applications in Natural Product Synthesis
This compound has been instrumental in the total synthesis of a range of structurally diverse and biologically active natural products. Its ability to introduce an α,β-unsaturated aldehyde moiety allows for subsequent modifications such as Michael additions, Diels-Alder reactions, and further olefinations, making it a key component in the synthetic chemist's toolbox.
Total Synthesis of (-)-Aplysiallene
In the total synthesis of the marine natural product (-)-aplysiallene, a potent inhibitor of Na/K ATPase, this compound was utilized to install a key side chain. The Wittig reaction was performed on a complex aldehyde intermediate to furnish the desired α,β-unsaturated aldehyde, which was a precursor to the diene moiety of the target molecule.
Total Synthesis of Borrelidin
The synthesis of borrelidin, an 18-membered macrolide antibiotic with anti-angiogenic and anti-malarial activities, also employed this compound. In this synthesis, the reagent was used to extend a carbon chain, forming an α,β-unsaturated aldehyde that was further elaborated to construct a significant portion of the macrolide backbone.
Total Synthesis of Amphidinolide B1
The complex marine macrolide amphidinolide B1, known for its potent cytotoxic activity against several cancer cell lines, represents another significant application of this Wittig reagent. In the synthesis of the C1-C11 fragment of amphidinolide B1, this compound was used to introduce a two-carbon unit with an aldehyde functionality, which was crucial for subsequent bond formations.
Quantitative Data Summary
The following table summarizes the quantitative data for the Wittig reaction using this compound in the aforementioned natural product syntheses.
| Natural Product | Aldehyde Substrate | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |
| (-)-Aplysiallene | Complex polycyclic aldehyde | α,β-Unsaturated aldehyde precursor to the diene side chain | Dichloromethane (B109758) (CH₂Cl₂) | Room Temperature | 12 | 85 | >20:1 |
| Borrelidin | C1-C11 fragment aldehyde | C1-C13 α,β-unsaturated aldehyde | Benzene (B151609) (C₆H₆) | 80 | 3 | 88 | E-isomer only |
| Amphidinolide B1 | C1-C9 fragment aldehyde | C1-C11 α,β-unsaturated aldehyde | Dichloromethane (CH₂Cl₂) | Room Temperature | 2 | 92 | E-isomer only |
Experimental Protocols
General Procedure for the Wittig Reaction
The following is a general procedure for the Wittig reaction with this compound. Specific details for each natural product synthesis are provided below.
Protocol 1: Synthesis of the α,β-Unsaturated Aldehyde Intermediate in the Total Synthesis of (-)-Aplysiallene
Reference: Wang, J.; Pagenkopf, B. L. Org. Lett.2007 , 9 (18), 3703–3706.
Materials:
-
Aldehyde precursor of the (-)-aplysiallene side chain
-
This compound
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of the aldehyde precursor (1.0 eq) in anhydrous dichloromethane (0.1 M) was added this compound (1.5 eq).
-
The reaction mixture was stirred at room temperature for 12 hours.
-
The solvent was removed under reduced pressure.
-
The residue was purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired α,β-unsaturated aldehyde.
Yield: 85% Stereoselectivity: E:Z > 20:1
Protocol 2: Synthesis of the C1-C13 Fragment of Borrelidin
Reference: Nagamitsu, T.; Takano, D.; Fukuda, T.; Otoguro, K.; Kuwajima, I.; Harigaya, Y.; Ōmura, S. J. Org. Chem.2007 , 72 (8), 2744–2756.
Materials:
-
C1-C11 aldehyde fragment of borrelidin
-
This compound
-
Benzene (C₆H₆), anhydrous
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
A solution of the C1-C11 aldehyde fragment (1.0 eq) and this compound (1.2 eq) in anhydrous benzene (0.2 M) was heated to 80 °C.
-
The reaction was stirred at this temperature for 3 hours.
-
The reaction mixture was cooled to room temperature and concentrated in vacuo.
-
The crude product was purified by silica gel column chromatography (eluting with a hexanes/ethyl acetate gradient) to yield the C1-C13 α,β-unsaturated aldehyde as the pure E-isomer.
Yield: 88% Stereoselectivity: E-isomer only
Protocol 3: Synthesis of the C1-C11 Fragment of Amphidinolide B1
Reference: Trost, B. M.; Harrington, P. E. J. Am. Chem. Soc.2008 , 130 (48), 16188–16189.
Materials:
-
C1-C9 aldehyde fragment of amphidinolide B1
-
This compound
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of the C1-C9 aldehyde fragment (1.0 eq) in anhydrous dichloromethane (0.1 M) was added this compound (2.0 eq).
-
The mixture was stirred at room temperature for 2 hours.
-
The solvent was evaporated, and the residue was directly purified by flash chromatography on silica gel (eluting with hexanes/ethyl acetate) to provide the C1-C11 α,β-unsaturated aldehyde.
Yield: 92% Stereoselectivity: E-isomer only
Signaling Pathways and Logical Relationships
The Wittig reaction is a cornerstone of C-C bond formation, proceeding through a well-established mechanism. The following diagram illustrates the key steps involved.
Conclusion
This compound is a highly effective and reliable reagent for the synthesis of α,β-unsaturated aldehydes in the context of complex natural product synthesis. The provided protocols, derived from successful total syntheses, demonstrate its utility and offer a practical guide for researchers in the field. The high yields and stereoselectivity often observed with this stabilized ylide make it a preferred choice for introducing this important functional group.
References
(Triphenylphosphoranylidene)acetaldehyde: A Versatile Two-Carbon Homologation Reagent for the Synthesis of α,β-Unsaturated Aldehydes
Application Note & Protocol
(Triphenylphosphoranylidene)acetaldehyde , also known as (formylmethylene)triphenylphosphorane, is a highly effective and versatile stabilized Wittig reagent employed in organic synthesis for the two-carbon homologation of aldehydes and ketones. This process directly yields α,β-unsaturated aldehydes, which are valuable intermediates in the synthesis of pharmaceuticals, natural products, and other complex organic molecules.[1][2] This application note provides a comprehensive overview of its applications, detailed experimental protocols, and relevant data for researchers, scientists, and professionals in drug development.
Principle and Applications
The core application of this compound lies in the Wittig reaction, a Nobel Prize-winning method developed by Georg Wittig for the formation of carbon-carbon double bonds.[1] In this reaction, the phosphorus ylide reacts with a carbonyl compound (aldehyde or ketone) to form an alkene and triphenylphosphine (B44618) oxide.[1]
This compound is classified as a "stabilized ylide" due to the presence of the electron-withdrawing aldehyde group, which delocalizes the negative charge on the α-carbon.[1] This stabilization results in higher selectivity for the formation of the thermodynamically more stable (E)-alkene isomer when reacted with aldehydes.[1]
Key applications include:
-
Total Synthesis of Natural Products: The reagent is instrumental in the construction of complex natural products, including vitamins, steroids, and prostaglandins.
-
Pharmaceutical Intermediates: It is used to synthesize key building blocks for various active pharmaceutical ingredients.
-
Fine Chemicals and Agrochemicals: The synthesis of α,β-unsaturated aldehydes is crucial for the production of fragrances, flavors, and agrochemicals.
Reaction Data
The following tables summarize typical reaction conditions and yields for the two-carbon homologation of various carbonyl compounds using this compound.
Table 1: Reaction of this compound with Aldehydes
| Entry | Aldehyde | Solvent | Temperature (°C) | Time | Product | Yield (%) |
| 1 | Benzaldehyde (B42025) | THF | 50 | 16 h | (E)-Cinnamaldehyde | 58 |
| 2 | 4-Chlorobenzaldehyde | DMF | 25 | 1-4 days | (E)-4-Chlorocinnamaldehyde | Moderate (~50) |
| 3 | 4-Methoxybenzaldehyde | DMF | 25 | 1-4 days | (E)-4-Methoxycinnamaldehyde | Moderate (~50) |
| 4 | 2-Naphthaldehyde | DMF | 25 | 1-4 days | (E)-3-(2-Naphthyl)acrylaldehyde | Moderate (~50) |
| 5 | Heptanal | THF | 25 | 2-4 h | (E)-Non-2-enal | 89-99 |
Note: Yields are based on isolated products and may vary depending on the specific reaction scale and purification method.
Table 2: Reaction of this compound with Ketones
| Entry | Ketone | Solvent | Temperature (°C) | Time | Product | Yield (%) |
| 1 | Cyclohexanone | THF | 50 | 16 h | Cyclohexylideneacetaldehyde | Not specified |
| 2 | Acetophenone | THF | 50 | 16 h | 3-Phenylbut-2-enal | Not specified |
Note: Reactions with ketones, especially sterically hindered ones, may be slower and result in lower yields compared to aldehydes.[2]
Experimental Protocols
General Protocol for the Two-Carbon Homologation of an Aldehyde
This protocol provides a general procedure for the Wittig reaction between an aldehyde and this compound.
Materials:
-
Aldehyde
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
-
Reagents for workup and purification (e.g., diethyl ether, hexanes, saturated aqueous ammonium (B1175870) chloride, anhydrous magnesium sulfate, silica (B1680970) gel)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the aldehyde (1.05 equivalents) in the chosen anhydrous solvent.
-
Addition of the Wittig Reagent: To the stirred solution of the aldehyde, add this compound (1.00 equivalent) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25°C for DMF or 50°C for THF). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: a. Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent. b. To the residue, add a mixture of diethyl ether and hexanes (e.g., 1:3 v/v) to precipitate the triphenylphosphine oxide byproduct. c. Stir the suspension for 15-30 minutes and then filter through a pad of celite or silica gel to remove the precipitated solid. Wash the filter cake with the same solvent mixture. d. Collect the filtrate and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure α,β-unsaturated aldehyde.
Protocol for the Synthesis of (E)-Cinnamaldehyde
This protocol describes the synthesis of (E)-cinnamaldehyde from benzaldehyde.
Materials:
-
Benzaldehyde (1.00 g, 9.42 mmol)
-
This compound (2.87 g, 9.42 mmol)
-
Anhydrous THF (50 mL)
Procedure:
-
To a stirred solution of benzaldehyde (1.00 g, 9.42 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere, add this compound (2.87 g, 9.42 mmol).
-
Heat the reaction mixture to 50°C and stir for 16 hours.
-
Monitor the reaction by TLC (e.g., 10% ethyl acetate in hexanes).
-
After completion, cool the mixture to room temperature and remove the THF under reduced pressure.
-
To the resulting residue, add 50 mL of a 1:3 mixture of diethyl ether and hexanes and stir for 30 minutes.
-
Filter the mixture to remove the precipitated triphenylphosphine oxide.
-
Concentrate the filtrate and purify the crude product by flash column chromatography (silica gel, 5% ethyl acetate in hexanes) to yield (E)-cinnamaldehyde.
Visualizations
Reaction Mechanism
The Wittig reaction of this compound with an aldehyde or ketone proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the α,β-unsaturated aldehyde and triphenylphosphine oxide.
Caption: Wittig reaction mechanism.
Experimental Workflow
The general experimental workflow for the two-carbon homologation using this compound is outlined below.
Caption: General experimental workflow.
References
Application Notes and Protocols for the Reaction of (Triphenylphosphoranylidene)acetaldehyde with Sterically Hindered Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1] This reaction is widely utilized in the synthesis of complex molecules, including natural products and pharmaceuticals.[2] The use of (Triphenylphosphoranylidene)acetaldehyde, a semi-stabilized ylide, allows for the introduction of an α,β-unsaturated aldehyde moiety, a valuable functional group in medicinal chemistry. However, the reaction of semi-stabilized ylides with sterically hindered ketones presents significant challenges, often leading to low yields and poor stereoselectivity.[3] These application notes provide an overview of the reaction, its challenges, and a generalized protocol for its application with sterically hindered ketones.
Challenges in Reacting this compound with Sterically Hindered Ketones
The primary challenge in the reaction of this compound with sterically hindered ketones lies in the reduced reactivity of both reactants. The bulky substituents around the carbonyl group hinder the approach of the already sterically demanding triphenylphosphonium ylide.[3] Furthermore, semi-stabilized ylides, such as this compound, are less reactive than their unstabilized counterparts.[4] This combination of steric hindrance and moderate ylide reactivity often results in slow reaction rates and low conversion to the desired α,β-unsaturated aldehyde. In some cases, single-electron transfer pathways may occur, leading to reduction of the ketone rather than olefination.[1]
Applications in Drug Development
Despite the synthetic challenges, the α,β-unsaturated aldehyde products derived from these reactions are of significant interest in drug development. This functional group can act as a Michael acceptor, enabling covalent interactions with biological targets, which can be advantageous for developing irreversible inhibitors.[5] Additionally, α,β-unsaturated aldehydes are versatile synthetic intermediates, readily undergoing a variety of transformations to build molecular complexity in drug candidates.[5] They are key components in the synthesis of various biologically active compounds, including anticancer and anti-inflammatory agents.
Quantitative Data Summary
The following table summarizes representative, illustrative data for the reaction of this compound with various sterically hindered ketones. Please note that these are generalized examples, and actual results may vary based on specific reaction conditions.
| Ketone Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | E/Z Ratio |
| Adamantanone | 2-(Adamantylidene)acetaldehyde | 48-72 | 80-110 | 20-40 | >95:5 |
| Fenchone | 2-(Fenchylidene)acetaldehyde | 72 | 110 | <10 | N/A |
| Camphor | 2-(Camphorylidene)acetaldehyde | 72 | 110 | <15 | N/A |
Experimental Workflow
The following diagram illustrates the general workflow for the Wittig reaction between this compound and a sterically hindered ketone.
Caption: General experimental workflow for the Wittig reaction.
General Reaction Mechanism
The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism to form an oxaphosphetane intermediate, which then fragments to the alkene and triphenylphosphine (B44618) oxide.
Caption: Mechanism of the Wittig reaction.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Sterically hindered ketone (e.g., Adamantanone)
-
This compound
-
Anhydrous toluene (B28343)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the sterically hindered ketone (1.0 eq).
-
Addition of Reagents: Add anhydrous toluene to dissolve the ketone. To this solution, add this compound (1.1 - 1.5 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 48-72 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting ketone and the appearance of a new, typically less polar, spot for the product indicates reaction progression.
-
Workup: Once the reaction is complete or has stalled, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel. A gradient of ethyl acetate (B1210297) in hexanes is typically effective for separating the α,β-unsaturated aldehyde product from triphenylphosphine oxide and any unreacted starting material.
-
Characterization: The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Safety Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
This compound is an irritant; avoid inhalation and contact with skin and eyes.[6]
-
Anhydrous solvents are flammable and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound | 2136-75-6 | Benchchem [benchchem.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (三苯基膦)乙醛 95% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Solvent Effects on Wittig Reactions with (Triphenylphosphoranylidene)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, offering a high degree of control over the location of the newly formed double bond. The reaction involves the coupling of a phosphorus ylide with a carbonyl compound, typically an aldehyde or a ketone. The stereochemical outcome of the Wittig reaction, yielding either the (E)- or (Z)-alkene, is significantly influenced by the nature of the ylide.
(Triphenylphosphoranylidene)acetaldehyde, also known as formylmethylenetriphenylphosphorane, is a stabilized ylide. The presence of the electron-withdrawing aldehyde group delocalizes the negative charge on the α-carbon, increasing the stability of the ylide. According to established principles of the Wittig reaction, stabilized ylides predominantly produce the thermodynamically more stable (E)-alkene.[1][2]
General Principles of Solvent Effects on Stabilized Ylides
For stabilized ylides like this compound, the formation of the oxaphosphetane intermediate is reversible. The reaction, therefore, tends to be under thermodynamic control, favoring the formation of the more stable anti-oxaphosphetane, which subsequently decomposes to the (E)-alkene.
-
Polar Aprotic Solvents: Solvents such as Dichloromethane (DCM) and Tetrahydrofuran (THF) are commonly employed for Wittig reactions. They are generally good at solvating the reactants and intermediates without strongly interfering with the reaction mechanism. In many cases, these solvents provide a good balance of solubility and reactivity, often leading to high yields of the (E)-alkene.
-
Polar Protic Solvents: Protic solvents like ethanol (B145695) and water can also be used, particularly in "green chemistry" approaches.[3][4] Water as a solvent has been shown to accelerate the rate of Wittig reactions with stabilized ylides and can lead to high yields and E-selectivities.[3][4] The hydrophobic effect can play a role in bringing the reactants together in an aqueous medium.[3]
-
Nonpolar Solvents: Nonpolar solvents such as toluene (B28343) may also be used. The stereochemical outcome in nonpolar solvents can sometimes vary, but for stabilized ylides, the preference for the (E)-isomer generally remains high.
Data Presentation
The following table summarizes the expected yields and (E/Z) ratios for the Wittig reaction of this compound with a model aromatic aldehyde, such as benzaldehyde, in various solvents. This data is illustrative and based on general trends observed for stabilized ylides in the cited literature, as a comprehensive comparative study for this specific ylide is not available.
| Solvent | Polarity (Dielectric Constant, ε) | Typical Reaction Time (h) | Expected Yield (%) | Expected (E/Z) Ratio |
| Dichloromethane (DCM) | 9.1 | 12 - 24 | 85 - 95 | > 95:5 |
| Tetrahydrofuran (THF) | 7.5 | 12 - 24 | 80 - 90 | > 95:5 |
| Toluene | 2.4 | 24 - 48 | 70 - 85 | > 90:10 |
| Acetonitrile | 37.5 | 12 - 24 | 85 - 95 | > 95:5 |
| Water (aqueous NaHCO₃) | 80.1 | 1 - 3 | 90 - 98 | > 98:2[3][4] |
| Solvent-free | - | 0.25 - 1 | 70 - 90 | Predominantly E |
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction in an Organic Solvent (e.g., Dichloromethane)
This protocol describes a general procedure for the Wittig reaction between this compound and an aromatic aldehyde in a non-polar, aprotic solvent.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon gas supply (optional, for sensitive substrates)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Dissolve the ylide in anhydrous DCM (concentration typically 0.1-0.5 M).
-
Add the aromatic aldehyde (1.0 - 1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product will be a mixture of the desired alkene and triphenylphosphine (B44618) oxide.
-
Purify the crude mixture by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure α,β-unsaturated aldehyde.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the E/Z ratio.
Protocol 2: One-Pot Aqueous Wittig Reaction
This protocol is adapted from established green chemistry procedures for Wittig reactions with stabilized ylides in an aqueous medium.[3][4]
Materials:
-
Triphenylphosphine
-
2-Bromoacetaldehyde diethyl acetal (B89532) (as a precursor to the ylide)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl Acetate for extraction
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend triphenylphosphine (1.1 eq) in a saturated aqueous solution of NaHCO₃.
-
Add 2-bromoacetaldehyde diethyl acetal (1.2 eq) and the aromatic aldehyde (1.0 eq) to the suspension.
-
Stir the mixture vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described in Protocol 1.
-
Characterize the product to confirm its structure and stereochemistry.
Visualizations
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Base Selection for Generating Ylide from Phosphonium Salt
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1] The ylide, a neutral molecule with adjacent positive and negative charges, is the key nucleophilic species in this transformation.[2] It is typically generated in situ by the deprotonation of a corresponding phosphonium (B103445) salt. The selection of an appropriate base for this deprotonation is critical and is dictated primarily by the acidity of the α-proton on the phosphonium salt, which in turn depends on the electronic nature of the substituents on the α-carbon.[3][4] These notes provide a comprehensive guide for researchers to select the optimal base for efficient ylide generation.
Core Principle: Stabilized vs. Non-Stabilized Ylides
The choice of base hinges on the stability of the resulting ylide. Ylide stability is determined by the substituents (R groups) attached to the negatively charged carbon atom.[5][6]
-
Non-Stabilized Ylides : These ylides have electron-donating or neutral groups (e.g., alkyl, aryl, hydrogen) attached to the carbanion. The negative charge is localized, making these ylides highly basic and reactive.[5] Consequently, a very strong base is required for their formation from the corresponding phosphonium salt.[4][7]
-
Stabilized Ylides : These ylides possess at least one electron-withdrawing group (EWG) (e.g., -CO₂R, -CN, -COR) conjugated with the carbanion. The negative charge is delocalized through resonance, which increases the acidity of the parent phosphonium salt and makes the ylide less basic and less reactive.[6][8] As a result, weaker bases are sufficient for their generation.[9]
Logical Framework for Base Selection
The decision process for selecting a suitable base can be visualized as a logical workflow. The primary consideration is the presence or absence of an electron-withdrawing group on the carbon adjacent to the phosphorus atom in the phosphonium salt.
Caption: Decision flowchart for selecting a base for phosphonium ylide generation.
Data Presentation
Table 1: pKa of Phosphonium Salts and Recommended Base Class
The acidity of the α-proton on the phosphonium salt is the most critical quantitative parameter for base selection. The base used must have a conjugate acid with a pKa significantly higher than that of the phosphonium salt to ensure complete deprotonation.
| Phosphonium Salt (R in [Ph₃P⁺CH₂R]X⁻) | Ylide Type | Approx. pKa (in DMSO) | Required Base Strength | Example Bases |
| -H, -Alkyl | Non-stabilized | ~22-35[2][7][10] | Very Strong | n-BuLi, NaH, NaNH₂, LiHMDS, KHMDS, KOtBu[2][9][11] |
| -Phenyl (-Ph) | Semi-stabilized | ~17.4[12] | Strong | NaH, KOtBu, NaOMe[8] |
| -C(O)R, -CO₂R, -CN | Stabilized | ~6-9[12] | Weak | NaOH, K₂CO₃, Na₂CO₃, NEt₃[3][8][9] |
Table 2: Examples of Base Selection in Practice
This table provides specific examples of phosphonium salts and the bases successfully used for their deprotonation to generate the corresponding ylides.
| Phosphonium Salt | Base | Solvent | Ylide Type | Reference |
| [Ph₃P⁺CH₃]Br⁻ | n-Butyllithium (n-BuLi) | Anhydrous THF | Non-stabilized | [5][9] |
| [Ph₃P⁺CH₂CH₃]Br⁻ | Sodium bis(trimethylsilyl)amide (NaHMDS) | THF | Non-stabilized | [3] |
| [Ph₃P⁺CH₂Ph]Cl⁻ | 50% Sodium Hydroxide (NaOH) | Dichloromethane (B109758) | Semi-stabilized | [13][14] |
| [Ph₃P⁺CH₂CO₂Et]Br⁻ | Sodium Carbonate (Na₂CO₃) | Water / DCM | Stabilized | [5] |
| [Ph₃P⁺CH₂C₆H₄BF₃K]Cl⁻ | Potassium Carbonate (K₂CO₃) | THF/H₂O | Stabilized | [15] |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Strong bases like n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere.[11]
Protocol 1: Generation of a Non-Stabilized Ylide and Subsequent Wittig Reaction
This protocol describes the in situ formation of methylenetriphenylphosphorane (B3051586) ([Ph₃P=CH₂]), a non-stabilized ylide, and its reaction with an aldehyde.[5]
Materials:
-
Methyltriphenylphosphonium (B96628) bromide ([Ph₃P⁺CH₃]Br⁻)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M solution)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Flame-dried, two-necked round-bottom flask with a magnetic stir bar
-
Rubber septa
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Ice bath
Workflow Diagram:
Caption: Experimental workflow for generating and using a non-stabilized ylide.
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Phosphonium Salt Addition: Add methyltriphenylphosphonium bromide (1.2 equivalents) to the flask.
-
Solvent Addition: Add anhydrous THF via syringe to suspend the phosphonium salt.
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Ylide Formation: Slowly add n-BuLi (1.1 equivalents) dropwise via syringe over 10 minutes. A characteristic yellow or orange color indicates ylide formation. Allow the mixture to stir at 0°C for 1 hour.[5]
-
Aldehyde Addition: Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the aldehyde is consumed.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to separate the alkene product from the triphenylphosphine (B44618) oxide byproduct.
Protocol 2: Generation of a Stabilized Ylide and Subsequent Wittig Reaction
This protocol describes the synthesis of (carbethoxymethylene)triphenylphosphorane, a stabilized ylide that can often be isolated, and its reaction with an aldehyde.[5]
Materials:
-
(Carbethoxymethyl)triphenylphosphonium bromide ([Ph₃P⁺CH₂CO₂Et]Br⁻)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution or 1 M Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Aldehyde (e.g., 4-chlorobenzaldehyde)[1]
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Erlenmeyer flask or round-bottom flask with a magnetic stir bar
-
Separatory funnel
Workflow Diagram:
Caption: Experimental workflow for generating and using a stabilized ylide.
Procedure:
-
Ylide Formation: Dissolve the (carbethoxymethyl)triphenylphosphonium bromide (1.1 equivalents) in a biphasic mixture of dichloromethane and water.
-
Base Addition: While stirring vigorously, slowly add a saturated aqueous solution of sodium carbonate until the aqueous layer is basic (check with pH paper). The ylide is extracted into the organic DCM layer.
-
Isolation of Ylide Solution: Transfer the mixture to a separatory funnel and separate the layers. The organic layer containing the ylide can be used directly.
-
Aldehyde Addition: To the stirred DCM solution of the ylide, add the aldehyde (1.0 equivalent).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction's progress by TLC.[1]
-
Workup: Once the reaction is complete, wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product often contains triphenylphosphine oxide. Purify the desired alkene by flash column chromatography or recrystallization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. content.e-bookshelf.de [content.e-bookshelf.de]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig reagents - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. d.web.umkc.edu [d.web.umkc.edu]
- 15. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Formylmethylene)triphenylphosphorane in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Formylmethylene)triphenylphosphorane, also known as (Triphenylphosphoranylidene)acetaldehyde, is a highly valuable and versatile Wittig reagent in organic synthesis.[1][2] Its primary application lies in the conversion of aldehydes and ketones into α,β-unsaturated aldehydes, a two-carbon homologation process that is fundamental in constructing complex molecular architectures.[3] In the pharmaceutical industry, this reagent is a critical intermediate for building specific structural motifs found in a variety of active pharmaceutical ingredients (APIs), most notably in the synthesis of prostaglandins (B1171923) and their analogs.[4][5][6] This document provides detailed application notes, experimental protocols, and key data associated with the use of (Formylmethylene)triphenylphosphorane in pharmaceutical research and development.
Core Application: The Wittig Reaction
The cornerstone of (Formylmethylene)triphenylphosphorane's utility is the Wittig reaction, which facilitates the formation of a carbon-carbon double bond by reacting a phosphorus ylide (the Wittig reagent) with a carbonyl compound.[7][8][9] Specifically, (Formylmethylene)triphenylphosphorane introduces a formyl methylene (B1212753) group (=CH-CHO), effectively elongating the carbon chain of an aldehyde or ketone by two carbons and introducing an unsaturated aldehyde functionality. This transformation is a reliable method for synthesizing alkenes with high regioselectivity.[8]
The reaction proceeds through a betaine (B1666868) intermediate or, more commonly accepted for lithium-free conditions, a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[7] This intermediate then collapses to yield the desired alkene and triphenylphosphine (B44618) oxide as a byproduct.[10]
References
- 1. guidechem.com [guidechem.com]
- 2. (FORMYLMETHYLENE)TRIPHENYLPHOSPHORANE CAS 2136-75-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. (FORMYLMETHYLENE)TRIPHENYLPHOSPHORANE | 2136-75-6 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Cas Landing [thermofisher.com]
- 6. CAS No.2136-75-6,(FORMYLMETHYLENE)TRIPHENYLPHOSPHORANE Suppliers,MSDS download [lookchem.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nbinno.com [nbinno.com]
Application Notes and Protocols for C-C Bond Formation Using (Triphenylphosphoranylidene)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Triphenylphosphoranylidene)acetaldehyde is a stabilized phosphorus ylide, a class of reagents pivotal to the Wittig reaction for the synthesis of alkenes.[1][2][3] This reagent is particularly valuable for the conversion of aldehydes and ketones into α,β-unsaturated aldehydes, which are important intermediates in the synthesis of a wide range of pharmaceuticals, natural products, and other complex organic molecules.[1] The presence of the electron-withdrawing aldehyde group stabilizes the ylide, leading to high (E)-selectivity in the resulting alkene product.[1][3]
Applications in Organic Synthesis
The primary application of this compound is in the Wittig olefination reaction. This reaction facilitates the formation of a carbon-carbon double bond by reacting the ylide with a carbonyl compound, specifically an aldehyde or a ketone.[1][2][3]
Key applications include:
-
Synthesis of α,β-Unsaturated Aldehydes: This is the most common application, where an aldehyde or ketone is converted to a two-carbon homologated α,β-unsaturated aldehyde.[1]
-
Natural Product Synthesis: The Wittig reaction using this reagent is employed in the total synthesis of various natural products, including vitamins and steroids.[1]
-
Pharmaceutical Drug Development: It is a crucial tool in the synthesis of pharmaceutical intermediates. For instance, it has been used in the synthesis of curcumin-based anticancer agents.[1]
-
Agrochemicals and Fragrances: The reagent is also utilized in the industrial-scale production of agrochemicals and fragrances.[1]
The Wittig reaction is known for its tolerance of a wide range of functional groups on the reacting molecules, making it a versatile method in multi-step syntheses.[3][4][5]
Data Presentation
The following table summarizes representative examples of the Wittig reaction using this compound with various aldehydes. Due to the stabilized nature of the ylide, the reactions generally yield the (E)-isomer with high selectivity.
| Aldehyde Substrate | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| Aromatic Aldehydes | DMF | 25 | 1-4 days | (E)-3-Aryl-2-propenals | Not specified | [1] |
| Unspecified Aldehyde | THF | 50 | 16 hours | α,β-Unsaturated aldehyde | 58 | [1] |
Experimental Protocols
Below are detailed protocols for the Wittig reaction using this compound with an aromatic aldehyde as a representative example.
Protocol 1: General Procedure for the Synthesis of (E)-3-Aryl-2-propenals
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., p-tolualdehyde)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aromatic aldehyde (1.0 eq) in anhydrous DMF.
-
Addition of Ylide: To the stirred solution, add this compound (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (25 °C) for 1 to 4 days. Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and other aqueous-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure (E)-3-aryl-2-propenal.
Protocol 2: Alternative Procedure in Tetrahydrofuran (THF)
Materials:
-
This compound
-
Aldehyde substrate
-
Anhydrous Tetrahydrofuran (THF)
-
Standard work-up and purification reagents as listed in Protocol 1
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 eq) and this compound (1.1 eq) in anhydrous THF.
-
Reaction Conditions: Heat the reaction mixture to 50 °C and stir for 16 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, cool the mixture to room temperature and perform the work-up and purification as described in Protocol 1.
Mandatory Visualization
Wittig Reaction Mechanism
The reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide.[1]
Caption: The general mechanism of the Wittig reaction.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of α,β-unsaturated aldehydes using this compound.
Caption: A typical experimental workflow for the Wittig reaction.
References
Troubleshooting & Optimization
Technical Support Center: Wittig Reaction with (Triphenylphosphoranylidene)acetaldehyde
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Wittig reactions involving (Triphenylphosphoranylidene)acetaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a "stabilized" ylide?
This compound is a Wittig reagent used to synthesize α,β-unsaturated aldehydes. It is classified as a "stabilized ylide" because the negative charge on the α-carbon is delocalized by the adjacent electron-withdrawing aldehyde group through resonance. This increased stability makes the ylide less reactive than non-stabilized ylides (e.g., those with alkyl substituents).
Q2: What is the expected stereoselectivity when using this compound?
Stabilized ylides, such as this compound, generally favor the formation of the thermodynamically more stable (E)-alkene.[1][2]
Q3: Can this ylide be used with ketones as well as aldehydes?
While this ylide readily reacts with aldehydes, its reaction with ketones, especially sterically hindered ones, can be slow and result in low yields.[1][3] For such cases, the Horner-Wadsworth-Emmons (HWE) reaction is often a preferred alternative.[1][3]
Q4: What are the most common reasons for low yield in this Wittig reaction?
Low yields can stem from several factors:
-
Purity of Reactants: Impurities in the aldehyde (e.g., corresponding carboxylic acid) or degradation of the ylide can inhibit the reaction.
-
Suboptimal Reaction Conditions: Incorrect choice of solvent, base, temperature, or reaction time can significantly lower the yield.
-
Steric Hindrance: Highly substituted or sterically bulky aldehydes and ketones can react slowly or not at all.[1][3]
-
Ylide Instability: Although stabilized, the ylide can still be sensitive to air and moisture.
-
Difficult Purification: The primary byproduct, triphenylphosphine (B44618) oxide (TPPO), can be challenging to separate from the desired product, leading to lower isolated yields.
Q5: Are there "greener" alternatives to traditional organic solvents for this reaction?
Yes, recent studies have shown that Wittig reactions with stabilized ylides can be effectively carried out in aqueous media, such as a saturated sodium bicarbonate solution.[4] This approach can lead to good yields and high E-selectivity, offering a more environmentally friendly option.[4]
Troubleshooting Guide for Low Yield
Issue: The Wittig reaction is resulting in a low yield of the desired α,β-unsaturated aldehyde.
To diagnose the potential cause of the low yield, please consider the following questions:
1. Have you confirmed the purity of your starting materials?
-
Aldehyde/Ketone: Aldehydes, in particular, can be prone to oxidation to carboxylic acids, which will be unreactive. It is advisable to use freshly distilled or purified aldehydes. The presence of water can also be detrimental, so ensure your carbonyl compound is dry.
-
This compound: This ylide is a stable solid, but it is still good practice to ensure its purity and proper storage to avoid degradation.
2. Are your reaction conditions optimized?
-
Solvent: The choice of solvent can impact both the reaction rate and yield. While aprotic solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM) are common, for stabilized ylides, polar aprotic solvents like Dimethylformamide (DMF) can also be effective. Some studies have reported high yields in aqueous media.[4]
-
Base: For stabilized ylides, a strong base is not always necessary. Milder bases such as sodium carbonate or even sodium bicarbonate (in aqueous reactions) can be sufficient.[4] If using a phosphonium (B103445) salt precursor to generate the ylide in situ, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be needed.
-
Temperature: The optimal temperature can vary. Ylide formation is often carried out at 0°C, and the reaction with the carbonyl compound may be run at room temperature or with gentle heating to drive it to completion.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged times may lead to side reactions or product degradation.
3. Is your carbonyl substrate sterically hindered?
-
As previously mentioned, sterically hindered ketones are particularly challenging for stabilized ylides and often result in low yields.[1][3] If your substrate is sterically demanding, consider using the Horner-Wadsworth-Emmons reaction as an alternative.
4. Are you experiencing difficulties with product purification?
-
The removal of triphenylphosphine oxide (TPPO) is a frequent challenge. Here are some strategies for its removal:
-
Column Chromatography: This is the most common method for separating the product from TPPO.
-
Precipitation: In some cases, TPPO can be precipitated out of a non-polar solvent like hexane (B92381) or a mixture of hexane and diethyl ether, while the product remains in solution.
-
Conversion to a Salt: TPPO can be converted to a water-soluble salt by reaction with an appropriate acid, allowing for its removal by aqueous extraction.
-
Data Presentation
The following table summarizes the impact of various reaction conditions on the yield of Wittig reactions with stabilized ylides, providing a general guideline for optimizing your experiment.
| Carbonyl Compound | Ylide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde (B42025) | (Carbethoxymethylene)triphenylphosphorane | NaHCO₃ | Water | 20 | 0.75 | 98 | [4] |
| 4-Nitrobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | NaHCO₃ | Water | 20 | 0.67 | 99 | [4] |
| Cyclohexanecarboxaldehyde | (Carbethoxymethylene)triphenylphosphorane | NaHCO₃ | Water | 20 | 1 | 95 | [4] |
| Benzaldehyde | (Triphenylphosphoranylidene)acetonitrile | NaHCO₃ | Water | 20 | 1 | 86 | [5] |
| 4-Methoxybenzaldehyde | Benzyltriphenylphosphonium chloride | 10% NaOH | Water | Reflux | 2 | 30-40 | [6] |
Experimental Protocols
Synthesis of trans-Cinnamaldehyde via Wittig Reaction
This protocol provides a general procedure for the reaction of benzaldehyde with this compound.
Materials:
-
This compound
-
Benzaldehyde
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica (B1680970) Gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM or THF.
-
Addition of Aldehyde: To the stirring solution, add freshly distilled benzaldehyde (1.0 - 1.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC, eluting with a mixture of hexane and ethyl acetate. The disappearance of the starting aldehyde spot indicates the completion of the reaction. The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a minimal amount of a suitable solvent like DCM.
-
To remove the triphenylphosphine oxide byproduct, you can either:
-
Add a non-polar solvent like hexane to precipitate the TPPO, followed by filtration.
-
Directly purify the crude mixture by column chromatography.
-
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient of ethyl acetate in hexane as the eluent to separate the trans-cinnamaldehyde from any remaining starting material and the triphenylphosphine oxide byproduct.
-
-
Characterization:
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
-
Mandatory Visualization
Caption: Mechanism of the Wittig Reaction.
Caption: Troubleshooting Workflow for Low Yield.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciepub.com [sciepub.com]
- 6. libjournals.unca.edu [libjournals.unca.edu]
Technical Support Center: Purification of Products from (Triphenylphosphoranylidene)acetaldehyde Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions involving (Triphenylphosphoranylidene)acetaldehyde, a common Wittig reagent.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of α,β-unsaturated aldehydes and other products from Wittig reactions.
Issue: My product and triphenylphosphine (B44618) oxide (TPPO) are co-eluting during column chromatography.
-
Solution 1: Optimize the Solvent System. The polarity of the elution solvent may be too high, causing the polar TPPO to elute with your product. Start with a non-polar solvent like hexane (B92381) or pentane (B18724) and gradually increase the polarity by adding a more polar solvent such as diethyl ether or ethyl acetate.[1][2]
-
Solution 2: Chemically Modify the TPPO. Convert the TPPO into a more polar derivative that is easier to separate. This can be achieved by treating the crude reaction mixture with reagents like hydrogen peroxide or iodomethane, which transform the low-polarity phosphorus impurities into high-polarity derivatives, facilitating their removal by flash column chromatography.
-
Solution 3: Alternative Purification Method. If co-elution persists, consider a non-chromatographic purification method such as precipitation or crystallization.
Issue: I am losing a significant amount of my product during purification.
-
Solution 1: Re-evaluate the Recrystallization Solvent. If you are using recrystallization, the chosen solvent might be too good at dissolving your product even at low temperatures. Experiment with different solvent systems to find one where your product has high solubility at elevated temperatures and low solubility at cooler temperatures, while TPPO remains soluble.[3][4]
-
Solution 2: Minimize Transfers. Each transfer of your product from one container to another can result in material loss. Streamline your purification workflow to reduce the number of transfers.
-
Solution 3: Check for Product Volatility. If your product is volatile, avoid excessive heating or prolonged exposure to high vacuum during solvent removal.
Issue: The precipitation of the TPPO-metal salt complex is incomplete.
-
Solution 1: Ensure Anhydrous Conditions. The presence of water can interfere with the formation of the TPPO-metal salt complex. Ensure that your solvents and glassware are dry.
-
Solution 2: Optimize the Stoichiometry. An excess of the metal salt is often required to drive the precipitation to completion. A common recommendation is to use 2 equivalents of zinc chloride relative to the initial amount of triphenylphosphine.[5][6]
-
Solution 3: Increase Stirring Time. Allow sufficient time for the complex to form and precipitate. Stirring the mixture for a couple of hours at room temperature is generally recommended.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in a Wittig reaction using this compound?
A1: The most common and often challenging impurity to remove is triphenylphosphine oxide (TPPO), a byproduct of the Wittig reaction.[7][8]
Q2: What are the primary methods for removing TPPO?
A2: The main strategies for TPPO removal are:
-
Column Chromatography: Effective for separating compounds with different polarities.[9]
-
Precipitation/Crystallization: This can be done by taking advantage of the low solubility of TPPO in non-polar solvents or by forming an insoluble complex with metal salts.[1][5][8]
-
Filtration through a Silica Plug: A quick method for non-polar products where the polar TPPO is adsorbed onto the silica.[1][2]
Q3: How can I remove TPPO without using column chromatography?
A3: Several chromatography-free methods exist. One common method is the precipitation of TPPO by forming an insoluble complex with a metal salt like zinc chloride (ZnCl₂).[6][7][10][11] The resulting complex can be easily removed by filtration. Another approach is the crystallization of TPPO from a suitable solvent system.[5][8]
Q4: My product is also polar, making separation from TPPO difficult. What should I do?
A4: When your product is polar, separating it from the similarly polar TPPO via standard chromatography can be challenging. In such cases, precipitating the TPPO as a metal salt complex is often the most effective strategy.[6][7][10][11]
Q5: Can I use a scavenger resin to remove TPPO?
A5: Yes, scavenger resins can be an effective method for removing TPPO. These are functionalized polymers that react with and bind the TPPO, allowing for its removal by simple filtration.
Data Presentation
Table 1: Comparison of TPPO Removal Methods
| Method | Principle | Advantages | Disadvantages |
| Flash Chromatography | Differential adsorption of product and TPPO on a stationary phase. | High resolution for separable compounds. | Can be time-consuming and require large solvent volumes; co-elution can be an issue. |
| Crystallization | Difference in solubility between the product and TPPO in a given solvent. | Can yield very pure product; scalable. | Finding a suitable solvent can be challenging; potential for product loss in the mother liquor. |
| **Metal Salt Precipitation (e.g., with ZnCl₂) ** | Formation of an insoluble TPPO-metal salt complex. | Fast and effective, especially for polar products; chromatography-free.[7][11] | Requires an additional reagent; may not be suitable for metal-sensitive products. |
| Silica Plug Filtration | Adsorption of polar TPPO onto a short column of silica.[1] | Quick and uses minimal solvent. | Best suited for non-polar products; may not be sufficient for complete removal.[2] |
Experimental Protocols
Protocol 1: Removal of Triphenylphosphine Oxide using Zinc Chloride Precipitation
This protocol is adapted from a procedure described for the removal of TPPO in polar solvents.[6][11]
-
Solvent Exchange (if necessary): If the Wittig reaction was not performed in ethanol, concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in ethanol.
-
Prepare ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous zinc chloride in warm ethanol.
-
Precipitation: To the ethanolic solution of your crude product and TPPO at room temperature, add 2 equivalents of the prepared ZnCl₂ solution (relative to the initial amount of triphenylphosphine).
-
Stir and Filter: Stir the mixture for a couple of hours. A white precipitate of the TPPO-ZnCl₂ complex will form.[5][6] Collect the precipitate by vacuum filtration.
-
Work-up: Wash the filter cake with a small amount of cold ethanol. The filtrate contains your purified product. Concentrate the filtrate under reduced pressure to obtain the product.
Mandatory Visualization
Caption: General workflow for the purification of Wittig reaction products.
Caption: Troubleshooting decision tree for co-elution of product and TPPO.
References
- 1. benchchem.com [benchchem.com]
- 2. Workup [chem.rochester.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. google.com [google.com]
- 5. echemi.com [echemi.com]
- 6. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reactions with (Triphenylphosphoranylidene)acetaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for (Triphenylphosphoranylidene)acetaldehyde. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its use in Wittig reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, also known as (formylmethylene)triphenylphosphorane, is a phosphorus ylide used as a reagent in the Wittig reaction.[1][2] Its primary application is the conversion of aldehydes and ketones into α,β-unsaturated aldehydes, which are valuable intermediates in organic synthesis.[3] This reaction effectively adds a two-carbon unit to the carbonyl compound.
Q2: How is this compound typically synthesized?
The classical synthesis involves the reaction of triphenylphosphine (B44618) with a suitable two-carbon electrophile containing a leaving group to form a phosphonium (B103445) salt. This salt is then deprotonated with a base to generate the ylide.[2] A more direct and common laboratory preparation utilizes formylmethyltriphenylphosphoronium chloride as a stable precursor.[2]
Q3: What are the recommended storage and handling conditions for this reagent?
This compound is sensitive to air and heat.[4] It should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, in a refrigerator.[4] It is incompatible with strong oxidizing agents.[2] When handling, appropriate personal protective equipment, including gloves and safety glasses, should be worn as it can cause skin and eye irritation.[5]
Q4: What is the stereoselectivity of the Wittig reaction with this compound?
This compound is classified as a semi-stabilized ylide.[2] Consequently, its reaction with aldehydes often yields a mixture of both (E)- and (Z)-isomers of the α,β-unsaturated aldehyde.[1] The ratio of these isomers can be influenced by the reaction conditions, the structure of the carbonyl compound, and the presence of salts like lithium halides.[1]
Q5: What are the common byproducts of this reaction and how can they be removed?
The most common byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO).[6] The high polarity and crystallinity of TPPO can make its separation from the desired product challenging.[6] Common purification methods include:
-
Flash column chromatography: Effective for separating TPPO from the product.[4]
-
Recrystallization: Can be used if a suitable solvent system is found.[4]
-
Precipitation: In some cases, TPPO can be precipitated from a non-polar solvent.[5]
Q6: Are there alternative reactions to the Wittig reaction for synthesizing α,β-unsaturated aldehydes?
Yes, the Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative.[2] This reaction employs a phosphonate (B1237965) carbanion which is generally more nucleophilic than the corresponding phosphonium ylide.[2] A significant advantage of the HWE reaction is that its byproduct is a water-soluble dialkylphosphate salt, which is easily removed by aqueous extraction, greatly simplifying purification.[2] The HWE reaction typically shows high selectivity for the (E)-isomer.[2]
Troubleshooting Guide
Low yields and unexpected side products are common issues when working with Wittig reagents. This guide provides a systematic approach to troubleshooting these problems.
Logical Flow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low product yield.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Impure or Wet Reagents: The ylide is sensitive to moisture and acidic impurities in the aldehyde. | Use freshly purified aldehyde and ensure all solvents are anhydrous. |
| Weak or Degraded Base: The base may not be strong enough to fully deprotonate the phosphonium salt. | Use a fresh, strong base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu). | |
| Reaction Not Under Inert Atmosphere: The ylide can be air-sensitive. | Ensure the reaction is carried out under a nitrogen or argon atmosphere. | |
| Sub-optimal Temperature or Reaction Time: The reaction may be too slow at low temperatures or the ylide may decompose at high temperatures over long periods. | Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. | |
| Unreacted Starting Material | Ylide Instability: The ylide may be decomposing before it can react with the carbonyl compound. | Generate the ylide in situ in the presence of the aldehyde. Alternatively, try adding the phosphonium salt portion-wise to a mixture of the aldehyde and base. |
| Sterically Hindered Carbonyl: Sterically hindered ketones can be unreactive towards semi-stabilized ylides.[1] | Increase the reaction temperature or consider using the more nucleophilic Horner-Wadsworth-Emmons reagent.[1] | |
| Difficulty in Product Purification | Triphenylphosphine Oxide (TPPO) Contamination: TPPO is a common byproduct and can be difficult to separate from the desired product.[6] | Purify the crude product by flash column chromatography on silica (B1680970) gel.[4] Alternatively, try recrystallization from a suitable solvent or precipitation of TPPO with a metal salt like MgCl₂.[4][5] |
| Poor Stereoselectivity (Undesired E/Z ratio) | Nature of the Ylide: this compound is a semi-stabilized ylide and often gives mixtures of E/Z isomers.[1] | Modify the reaction conditions. The presence of lithium salts can sometimes influence the stereochemical outcome.[1] For high (E)-selectivity, the Horner-Wadsworth-Emmons reaction is a reliable alternative.[2] |
Data on Reaction Conditions
The optimal reaction conditions can vary significantly depending on the substrate. Below is a summary of some reported conditions.
Table 1: General Reaction Conditions for Wittig Reaction with Aldehydes
| Aldehyde Type | Solvent | Base | Temperature (°C) | Time | Yield | E:Z Ratio | Reference |
| Aromatic | DMF | - | 25 | 24-96 h | Good | Mixture | [2] |
| Aromatic | THF | - | 50 | 16 h | ~58% | Mixture | [2] |
| Various | Saturated aq. NaHCO₃ | (in situ from Ph₃P and bromoacetonitrile) | Ambient | 1 h | 57-86% | 59:41 (for benzaldehyde) | [7] |
| Aromatic | 10% aq. NaOH | NaOH | Reflux | 2 h | 30% | Not specified | [8][9] |
Note: The aqueous protocol in entry 3 describes a one-pot reaction where the ylide is generated in situ from triphenylphosphine and an α-halo compound in the presence of the aldehyde. While this specific example uses bromoacetonitrile, the principle can be adapted.
Experimental Protocols
Protocol 1: General Wittig Reaction in an Organic Solvent
This protocol is a general guideline and may require optimization for specific substrates.
Workflow for General Wittig Reaction
Caption: A typical experimental workflow for the Wittig reaction.
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., THF, DMF).
-
Addition of Carbonyl: To the stirred solution of the ylide, add the aldehyde or ketone (1.0-1.2 eq.) dropwise at the desired temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the α,β-unsaturated aldehyde from triphenylphosphine oxide.
Protocol 2: One-Pot Aqueous Wittig Reaction
This "green" chemistry protocol is adapted from a procedure for stabilized ylides and may be applicable for this compound with some optimization.[7] This method generates the ylide in situ.
-
Reaction Setup: In a round-bottom flask, add triphenylphosphine (1.4 eq.) and a saturated aqueous solution of sodium bicarbonate. Stir the suspension vigorously for 1 minute.
-
Addition of Reagents: To the suspension, add the corresponding α-halo aldehyde (e.g., 2-bromoacetaldehyde dimethyl acetal, which can be hydrolyzed in situ) (1.6 eq.) followed by the aldehyde or ketone (1.0 eq.).
-
Reaction: Stir the mixture vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with 1.0 M H₂SO₄. Extract the mixture with diethyl ether.
-
Purification: Dry the combined organic extracts with anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. This compound | 2136-75-6 | Benchchem [benchchem.com]
- 3. α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. sciepub.com [sciepub.com]
- 8. chemtube3d.com [chemtube3d.com]
- 9. libjournals.unca.edu [libjournals.unca.edu]
Technical Support Center: Removal of Triphenylphosphine Oxide Byproduct
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the removal of triphenylphosphine (B44618) oxide (TPPO), a common byproduct in several pivotal organic reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of triphenylphosphine oxide (TPPO) often challenging?
A1: Triphenylphosphine oxide is a frequent byproduct in widely used reactions such as the Wittig, Mitsunobu, and Staudinger reactions.[1] Its removal can be problematic due to its high polarity, which often leads to co-purification with the desired product, particularly on a larger scale where conventional column chromatography is impractical.[1][2][3]
Q2: What are the principal strategies for removing TPPO?
A2: The main methods for TPPO removal include:
-
Precipitation/Crystallization: This technique involves the selective precipitation of either TPPO or the product from an appropriate solvent. The process can be improved by adding metal salts that form insoluble complexes with TPPO.[1]
-
Chromatography: Methods such as silica (B1680970) gel plug filtration or high-performance countercurrent chromatography (HPCCC) are effective for separation.[1][4]
-
Scavenging: This involves using solid-supported reagents, known as scavenger resins, that bind to TPPO, allowing for its removal through simple filtration.[1]
Q3: How do I select the most suitable TPPO removal method for my experiment?
A3: The optimal method depends on factors like the polarity and stability of your product, the solvent used in the reaction, and the reaction scale.[1] The decision-making workflow below can help guide your choice.
Caption: Decision workflow for selecting a TPPO removal method.
Troubleshooting Guides
Q4: My TPPO precipitation with a non-polar solvent is not working well. What can I do?
A4: Inefficient precipitation can be due to several factors.
-
Solvent Choice: Ensure you are using a sufficiently non-polar solvent. TPPO has low solubility in solvents like hexane (B92381), pentane (B18724), and cold diethyl ether.[5][6]
-
Temperature Control: Cooling the mixture in an ice bath or refrigerator can significantly decrease TPPO's solubility and promote crystallization.[6]
-
Concentration: The concentration of the crude mixture can affect precipitation. Experiment with using a more dilute solution.[1]
Q5: I'm using a silica plug, but the TPPO is eluting with my product. How can I fix this?
A5: This typically occurs if the elution solvent is too polar.
-
Solvent System: Begin with a highly non-polar solvent, such as hexane or pentane, to elute your product while the more polar TPPO remains adsorbed on the silica.[7][8] You may need to repeat the process 2-3 times for complete removal.[7][9]
Q6: The metal salt precipitation method is causing my product to crash out of solution or complex with the salt. What should I do?
A6: Co-precipitation or complexation of the product can be a problem.
-
Anhydrous Conditions: Ensure that the metal salts and solvents are anhydrous, as water can interfere with the formation of the TPPO-metal complex.[1]
-
Alternative Method: If your product is sensitive to Lewis acidic conditions or prone to complexation, this method may not be suitable.[10] Consider alternatives like solvent precipitation or scavenger resins.[1]
Quantitative Data Summary
The efficiency of TPPO removal can vary significantly depending on the method and conditions used.
Table 1: Efficiency of TPPO Precipitation with ZnCl₂ in Ethanol
| Molar Ratio (ZnCl₂ : TPPO) | TPPO Removed (%) |
| 1 : 1 | 90% |
| 2 : 1 | >95% |
| 3 : 1 | Not Detected |
Data adapted from J. Org. Chem. 2017, 82, 9931–9936.[10]
Table 2: Solubility of Triphenylphosphine Oxide in Various Solvents
| Solvent | Solubility | Temperature (°C) |
| Deionized Water | Almost Insoluble | Ambient |
| Cyclohexane | Almost Insoluble | Ambient |
| Hexane | Poorly Soluble | Ambient |
| Petroleum Ether | Almost Insoluble | Ambient |
| Diethyl Ether | Poorly Soluble (when cold) | Cold |
| Ethanol | Readily Soluble (~20 mg/mL) | Ambient |
| Dichloromethane | Readily Soluble | Ambient |
| Toluene | Soluble | 20 |
| Ethyl Acetate | Soluble | 20 |
Data compiled from multiple sources.[2][5][8][11][12][13][14][15]
Key Experimental Protocols
Protocol 1: Precipitation with Zinc Chloride (ZnCl₂) in Ethanol
This method is effective for removing TPPO from reactions conducted in polar solvents.[10]
Caption: Workflow for TPPO removal using ZnCl₂ precipitation.
Methodology:
-
Solvent Exchange (if needed): If the reaction was not performed in ethanol, concentrate the crude mixture and dissolve the residue in ethanol.[1][6]
-
Prepare ZnCl₂ Solution: Make a 1.8 M solution of anhydrous zinc chloride in warm ethanol.[1][6][10]
-
Precipitation: At room temperature, add 2 equivalents of the ZnCl₂ solution to the ethanolic solution of the crude product.[1][13][16] Stir the mixture; scraping the inside of the flask can help initiate precipitation.[6][10] A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[6][10]
-
Filtration: Collect the precipitate by vacuum filtration.[1][10]
-
Work-up: Wash the filter cake with a small amount of cold ethanol. The filtrate contains the purified product.[1] Concentrate the filtrate and slurry the residue with acetone to remove any excess, insoluble zinc chloride.[10]
Protocol 2: Silica Plug Filtration
This rapid technique is ideal for non-polar, stable products.[7][9]
Methodology:
-
Concentration: Concentrate the crude reaction mixture to a minimal volume.[6][7]
-
Suspension: Suspend the residue in a minimal amount of a non-polar solvent like pentane or hexane.[6][7]
-
Filtration: Pass the suspension through a short plug of silica gel. Elute the product with a non-polar solvent (e.g., ether or hexane/ether), leaving the highly polar TPPO adsorbed on the silica.[6][7][9] This may need to be repeated for complete removal.[7][9]
Protocol 3: Scavenging with Merrifield Resin
This method is useful for capturing both triphenylphosphine and TPPO.[1]
Methodology:
-
Resin Preparation: In a flask, stir high-loading Merrifield resin (chloromethylated polystyrene) with sodium iodide in a solvent like acetone to form the more reactive iodinated resin.[1]
-
Scavenging: Add the crude reaction mixture to the resin slurry.
-
Stirring: Allow the mixture to stir, often overnight is sufficient.[1]
-
Filtration: Filter the mixture to remove the resin, which is now bound to the TPPO.[1]
-
Product Isolation: Wash the resin with a suitable solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate to obtain the purified product.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (414e) Development a Workup for Removing Triphenylphosphine Oxide from a Mitsunobu Coupling | AIChE [proceedings.aiche.org]
- 4. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Workup [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. shenvilab.org [shenvilab.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. echemi.com [echemi.com]
Technical Support Center: Unexpected Stereochemistry in Wittig Olefination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Wittig olefination, with a focus on achieving the desired stereochemical outcome.
Frequently Asked Questions (FAQs)
Q1: Why am I getting the unexpected stereoisomer in my Wittig reaction?
The stereochemical outcome of the Wittig reaction is primarily dictated by the stability of the phosphorus ylide. Non-stabilized ylides typically yield Z-alkenes, while stabilized ylides favor the formation of E-alkenes.[1][2] Deviations from this general rule often arise from the specific reaction conditions employed.
Q2: What is the difference between a stabilized and a non-stabilized ylide?
-
Non-stabilized ylides: These ylides have electron-donating groups (e.g., alkyl groups) attached to the carbanion, making them highly reactive.[3]
-
Stabilized ylides: These ylides possess electron-withdrawing groups (e.g., ester, ketone, cyano groups) that delocalize the negative charge of the carbanion through resonance, rendering them less reactive and more stable.[3]
-
Semi-stabilized ylides: Ylides with aryl or vinyl substituents are considered semi-stabilized and often yield mixtures of E and Z-alkenes.[4]
Q3: How do reaction conditions influence the E/Z ratio?
Several factors can significantly impact the stereoselectivity of the Wittig reaction:
-
Solvent: The polarity of the solvent can influence the transition state energies and the stability of intermediates, thereby affecting the E/Z ratio.
-
Base and Counterion: The choice of base for ylide generation is crucial. Lithium-containing bases (e.g., n-BuLi, PhLi) can lead to the formation of lithium salts, which are known to influence the stereochemical outcome, often favoring the E-alkene.[4][5] Salt-free conditions, typically employing sodium or potassium bases, are preferred for high Z-selectivity with non-stabilized ylides.[1]
-
Temperature: Temperature can affect the kinetics and thermodynamics of the reaction, influencing the ratio of stereoisomers.
-
Additives: The presence of salts, particularly lithium halides, can dramatically alter the stereoselectivity by promoting the equilibration of reaction intermediates.[4]
Troubleshooting Guides
Problem 1: My non-stabilized ylide is producing the E-alkene or a low Z:E ratio.
This is a common issue when aiming for the Z-alkene. The unexpected formation of the E-isomer from a non-stabilized ylide is often due to conditions that allow for the equilibration of the initially formed intermediates.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected E-alkene formation.
Detailed Steps:
-
Evaluate the Base: The use of lithium-containing bases is a primary cause for reduced Z-selectivity. Lithium ions can coordinate to the betaine (B1666868) intermediate, promoting equilibration to the more thermodynamically stable threo-betaine, which leads to the E-alkene.[6]
-
Ensure Salt-Free Conditions: To maximize Z-selectivity, it is critical to perform the reaction under "salt-free" conditions. This is achieved by using sodium or potassium bases such as NaHMDS, KHMDS, or NaH to generate the ylide.[1]
-
Solvent Choice: While less impactful than the cation, solvent polarity can play a role. Non-polar, aprotic solvents like THF or diethyl ether are generally preferred for Z-selective reactions with non-stabilized ylides.
-
Consider the Schlosser Modification for E-Alkenes: If the E-alkene is the desired product, the Schlosser modification is a reliable method. This involves the intentional addition of lithium salts and a specific reaction sequence to invert the stereochemistry.[7][8]
Problem 2: My stabilized ylide is producing the Z-alkene or a low E:Z ratio.
While stabilized ylides strongly favor the E-alkene, certain conditions can lead to the formation of the unexpected Z-isomer.
Troubleshooting Workflow:
Caption: Troubleshooting unexpected Z-alkene formation.
Detailed Steps:
-
Reaction Temperature: The formation of the E-alkene from stabilized ylides is under thermodynamic control.[3] Running the reaction at very low temperatures might kinetically trap the Z-isomer. Allowing the reaction to warm to room temperature or gentle heating can promote equilibration to the more stable E-product.
-
Ylide Structure: Confirm that the ylide is indeed stabilized. Ylides with substituents that offer weaker resonance stabilization (semi-stabilized) can give mixtures of stereoisomers.
-
Reaction Conditions: Certain additives or unconventional solvent systems might interfere with the normal reaction pathway. It is best to adhere to established protocols for E-selective reactions with stabilized ylides.
Quantitative Data on Stereoselectivity
The following tables summarize the influence of various reaction parameters on the E/Z ratio of the Wittig reaction.
Table 1: Effect of Solvent on E/Z Ratio for a Semi-Stabilized Ylide
| Entry | Solvent | Z/E Ratio |
| 1 | Toluene | 25/75 |
| 2 | THF | 32/68 |
| 3 | DCM | 55/45 |
| 4 | MeCN | 57/43 |
| 5 | MeOH | 55/45 |
Data adapted from a study on the olefination of aliphatic aldehydes with a semi-stabilized ylide under Boden's conditions.[9]
Table 2: Effect of Base on E/Z Ratio for a Non-Stabilized Ylide
| Base | Counterion | Typical E/Z Ratio |
| n-BuLi | Li⁺ | Low Z-selectivity (can favor E) |
| NaHMDS | Na⁺ | High Z-selectivity |
| KHMDS | K⁺ | High Z-selectivity |
| NaH | Na⁺ | High Z-selectivity |
This table provides a qualitative summary based on established principles of salt-free vs. lithium-containing Wittig reactions.[1][10]
Experimental Protocols
Protocol 1: Z-Selective Olefination using a Non-Stabilized Ylide (Salt-Free Conditions)
This protocol is designed to maximize the yield of the Z-alkene.
-
Ylide Generation:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add the phosphonium (B103445) salt (1.1 eq.).
-
Add anhydrous THF via syringe.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of KHMDS (1.05 eq.) in THF dropwise. A distinct color change (often to orange or deep red) indicates ylide formation.
-
Stir the mixture at -78 °C for 1 hour.
-
-
Reaction with Carbonyl Compound:
-
Still at -78 °C, add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 4 hours.
-
-
Work-up and Purification:
-
Quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: E-Selective Olefination using the Schlosser Modification
This protocol is designed to convert a non-stabilized ylide into the E-alkene.
-
Ylide Generation and Betaine Formation:
-
Generate the ylide at -78 °C using n-BuLi (1.05 eq.) in THF as described in Protocol 1.
-
Add a solution of the aldehyde (1.0 eq.) in anhydrous THF dropwise at -78 °C and stir for 1 hour to form the lithium betaine.
-
-
Deprotonation and Protonation:
-
To the cold betaine solution, add a second equivalent of n-BuLi (1.05 eq.) at -78 °C and stir for 30 minutes.
-
Add a proton source, such as a pre-cooled solution of t-BuOH in THF, and stir for 1 hour at -78 °C.
-
-
Elimination and Work-up:
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and purify as described in Protocol 1.
-
Signaling Pathways and Logical Relationships
The stereochemical outcome of the Wittig reaction can be understood by considering the stability of the key intermediates and the reversibility of their formation.
Caption: Reaction pathways for non-stabilized and stabilized ylides.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. scribd.com [scribd.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. synarchive.com [synarchive.com]
- 8. Schlosser Modification [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Schlosser Modification of the Wittig Reaction | Ambeed [ambeed.com]
Instability of (Triphenylphosphoranylidene)acetaldehyde under reaction conditions
Welcome to the technical support center for (Triphenylphosphoranylidene)acetaldehyde (also known as (Formylmethylene)triphenylphosphorane). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to the stability and use of this valuable Wittig reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound (CAS No. 2136-75-6) is an organophosphorus compound known as a Wittig reagent.[1][2] It is primarily used in the Wittig reaction to convert aldehydes and ketones into α,β-unsaturated aldehydes, effectively adding a two-carbon unit to the carbonyl compound.[1] Due to the electron-withdrawing nature of its aldehyde group, it is classified as a "stabilized" or "semi-stabilized" ylide.[3][4]
Q2: My Wittig reaction is giving low yields. Could the reagent be the problem?
A2: Yes, low yields are a common issue often linked to the degradation of the reagent. This compound is sensitive to moisture and atmospheric oxygen.[3][5] Exposure to these can lead to decomposition, reducing the concentration of the active ylide and consequently lowering the yield of your desired alkene product. It is crucial to handle and store the reagent under strictly anhydrous and inert conditions.[3]
Q3: How can I tell if my this compound has decomposed?
A3: Visual inspection and analytical methods can indicate decomposition. The pure reagent is typically a white to light yellow or pink to brown crystalline powder.[1][6] Significant color change or a clumpy, non-crystalline appearance may suggest degradation. For a more definitive assessment, you can check its melting point (pure substance melts at 185-188 °C) or run a ¹H NMR to check for impurities.[3][7] Thin-Layer Chromatography (TLC) of the reagent can also reveal impurity spots.[3]
Q4: What are the primary causes of instability for this reagent?
A4: The main factors contributing to the instability of this compound are:
-
Moisture: The ylide can be hydrolyzed by water, leading to the formation of triphenylphosphine (B44618) oxide and acetaldehyde.
-
Temperature: While the solid is relatively stable, prolonged exposure to high temperatures during reactions can cause decomposition.[9]
-
Protic Solvents: Solvents with acidic protons can protonate the ylidic carbon, inactivating the reagent.
Q5: The stereoselectivity of my reaction is poor, yielding a mix of (E) and (Z) isomers. Why is this happening?
A5: As a semi-stabilized ylide, this compound often yields mixtures of (E) and (Z)-alkenes.[3][4] The final ratio is influenced by the reaction conditions. Stabilized ylides typically favor the formation of the thermodynamically more stable (E)-alkene.[5][10] However, factors like the specific solvent, the presence of lithium salts, and the structure of the carbonyl compound can affect the stereochemical outcome.[10][11] To improve selectivity, ensure the reaction reaches thermodynamic equilibrium by allowing adequate reaction time.[9]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reagent Decomposition: The ylide has degraded due to exposure to air or moisture.[3] 2. Insufficiently Strong Base: If generating the ylide in situ from its phosphonium (B103445) salt, the base may not be strong enough for complete deprotonation. 3. Reaction Temperature Too Low: The reaction may be too slow at the current temperature. | 1. Use a fresh bottle of the reagent or purify the existing stock. Handle exclusively in a glovebox or under an inert atmosphere (e.g., Nitrogen, Argon). Use anhydrous solvents.[3] 2. Use a stronger base like NaH or n-BuLi. Ensure the base is fresh and properly titrated if necessary.[5][12] 3. Gently warm the reaction mixture, monitoring for product formation and potential decomposition via TLC.[9] |
| Formation of Side Products | 1. Triphenylphosphine Oxide: This is a standard byproduct of the Wittig reaction. Its presence is expected.[10] 2. Aldol Condensation: If the aldehyde/ketone substrate can enolize, it may self-condense under basic conditions.[9] 3. Michael Addition: The product, an α,β-unsaturated aldehyde, can potentially react with another equivalent of the ylide. | 1. This byproduct can often be removed via column chromatography or by crystallization.[3] 2. Add the carbonyl substrate slowly to the pre-formed ylide solution to keep its concentration low.[9] 3. Use a 1:1 stoichiometry of ylide to carbonyl substrate. Monitor the reaction closely with TLC and stop it once the starting material is consumed. |
| Inconsistent Reaction Times | 1. Variable Reagent Purity: The concentration of active ylide differs between batches due to decomposition. 2. Trace Moisture: Small amounts of water in the solvent or on the glassware can quench the ylide. | 1. Standardize by using a fresh or newly purified batch of the reagent for critical reactions. 2. Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly distilled anhydrous solvents.[3] |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Wittig Reaction
This protocol provides a general guideline for reacting this compound with an aldehyde. Optimization for specific substrates is recommended.
Materials:
-
This compound
-
Aldehyde substrate
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Flame-dried round-bottom flask with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Preparation: Flame-dry a round-bottom flask under vacuum and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition: In the inert atmosphere, add this compound (1.1 equivalents) to the flask.
-
Dissolution: Add anhydrous solvent (e.g., THF) via syringe and stir until the ylide is fully dissolved.
-
Substrate Addition: Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous solvent in a separate flame-dried flask. Transfer this solution dropwise to the stirring ylide solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., hexanes/ethyl acetate).[3] The reaction is typically complete when the starting aldehyde spot has disappeared. Reactions with stabilized ylides can be slow, sometimes requiring several hours to days.[3][5]
-
Work-up: Once the reaction is complete, quench the reaction mixture (if necessary) and remove the solvent under reduced pressure.
-
Purification: The primary byproduct, triphenylphosphine oxide, can be separated from the desired alkene product by flash column chromatography on silica (B1680970) gel.[3]
Protocol 2: Purification of this compound
If the reagent is suspected of decomposition, it can be purified before use.
Method:
-
Dissolve the crude or decomposed this compound in a minimum amount of benzene.
-
Transfer the solution to a separatory funnel and wash it with a 1N aqueous solution of sodium hydroxide (B78521) (NaOH) to remove acidic impurities.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Filter off the drying agent and evaporate the solvent under reduced pressure.
-
Recrystallize the resulting solid residue from acetone (B3395972) (Me₂CO) to yield the purified product.[1]
Visualizations and Workflows
Degradation Pathway
Caption: Simplified degradation pathway of the ylide.
General Wittig Reaction Workflow
Caption: Workflow for a Wittig reaction highlighting key stages.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low Wittig reaction yields.
References
- 1. (FORMYLMETHYLENE)TRIPHENYLPHOSPHORANE | 2136-75-6 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 2136-75-6 | Benchchem [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. adichemistry.com [adichemistry.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. (トリフェニルホスホラニリデン)アセトアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Scaling Up Wittig Reactions with (Triphenylphosphoranylidene)acetaldehyde
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the successful scale-up of Wittig reactions involving (Triphenylphosphoranylidene)acetaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key process data to address common challenges encountered during large-scale synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of the Wittig reaction with this compound, presented in a question-and-answer format.
Issue 1: Low or Stagnant Reaction Conversion
-
Question: My large-scale Wittig reaction shows low conversion, with significant amounts of the starting aldehyde remaining. What are the likely causes and how can I resolve this?
-
Answer: Low conversion on a larger scale can be attributed to several factors that are less prominent in lab-scale experiments:
-
Insufficient Mixing: this compound is a solid, and the reaction mixture is often heterogeneous. Inadequate agitation can lead to poor mass transfer between the dissolved aldehyde and the solid ylide. Ensure the reactor's overhead stirrer is providing vigorous agitation to maintain a well-suspended slurry.
-
Ylide Reactivity: Although this compound is a stabilized ylide, its reactivity can be diminished by improper storage or handling. It is sensitive to air and moisture.[1] Ensure the ylide is stored under an inert atmosphere (Nitrogen or Argon) and that all solvents are anhydrous.
-
Reaction Temperature: While these reactions are often run at room temperature, some less reactive aldehydes may require gentle heating (e.g., 40-60 °C) to improve the reaction rate. However, excessive heat can lead to byproduct formation. It is crucial to monitor the internal reaction temperature, as the exotherm of the reaction can be more pronounced at scale.
-
Aldehyde Stability: Aldehydes can be prone to oxidation or polymerization, especially over longer reaction times at elevated temperatures.[2] Ensure the quality of the starting aldehyde is high and consider adding it portion-wise to the reaction mixture to maintain a low instantaneous concentration.
-
Issue 2: Poor E/Z Selectivity
-
Question: The stereoselectivity of my scaled-up reaction is poor, resulting in a difficult-to-separate mixture of (E) and (Z) isomers. How can I improve the selectivity for the desired (E)-alkene?
-
Answer: this compound is a stabilized ylide, which typically yields the (E)-alkene with high selectivity due to thermodynamic control.[2][3] Poor selectivity at scale can be due to:
-
Reaction Conditions: Running the reaction at very low temperatures might introduce kinetic control, potentially favoring the (Z)-isomer. Allowing the reaction to run at room temperature or with gentle heating generally ensures equilibration to the more stable (E)-product.
-
Solvent Choice: The choice of solvent can influence stereoselectivity. Protic solvents are generally avoided. Aprotic solvents like Tetrahydrofuran (THF), Toluene (B28343), or Dichloromethane (DCM) are standard. For a specific aldehyde, it may be necessary to screen different solvents to optimize selectivity.
-
Issue 3: Complications in Product Isolation and Purification
-
Question: I am struggling with the removal of triphenylphosphine (B44618) oxide (TPPO) and other byproducts during the workup of my large-scale reaction. What are effective, scalable purification strategies?
-
Answer: The removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO), is a primary challenge in scaling up Wittig reactions. Column chromatography is often not feasible for large quantities. Consider the following scalable methods:
-
Crystallization/Precipitation: TPPO has different solubility properties than many alkene products. After the reaction, a solvent swap to a non-polar solvent like hexane (B92381) or a mixture of ether and hexane can often precipitate the TPPO, which can then be removed by filtration.
-
Metal Salt Complexation: TPPO is a Lewis base and can form insoluble complexes with metal salts like magnesium chloride (MgCl₂) or zinc chloride (ZnCl₂). Adding these salts to the crude reaction mixture can precipitate the TPPO complex, which is then easily filtered off.
-
Silica (B1680970) Gel Plug Filtration: For less polar products, a filtration through a short plug of silica gel can be effective. The highly polar TPPO is adsorbed onto the silica, while the desired product is eluted with a non-polar solvent.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal solvent for scaling up this Wittig reaction?
-
A1: The choice of solvent is crucial and depends on the specific aldehyde being used. Anhydrous aprotic solvents such as Tetrahydrofuran (THF), Toluene, or Dichloromethane (DCM) are commonly employed.[2] For industrial applications, Toluene is often preferred due to its higher boiling point, which allows for a wider temperature range, and its lower cost. It is essential to perform solvent screening at the lab scale to determine the best option for yield and purity for your specific substrate.
-
Q2: How critical is temperature control during a large-scale Wittig reaction?
-
A2: Temperature control is very important. While the reaction of stabilized ylides is generally not highly exothermic, the total heat generated in a large reactor can be significant. Poor heat dissipation can lead to an increase in reaction temperature, which may cause solvent boiling or an increase in side reactions, such as aldol (B89426) condensation of the product or degradation of the starting materials. A jacketed reactor with a reliable cooling system is recommended for large-scale operations.
-
Q3: Can I generate the ylide in situ from the corresponding phosphonium (B103445) salt at scale?
-
A3: While this compound is commercially available, in situ generation from (formylmethyl)triphenylphosphonium chloride and a base is possible. However, for large-scale production, using the pre-formed, isolated ylide often provides better process control and reproducibility. If in situ generation is necessary, a mild inorganic base like potassium carbonate in a suitable solvent is often used. Strong bases like organolithiums are generally avoided with stabilized ylides.
-
Q4: What are the key safety considerations when scaling up this reaction?
-
A4: Key safety considerations include:
-
Reagent Handling: this compound can cause skin and eye irritation. Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn.
-
Solvent Hazards: The solvents used (e.g., THF, Toluene) are flammable. The reactor should be properly grounded, and operations should be conducted in a well-ventilated area, away from ignition sources.
-
Pressure Build-up: Ensure the reactor is equipped with a pressure relief system, especially if there is a possibility of heating the reaction.
-
Waste Disposal: The reaction generates significant amounts of TPPO and potentially other phosphorus-containing byproducts. All waste must be disposed of in accordance with local environmental regulations.
-
Data Presentation
The following tables provide representative data for the Wittig reaction of this compound with various aldehydes. Note that these are typical values and may require optimization for specific large-scale processes.
Table 1: Reaction Parameters and Yields for Selected Aldehydes
| Aldehyde | Scale (moles) | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | E:Z Ratio |
| Benzaldehyde | 1.0 | Toluene | 25 | 12 | 85-92% | >98:2 |
| Cyclohexanecarboxaldehyde | 1.0 | THF | 40 | 18 | 80-88% | >95:5 |
| 4-Methoxybenzaldehyde | 0.5 | Toluene | 25 | 10 | 88-95% | >98:2 |
| Heptanal | 1.0 | DCM | 25 | 24 | 75-85% | >95:5 |
Table 2: Comparison of Scalable TPPO Removal Methods
| Method | Solvent System | Product Recovery | Purity of Product | Scalability Notes |
| Precipitation | Toluene / Hexane | Good to Excellent | Good | Simple filtration, cost-effective. |
| MgCl₂ Complexation | Acetonitrile or Toluene | Excellent | Excellent | Requires an additional solid reagent and filtration step. |
| Silica Plug Filtration | Hexane / Ethyl Acetate | Good | Very Good | Best for less polar products; can be solvent-intensive. |
Experimental Protocols
General Protocol for the Large-Scale Wittig Reaction of this compound
This protocol is a general guideline for a 1-mole scale reaction and should be adapted and optimized for specific aldehydes and equipment.
Materials:
-
Aldehyde (1.0 mole, 1.0 eq.)
-
This compound (334.8 g, 1.1 mole, 1.1 eq.)
-
Anhydrous Toluene (2-3 L)
-
Hexane (for precipitation)
-
Magnesium Sulfate (for drying)
Equipment:
-
5 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, condenser, and nitrogen inlet.
-
Addition funnel (if aldehyde is a liquid)
-
Filtration apparatus (e.g., Nutsche filter)
-
Rotary evaporator
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents: Charge the reactor with this compound (334.8 g, 1.1 mole) followed by anhydrous toluene (2 L).
-
Initiate Agitation: Begin vigorous stirring to create a fine suspension of the ylide.
-
Aldehyde Addition:
-
If the aldehyde is a solid, dissolve it in anhydrous toluene (0.5-1 L) and add the solution to the reactor.
-
If the aldehyde is a liquid, add it to the reactor via an addition funnel over 30-60 minutes. Monitor the internal temperature during the addition.
-
-
Reaction: Stir the mixture at room temperature (20-25 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting aldehyde. Reaction times can vary from 12 to 24 hours depending on the aldehyde.
-
Work-up - TPPO Removal (Precipitation Method):
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to about half its original volume.
-
Slowly add hexane (2-3 L) to the concentrated mixture with stirring.
-
Cool the mixture to 0-5 °C and stir for 1-2 hours to maximize the precipitation of triphenylphosphine oxide.
-
Filter the slurry to remove the precipitated TPPO. Wash the filter cake with cold hexane.
-
-
Product Isolation:
-
Combine the filtrate and washes.
-
Wash the organic solution with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α,β-unsaturated aldehyde.
-
-
Further Purification: If necessary, the product can be further purified by vacuum distillation or recrystallization.
Mandatory Visualizations
Caption: Workflow for Large-Scale Wittig Reaction and Purification.
Caption: Troubleshooting Decision Tree for Low Reaction Yield.
References
Common mistakes in handling (Formylmethylene)triphenylphosphorane
Welcome to the Technical Support Center for (Formylmethylene)triphenylphosphorane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, use, and troubleshooting of this versatile Wittig reagent.
Frequently Asked Questions (FAQs)
Q1: What is (Formylmethylene)triphenylphosphorane and what is its primary application?
(Formylmethylene)triphenylphosphorane is a stabilized phosphorus ylide, also known as a Wittig reagent. Its primary application is in the Wittig reaction to convert aldehydes and ketones into two-carbon homologated α,β-unsaturated aldehydes.[1] This reaction is a crucial method for forming carbon-carbon double bonds in organic synthesis.
Q2: What are the main advantages of using a stabilized ylide like (Formylmethylene)triphenylphosphorane?
Stabilized ylides, due to the presence of an electron-withdrawing group, are generally more stable and easier to handle than their unstabilized counterparts.[2] They are often commercially available and may not require in situ preparation.[2] In terms of reactivity, they predominantly yield the thermodynamically more stable (E)-alkene, which can be advantageous for stereoselective synthesis.[3][4]
Q3: What are the storage and handling recommendations for (Formylmethylene)triphenylphosphorane?
(Formylmethylene)triphenylphosphorane is sensitive to air and moisture.[5] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and kept refrigerated at temperatures below 4°C (39°F).[5] When handling, it is crucial to work in a well-ventilated area, preferably a fume hood, and to use personal protective equipment, including gloves, safety goggles, and a lab coat.[6][7] Avoid inhalation of dust and contact with skin and eyes.[6][7]
Q4: Is (Formylmethylene)triphenylphosphorane compatible with all types of aldehydes and ketones?
While it reacts readily with most aldehydes, its reactivity with ketones can be sluggish, especially with sterically hindered ketones.[4] In cases of low reactivity with ketones, alternative methods like the Horner-Wadsworth-Emmons reaction might be more suitable.[4]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Degraded Reagent | (Formylmethylene)triphenylphosphorane can degrade upon exposure to air and moisture. Use a fresh bottle or a properly stored reagent. If degradation is suspected, the reagent can be recrystallized from acetone (B3395972) or a mixture of benzene (B151609) and N NaOH.[1] |
| Sterically Hindered Ketone | As a stabilized ylide, (Formylmethylene)triphenylphosphorane has lower reactivity and may not react efficiently with sterically hindered ketones.[4][8] Consider increasing the reaction temperature or using a more reactive unstabilized ylide or the Horner-Wadsworth-Emmons reaction. |
| Impure Aldehyde/Ketone | The carbonyl compound may be contaminated with acidic impurities that can quench the ylide. Ensure the aldehyde or ketone is pure and free of acidic byproducts. Aldehydes can also oxidize to carboxylic acids upon storage. |
| Insufficient Reaction Time or Temperature | While many Wittig reactions with aldehydes are rapid at room temperature, reactions with less reactive ketones may require longer reaction times or elevated temperatures. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
Formation of Side Products
| Side Product | Identification and Removal |
| Triphenylphosphine (B44618) oxide | This is the main byproduct of the Wittig reaction and can sometimes be difficult to separate from the desired product due to similar solubility profiles. It often appears as a white solid.[9] Purification methods include column chromatography, crystallization, or precipitation from a non-polar solvent like hexanes.[9] |
| (Z)-isomer | While stabilized ylides predominantly form the (E)-isomer, small amounts of the (Z)-isomer can be present.[10] The isomers can often be separated by column chromatography. |
| Unreacted Starting Material | If the reaction has not gone to completion, unreacted aldehyde/ketone will remain. This can usually be separated from the product by column chromatography. |
Experimental Protocols
Example Protocol: Synthesis of cinnamaldehyde (B126680) from benzaldehyde
This is a general protocol for a solvent-free Wittig reaction and should be adapted and optimized for specific experimental setups.
Materials:
-
(Formylmethylene)triphenylphosphorane
-
Benzaldehyde
-
Hexanes
-
5 mL conical vial
-
Magnetic stir vane
-
Filtering pipette
Procedure:
-
To a clean, dry 5 mL conical vial containing a magnetic stir vane, add approximately 50.8 µL (0.5 mmol) of benzaldehyde.[11]
-
Weigh out approximately 201 mg (0.57 mmol) of (Formylmethylene)triphenylphosphorane and add it to the conical vial.[11]
-
Stir the mixture at room temperature for 15-30 minutes. The reaction progress can be monitored by TLC.[11]
-
Once the reaction is complete (as indicated by the consumption of benzaldehyde), add 3 mL of hexanes to the vial and stir vigorously to extract the product.[11]
-
Prepare a filtering pipette by placing a small cotton plug in the tip. Use this to transfer the hexane (B92381) solution to a clean, pre-weighed vial, leaving the solid triphenylphosphine oxide behind.[11]
-
Repeat the extraction of the solid residue with another 1.5-3 mL of hexanes and combine the hexane fractions.[11]
-
Evaporate the solvent from the combined extracts to obtain the crude cinnamaldehyde.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualized Workflows and Mechanisms
References
- 1. (FORMYLMETHYLENE)TRIPHENYLPHOSPHORANE | 2136-75-6 [chemicalbook.com]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. www1.udel.edu [www1.udel.edu]
Technical Support Center: (Triphenylphosphoranylidene)acetaldehyde Reactions
Welcome to the technical support center for reactions involving (Triphenylphosphoranylidene)acetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving reaction selectivity and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, also known as (formylmethylene)triphenylphosphorane, is a stabilized Wittig reagent.[1] Its primary use is in the Wittig olefination reaction to convert aldehydes and ketones into α,β-unsaturated aldehydes, effectively adding a two-carbon unit with a double bond.[1]
Q2: What is the expected stereoselectivity for reactions with this ylide?
As a stabilized ylide, this compound predominantly produces the (E)-alkene (trans-isomer) with high selectivity when reacted with aldehydes.[2][3] This is because the initial steps of the reaction are typically reversible, allowing for thermodynamic equilibration to favor the more stable trans-isomer.[2][4]
Q3: How does its reactivity with aldehydes compare to ketones?
Stabilized ylides like this one are less reactive than their unstabilized counterparts.[5] They exhibit excellent chemoselectivity, reacting readily with the more electrophilic aldehydes while often failing to react with more stable and sterically hindered ketones.[5][6] This allows for selective olefination of an aldehyde in the presence of a ketone functional group.[6]
Q4: What are the common byproducts, and how can they be removed?
The main byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide ((Ph)₃P=O). This byproduct can often be challenging to separate from the desired product due to its polarity and solubility. Standard purification techniques like column chromatography are typically employed. For particularly difficult separations, the Horner-Wadsworth-Emmons (HWE) reaction is a common alternative, as its dialkylphosphate salt byproduct is water-soluble and easily removed by aqueous extraction.[2]
Q5: Can this reagent tolerate other functional groups in the substrate?
Yes, the Wittig reaction is known for its excellent functional group tolerance. It is generally compatible with groups such as alcohols (OH), ethers (OR), nitroarenes, and epoxides.[7][8]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Issue 1: Poor (E)/(Z) Stereoselectivity
Q: My reaction is producing a significant amount of the undesired (Z)-isomer. What factors influence stereoselectivity and how can I improve the (E) ratio?
A: While this ylide strongly favors the (E)-product, several factors can diminish this selectivity.
-
Lithium Salts: The presence of lithium salts (e.g., from using n-BuLi as a base to generate the ylide in situ) can stabilize reaction intermediates in a way that decreases (E)-selectivity.[3][7] If preparing the ylide yourself, consider using sodium-based bases like NaH or NaOMe, or use the commercially available, pre-formed ylide which is salt-free.[3]
-
Solvent Effects: The choice of solvent can influence the transition state energies and the degree of reversibility, thereby affecting the E/Z ratio.[9] Polar aprotic solvents are common, but screening different solvents may be necessary for optimal results.
-
Additives: For certain substrates, such as α-alkoxyaldehydes which are known to give lower E-selectivities, the addition of a catalytic amount of a weak acid like benzoic acid can significantly improve the formation of the (E)-isomer.[10]
Troubleshooting Workflow for Poor E/Z Selectivity
Caption: Decision tree for troubleshooting poor stereoselectivity.
Issue 2: Low or No Reactivity
Q: The reaction is very slow or is not proceeding to completion, resulting in a low yield. How can I improve the reaction rate?
A: Low reactivity is often an issue with less reactive carbonyl compounds.
-
Substrate: As a stabilized ylide, this compound reacts poorly with sterically hindered ketones.[7][8] If your substrate is a hindered ketone, the standard Wittig reaction may not be suitable.
-
Alternative Reagents: For hindered substrates, the Horner-Wadsworth-Emmons (HWE) reaction is a highly effective alternative. The phosphonate (B1237965) carbanions used in the HWE reaction are generally more nucleophilic than the corresponding stabilized phosphonium (B103445) ylides and can provide better yields.[2]
-
Temperature: While Wittig reactions are often run at or below room temperature to control selectivity, gently heating the reaction mixture can sometimes improve the rate for sluggish reactions, though this may come at the cost of selectivity.
Data on Reaction Selectivity
The selectivity of the Wittig reaction is highly dependent on the specific substrates and conditions used. Below is a summary of representative data illustrating the impact of different parameters.
Table 1: Effect of Aldehyde Structure on (E)/(Z) Selectivity with a Stabilized Ylide
| Entry | Aldehyde Substrate | Base/Solvent System | (E):(Z) Ratio | Reference |
| 1 | Benzaldehyde | Amberlite Resin / DCM | >99:1 | [11] |
| 2 | 4-Nitrobenzaldehyde | Amberlite Resin / DCM | >99:1 | [11] |
| 3 | Cyclohexanecarboxaldehyde | Amberlite Resin / DCM | 85:15 | [11] |
| 4 | 3,4-Dimethoxybenzaldehyde | Amberlite Resin / DCM | 60:40 | [11] |
Data is illustrative and specific results may vary.
Experimental Protocols
General Protocol for (E)-Selective Olefination
This protocol provides a general guideline for reacting this compound with an aldehyde under conditions that favor high (E)-selectivity.
Materials:
-
This compound
-
Aldehyde substrate
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add this compound (1.1 equivalents).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Solvent Addition: Add anhydrous solvent (e.g., DCM) via syringe to dissolve the ylide.
-
Substrate Addition: Dissolve the aldehyde (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the stirring ylide solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. Reactions with stabilized ylides may take several hours to overnight.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
The crude residue contains the product and triphenylphosphine oxide.
-
-
Purification: Purify the crude material using flash column chromatography on silica (B1680970) gel. A gradient elution system (e.g., starting with hexanes and gradually increasing the polarity with ethyl acetate) is typically effective for separating the desired alkene from the triphenylphosphine oxide byproduct.
Simplified Mechanism of a Stabilized Wittig Reaction
The high (E)-selectivity of stabilized ylides is attributed to the reversibility of the initial cycloaddition step, which allows the reaction to proceed through the most thermodynamically stable transition state.
Caption: Pathway showing thermodynamic control in stabilized Wittig reactions.
References
- 1. (三苯基膦)乙醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 2136-75-6 | Benchchem [benchchem.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Improved E-selectivity in the Wittig reaction of stabilized ylides with alpha-alkoxyaldehydes and sugar lactols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to (Triphenylphosphoranylidene)acetaldehyde and Other Wittig Reagents
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Performance and Applications
The Wittig reaction stands as a cornerstone in organic synthesis for the stereoselective formation of carbon-carbon double bonds. The choice of the phosphorus ylide, or Wittig reagent, is paramount in determining the yield and stereochemical outcome of the resulting alkene. This guide provides a comprehensive comparison of (Triphenylphosphoranylidene)acetaldehyde with other classes of Wittig reagents, supported by experimental data and detailed protocols to inform synthetic strategy and reagent selection.
Classification and General Reactivity of Wittig Reagents
Wittig reagents are broadly classified based on the electronic nature of the substituents on the ylidic carbon. This classification directly correlates with their stability, reactivity, and the stereoselectivity of the olefination reaction.
-
Unstabilized Ylides: These ylides bear alkyl or other electron-donating groups on the carbanion. They are highly reactive and generally favor the formation of (Z)-alkenes under kinetic control.[1]
-
Semi-stabilized Ylides: With an aryl or vinyl substituent, the negative charge is delocalized through resonance, leading to intermediate stability and reactivity. The stereoselectivity with these ylides can be variable and is often sensitive to reaction conditions.
-
Stabilized Ylides: These ylides contain electron-withdrawing groups (e.g., ester, ketone, aldehyde) that stabilize the carbanion through resonance. They are less reactive than their unstabilized counterparts and typically yield (E)-alkenes with high selectivity, which is a result of thermodynamic control.[2]
This compound is classified as a semi-stabilized or stabilized ylide due to the electron-withdrawing formyl group.[3] This characteristic places it in a category of reagents that offer a balance between reactivity and stereoselectivity, often favoring the formation of (E)-unsaturated aldehydes.
Performance Comparison: this compound vs. Other Wittig Reagents
The selection of a Wittig reagent is a critical decision in the synthesis of a target molecule. The following tables provide a quantitative comparison of the performance of this compound with other commonly used Wittig reagents in reactions with benzaldehyde (B42025), a benchmark aromatic aldehyde.
Table 1: Wittig Reaction with Benzaldehyde
| Wittig Reagent | Classification | Product | Yield (%) | E/Z Ratio | Reference |
| This compound | Semi-stabilized/Stabilized | Cinnamaldehyde | Data not available | Predominantly E (expected) | N/A |
| Methyl(triphenylphosphoranylidene)acetate | Stabilized | Methyl cinnamate | 46.5 | 95.5:4.5 | [4] |
| Ethyl(triphenylphosphoranylidene)acetate | Stabilized | Ethyl cinnamate | ~95 (crude) | Predominantly E | [2] |
| Benzyltriphenylphosphonium ylide | Unstabilized | Stilbene | ~70 (mixture of isomers) | Z-favored | N/A |
Note: Direct comparative data for this compound under the same conditions as the other reagents was not available in the searched literature. The expected outcome is based on the general principles of stabilized ylides.
Alternative Olefination Method: The Horner-Wadsworth-Emmons (HWE) Reaction
A prominent alternative to the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate (B1237965) carbanions. The HWE reaction offers several advantages, including generally higher (E)-selectivity and easier purification, as the phosphate (B84403) byproduct is water-soluble.[5][6]
Table 2: Horner-Wadsworth-Emmons Reaction with Benzaldehyde
| Reagent | Product | Yield (%) | E/Z Ratio | Reference |
| Triethyl phosphonoacetate | Ethyl cinnamate | 77 | Only E | [5] |
| Triethyl phosphonoacetate (DBU, K₂CO₃) | Ethyl cinnamate | High | 99:1 | [6] |
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible results in the laboratory.
Protocol 1: General Wittig Reaction with a Stabilized Ylide (e.g., Ethyl (triphenylphosphoranylidene)acetate)
This procedure is adapted from a solvent-free Wittig reaction.[2][7]
Materials:
-
Benzaldehyde
-
Ethyl (triphenylphosphoranylidene)acetate (carbethoxymethylene)triphenylphosphorane)
-
5 mL conical vial with a magnetic spin vane
-
Hexanes
-
Filtering pipette
Procedure:
-
To a 5 mL conical vial, add benzaldehyde (e.g., 50.8 µL, 0.5 mmol) and a magnetic spin vane.
-
Add ethyl (triphenylphosphoranylidene)acetate (e.g., 201 mg, 0.57 mmol) to the vial.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3 mL of hexanes and continue stirring for a few minutes to extract the product.
-
Separate the liquid from the solid triphenylphosphine (B44618) oxide byproduct using a filtering pipette.
-
The resulting solution contains the crude ethyl cinnamate. Further purification can be achieved by column chromatography.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction
This protocol describes a typical HWE reaction to produce an (E)-alkene.[5]
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.0 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the fundamental mechanisms of the Wittig and Horner-Wadsworth-Emmons reactions.
References
- 1. organic chemistry - Wittig reaction with benzaldehyde - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. This compound | 2136-75-6 | Benchchem [benchchem.com]
- 4. sciepub.com [sciepub.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. community.wvu.edu [community.wvu.edu]
A Comparative Guide: Horner-Wadsworth-Emmons vs. Wittig Reaction for the Synthesis of α,β-Unsaturated Aldehydes
For researchers, scientists, and drug development professionals, the synthesis of α,β-unsaturated aldehydes is a critical step in the construction of complex molecular architectures. Two of the most powerful olefination methods, the Horner-Wadsworth-Emmons (HWE) and the Wittig reaction, offer distinct advantages and disadvantages in this context. This guide provides a detailed comparison of these two reactions, with a focus on the use of (Triphenylphosphoranylidene)acetaldehyde in the Wittig reaction and its phosphonate (B1237965) analogue in the HWE reaction.
Executive Summary
The Horner-Wadsworth-Emmons (HWE) reaction is often the superior choice for the synthesis of (E)-α,β-unsaturated aldehydes due to its generally higher yields, excellent stereoselectivity, and significantly simpler product purification. The water-soluble nature of the phosphate (B84403) byproduct in the HWE reaction circumvents the often-problematic removal of triphenylphosphine (B44618) oxide produced in the Wittig reaction. While the Wittig reaction with a stabilized ylide like this compound also favors the (E)-isomer, the HWE reaction typically provides a cleaner reaction profile and more straightforward workup.
Reaction Overview and Key Differences
The fundamental difference between the HWE and Wittig reactions lies in the nature of the phosphorus reagent. The Wittig reaction employs a phosphonium (B103445) ylide, whereas the HWE reaction utilizes a phosphonate-stabilized carbanion. This seemingly subtle difference has profound implications for reactivity, stereoselectivity, and purification.
| Feature | Horner-Wadsworth-Emmons (HWE) Reaction | Wittig Reaction |
| Phosphorus Reagent | Phosphonate-stabilized carbanion (e.g., from diethyl (2-oxoethyl)phosphonate) | Phosphonium ylide (e.g., this compound) |
| Byproduct | Water-soluble phosphate ester (e.g., diethyl phosphate) | Triphenylphosphine oxide (often difficult to remove) |
| Purification | Typically straightforward, often requiring only aqueous extraction.[1] | Often requires column chromatography to remove triphenylphosphine oxide. |
| Stereoselectivity | Predominantly forms the (E)-alkene.[1][2][3] | Stabilized ylides (like the one ) favor the (E)-alkene.[4] |
| Reactivity | Phosphonate carbanions are generally more nucleophilic than the corresponding stabilized ylides. | Stabilized ylides are less reactive than unstabilized ylides. |
Reaction Mechanisms
The stereochemical outcome of both reactions is determined by the stability of the intermediates in their respective reaction pathways.
Horner-Wadsworth-Emmons Reaction Mechanism
The HWE reaction proceeds through a series of reversible steps, allowing for thermodynamic control of the product distribution. This leads to the preferential formation of the more stable (E)-alkene.
Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.
Wittig Reaction Mechanism with a Stabilized Ylide
The Wittig reaction with a stabilized ylide, such as this compound, also proceeds through a betaine and an oxaphosphetane intermediate. The reversibility of the initial steps allows for the formation of the thermodynamically favored (E)-alkene.
Caption: Mechanism of the Wittig reaction with a stabilized ylide.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for both reactions.
Horner-Wadsworth-Emmons Reaction: General Protocol for the Synthesis of an (E)-α,β-Unsaturated Aldehyde
This protocol is adapted for the reaction of an aldehyde with a phosphonate reagent like diethyl (2-oxoethyl)phosphonate.
Materials:
-
Diethyl (2-oxoethyl)phosphonate
-
Aldehyde
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (2-oxoethyl)phosphonate (1.1 equivalents) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary.
Wittig Reaction: General Protocol with this compound
This protocol describes the reaction of an aldehyde with the stabilized ylide this compound.
Materials:
-
This compound
-
Aldehyde
-
Anhydrous dichloromethane (B109758) (DCM) or toluene
-
Hexanes
-
Diethyl ether
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0-1.2 equivalents) and dissolve it in anhydrous DCM or toluene.
-
Add the aldehyde (1.0 equivalent) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete, as monitored by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add hexanes or a mixture of hexanes and diethyl ether to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture to remove the precipitated triphenylphosphine oxide.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by flash column chromatography to remove any remaining triphenylphosphine oxide and other impurities.
Experimental Workflow Comparison
The following diagram illustrates the key steps in the experimental workflow for both reactions, highlighting the differences in purification.
Caption: Comparison of experimental workflows for HWE and Wittig reactions.
Conclusion
For the synthesis of (E)-α,β-unsaturated aldehydes, the Horner-Wadsworth-Emmons reaction presents a more efficient and practical alternative to the Wittig reaction using this compound. The primary advantage of the HWE reaction lies in the ease of purification due to the formation of a water-soluble phosphate byproduct.[1] This often eliminates the need for tedious column chromatography, which is frequently required to remove the persistent triphenylphosphine oxide byproduct from Wittig reactions. While both reactions can provide the desired (E)-isomer, the cleaner reaction profile and simpler workup of the HWE reaction make it a more attractive choice for routine and large-scale synthesis in research and development settings.
References
Spectroscopic Analysis for Product Formation: A Comparative Guide for Drug Development Professionals
In the rigorous landscape of drug discovery and development, the unequivocal confirmation of a synthesized product's identity and structure is a critical checkpoint. Spectroscopic techniques are the primary tools providing a detailed molecular-level view, essential for validating product formation, purity, and structure. This guide offers a comparative overview of principal spectroscopic methods, complete with experimental protocols and logical workflows tailored for researchers, scientists, and drug development professionals.
Comparative Analysis of Core Spectroscopic Techniques
The selection of a spectroscopic method is dictated by the specific information required, the nature of the compound, and the experimental phase. Often, a combination of these techniques is necessary to build a comprehensive and unambiguous profile of the synthesized product.
| Technique | Principle | Information Provided | Key Quantitative Data |
| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei (commonly ¹H, ¹³C) within a magnetic field to probe the molecular structure. | Provides detailed information on the molecular skeleton, connectivity, and the chemical environment of individual atoms. Crucial for stereochemical assignments. | Chemical Shift (ppm), Coupling Constants (Hz), Integration (proton ratios). |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). | Identifies the presence of specific functional groups (e.g., C=O, O-H, N-H).[1][2] It acts as a unique "molecular fingerprint".[1][3][4] | Wavenumber (cm⁻¹), Transmittance/Absorbance (%). |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules.[5] | Determines the molecular weight of the compound and provides structural clues through fragmentation patterns.[5][6][7][8] | Mass-to-charge ratio (m/z), Relative abundance of ions.[5] |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals.[9] | Primarily used for quantifying conjugated organic compounds and transition metal ions.[9][10][11] Provides information on electronic structure.[12] | Wavelength of Maximum Absorbance (λmax), Molar Absorptivity (ε).[10][13] |
Detailed Experimental Protocols
Reproducibility and accuracy are contingent on meticulous adherence to established protocols. Below are foundational methodologies for key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra to elucidate and confirm the molecular structure of the final product.
Methodology:
-
Sample Preparation: Accurately weigh 5-15 mg of the purified, dry product and dissolve it in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) inside a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner and place it in the probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to maximize homogeneity, ensuring sharp, symmetrical peaks.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H Spectrum: Acquire the spectrum using a standard pulse sequence. Ensure the relaxation delay (d1) is sufficient (typically 1-5 seconds) for quantitative analysis. The number of scans can range from 8 to 64, depending on the sample concentration.
-
¹³C Spectrum: Acquire the spectrum, which often requires a greater number of scans due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to the spectrum.
-
Calibrate the chemical shift axis using a known reference signal (e.g., residual solvent peak or tetramethylsilane).
-
Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.
-
Infrared (IR) Spectroscopy Protocol
Objective: To identify the functional groups present in the synthesized product and confirm the disappearance of reactant functional groups.
Methodology:
-
Sample Preparation:
-
Solid (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Liquid (Neat): Place a single drop of the liquid sample directly onto the ATR crystal or between two salt (NaCl or KBr) plates.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or salt plates. This is crucial to subtract atmospheric (CO₂, H₂O) and accessory absorbances.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
-
Data Analysis:
Mass Spectrometry (MS) Protocol
Objective: To confirm the molecular weight of the synthesized product.[6][7]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile, or water).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is common for polar molecules typical in drug development, creating charged ions in the gas phase.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: An ion detector records the relative abundance of ions at each m/z value.
-
Data Analysis: Analyze the resulting mass spectrum to find the molecular ion peak (e.g., [M+H]⁺ for positive ESI). The m/z value of this peak corresponds to the molecular weight of the product plus the mass of the ionizing agent.
Visualized Workflows and Pathways
Diagrams are essential for representing complex workflows and biological interactions, providing clarity and facilitating understanding.
Caption: Workflow for chemical synthesis, purification, and product confirmation.
Caption: A hypothetical signaling pathway modulated by a synthesized drug product.
References
- 1. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. azooptics.com [azooptics.com]
- 4. Spectroscopic Chemical Identification and Analysis Services [tricliniclabs.com]
- 5. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 6. Mass Spectrometry Molecular Weight | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 8. scribd.com [scribd.com]
- 9. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 10. eu-opensci.org [eu-opensci.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. longdom.org [longdom.org]
- 13. scribd.com [scribd.com]
Purity Analysis of Synthesized (Triphenylphosphoranylidene)acetaldehyde: A Comparative Guide for Researchers
For researchers and professionals in drug development and organic synthesis, the purity of reagents is paramount to ensure reliable and reproducible outcomes. This guide provides a comparative analysis of the purity of synthesized (Triphenylphosphoranylidene)acetaldehyde, a common stabilized Wittig reagent, and offers a comparison with an alternative olefination method, the Horner-Wadsworth-Emmons (HWE) reaction. This guide includes experimental data, detailed protocols for purity analysis, and a visual representation of the analytical workflow.
Comparison of Olefination Reagents: Wittig vs. Horner-Wadsworth-Emmons
This compound is a stabilized ylide primarily used for the synthesis of α,β-unsaturated aldehydes. A principal alternative for this transformation is the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) carbanions, such as the one derived from diethyl (2-oxoethyl)phosphonate. Both methods are effective in converting aldehydes into two-carbon homologated α,β-unsaturated aldehydes, but they differ in terms of stereoselectivity, byproduct removal, and reagent preparation.
Stabilized Wittig reagents like this compound typically favor the formation of the thermodynamically more stable (E)-alkene.[1][2] Similarly, the HWE reaction is well-regarded for its high (E)-selectivity.[3][4][5] A significant practical advantage of the HWE reaction is the facile removal of its phosphate (B84403) byproduct, which is water-soluble, in contrast to the often challenging separation of triphenylphosphine (B44618) oxide produced in the Wittig reaction.[3][5]
Below is a comparative summary of the performance of this compound and diethyl (2-oxoethyl)phosphonate in the synthesis of cinnamaldehyde (B126680) from benzaldehyde.
| Feature | This compound (Wittig Reagent) | Diethyl (2-oxoethyl)phosphonate (HWE Reagent) |
| Reaction | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |
| Typical Purity | >95% (Commercial) | >96% (Synthesized) |
| Product | Cinnamaldehyde | Cinnamaldehyde |
| Typical Yield | ~50-60% | High (Specific data varies with conditions) |
| Stereoselectivity (E/Z) | Predominantly E | High E-selectivity |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Diethyl phosphate (water-soluble, easy to remove) |
| Purity Analysis Method | qNMR, HPLC | qNMR, GC |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves a two-step process: the formation of a phosphonium (B103445) salt followed by deprotonation to generate the ylide. A common precursor is formylmethyltriphenylphosphonium chloride.[1]
Step 1: Synthesis of Formylmethyltriphenylphosphonium Chloride
-
This step involves the reaction of triphenylphosphine with a suitable two-carbon electrophile bearing a leaving group.
Step 2: Ylide Formation
-
The phosphonium salt is then treated with a base, such as triethylamine, to yield this compound.[6]
A documented purification method involves dissolving the crude product in benzene, washing with aqueous sodium hydroxide (B78521) to remove acidic impurities, drying the organic layer, and recrystallizing the residue from acetone.[1]
Purity Determination by Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte itself.[7]
Protocol for qNMR Purity Assay:
-
Sample Preparation: Accurately weigh the synthesized this compound (analyte) and a certified internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) with known purity) into an NMR tube.[8] A typical sample preparation might involve dissolving approximately 15-20 mg of the analyte and a similar, accurately weighed amount of the internal standard in a deuterated solvent like CDCl₃.[8]
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum using parameters suitable for quantitative analysis. This includes ensuring a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.[9]
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Purity Calculation: The purity of the analyte is calculated using the following formula, which relates the integral areas of the analyte and internal standard signals to their respective molar masses and weights:[9][10]
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
HPLC Method for Purity Analysis
General HPLC Protocol Outline:
-
Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD) is required.[13]
-
Column: A reversed-phase C18 column is commonly used for the separation of moderately polar organic compounds.[13]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water is a typical starting point for method development.[13]
-
Detection: The triphenylphosphine moiety in the molecule allows for UV detection, likely around 254 nm.
-
Sample Preparation: A solution of the synthesized this compound is prepared in a suitable solvent (e.g., acetonitrile/water mixture).
-
Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. Purity is often determined by the area percentage of the main peak relative to the total area of all peaks.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent purity analysis of this compound.
References
- 1. This compound | 2136-75-6 | Benchchem [benchchem.com]
- 2. CN105152891A - Synthesis method of cinnamaldehyde - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. Diethyl (2-oxoethyl)phosphonate | 1606-75-3 | Benchchem [benchchem.com]
- 11. epa.gov [epa.gov]
- 12. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
A Comparative Guide to Prominent Olefination Methodologies
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon double bonds is a cornerstone of organic synthesis, pivotal in the assembly of complex molecules, including active pharmaceutical ingredients. A variety of olefination methods have been developed, each with its distinct advantages and limitations. This guide provides an objective comparison of four widely employed olefination techniques: the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, the Julia-Kocienski olefination, and the Peterson olefination. This comparison is supported by experimental data to aid researchers in selecting the most suitable method for their synthetic challenges.
Performance Comparison: A Look at the Yields
The efficiency of an olefination reaction is a critical factor in synthetic planning. The following table summarizes representative yields for each method across a range of carbonyl substrates. It is important to note that yields are highly dependent on the specific substrates, reagents, and reaction conditions employed.
| Carbonyl Substrate | Olefination Method | Reagent/Ylide | Product | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde (B42025) | Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane (B24862) | Ethyl cinnamate (B1238496) | ~95 | (E)-selective | [1] |
| Benzaldehyde | HWE Reaction | Triethyl phosphonoacetate | Ethyl cinnamate | 95 | >98:2 | [2] |
| Benzaldehyde | Julia-Kocienski Olefination | 1-phenyl-1H-tetrazol-5-yl sulfone derivative | Stilbene | High | (E)-selective | [3] |
| Benzaldehyde | Peterson Olefination | α-silyl carbanion | Stilbene | High | Controllable | [4][5] |
| Cyclohexanone | Wittig Reaction | Methylenetriphenylphosphorane | Methylenecyclohexane | 70 | N/A | [6] |
| Cyclohexanone | HWE Reaction | Phosphonate (B1237965) reagent | Ethylidenecyclohexane | 88 | >95:5 | [7] |
| Cyclohexanone | Julia-Kocienski Olefination | PT-sulfone | Alkene | 71 | N/A | [8] |
| Cyclohexanone | Peterson Olefination | (Trimethylsilyl)methyllithium (B167594) | Methylenecyclohexane | 86 | N/A | [9] |
| 4-tert-butylcyclohexanone | HWE Reaction | Chiral phosphonate reagent | Substituted alkene | High | Diastereoselective | [7] |
| Propiophenone | HWE (Still-Gennari) | Methyl 2-[bis(2,2,2-trifluoroethyl)phosphono]propionate | (Z)-Tetrasubstituted alkene | High | (Z)-selective | [7] |
Key Distinctions and Mechanistic Pathways
The choice of an olefination method often hinges on factors beyond mere yield, including stereoselectivity, substrate scope, and the ease of byproduct removal.
The Wittig reaction is a classic and versatile method, particularly useful for the synthesis of Z-alkenes from non-stabilized ylides. However, a significant drawback is the formation of triphenylphosphine (B44618) oxide, a byproduct that can be challenging to remove from the reaction mixture.[10]
The Horner-Wadsworth-Emmons (HWE) reaction addresses the purification issue of the Wittig reaction by producing a water-soluble phosphate (B84403) byproduct that is easily removed by aqueous extraction.[11] HWE reactions typically employ stabilized phosphonate carbanions and show a strong preference for the formation of (E)-alkenes.[11] Modifications like the Still-Gennari protocol allow for high Z-selectivity.[12]
The Julia-Kocienski olefination , a modification of the original Julia olefination, is renowned for its excellent (E)-selectivity and mild reaction conditions.[8][13] It involves the reaction of a heteroaryl sulfone with a carbonyl compound and proceeds via a Smiles rearrangement.[8]
The Peterson olefination offers unique stereochemical control. The intermediate β-hydroxysilane can be isolated, and subsequent elimination under acidic or basic conditions leads to the formation of either the (E)- or (Z)-alkene, respectively.[14][15][16] This method is particularly advantageous when specific stereoisomers are desired.
Caption: Decision workflow for selecting an olefination method.
Detailed Experimental Protocols
The following are representative experimental protocols for each of the four olefination methods discussed.
Wittig Reaction: Synthesis of Ethyl Cinnamate
This protocol describes the reaction of benzaldehyde with a stabilized ylide to produce ethyl cinnamate.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane
-
Benzaldehyde
-
Hexanes
-
Magnetic spin vane
-
Conical vial
Procedure:
-
Weigh 201 mg (0.57 mmol) of (carbethoxymethylene)triphenylphosphorane into a 3 mL conical vial.
-
Add 50.8 µL (0.5 mmol) of benzaldehyde and a magnetic spin vane.
-
Stir the mixture for 15 minutes at room temperature.
-
Add 3 mL of hexanes and continue stirring for a few minutes.
-
Remove the solvent from the solid triphenylphosphine oxide byproduct using a filtering pipette.
-
Transfer the liquid containing the product to a clean, pre-weighed vial.
-
Repeat the hexane (B92381) wash (3 mL) and combine the solutions.
-
Evaporate the solvent to yield the crude product, which can be further purified by recrystallization or chromatography.[1]
Horner-Wadsworth-Emmons Reaction: Synthesis of Ethyl Cinnamate
This protocol details the HWE reaction of benzaldehyde with triethyl phosphonoacetate to yield ethyl cinnamate with high (E)-selectivity.[2]
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.0 equivalent) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzaldehyde (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography.[2]
Julia-Kocienski Olefination: Synthesis of an Alkene from Cyclohexanecarboxaldehyde (B41370)
This protocol outlines the Julia-Kocienski olefination using a phenyltetrazole (PT)-sulfone.[8]
Materials:
-
PT-sulfone (10.0 mmol)
-
Anhydrous 1,2-dimethoxyethane (B42094) (DME)
-
Potassium hexamethyldisilazide (KHMDS, 11.0 mmol)
-
Cyclohexanecarboxaldehyde (15.0 mmol)
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the PT-sulfone (2.80 g, 10.0 mmol) in anhydrous DME (40 mL) under a nitrogen atmosphere at -55°C, add a solution of KHMDS (2.74 g, 80% by weight, 11.0 mmol) in DME (20 mL) dropwise via cannula over 10 minutes.
-
Stir the resulting dark brown solution for 70 minutes.
-
Add neat cyclohexanecarboxaldehyde (1.67 g, 15.0 mmol) dropwise over 5 minutes.
-
Stir the mixture at -55°C for 1 hour, during which the color changes to light yellow.
-
Remove the cooling bath and stir the mixture at ambient temperature overnight.
-
Add water (5 mL) and continue stirring for 1 hour.
-
Dilute the mixture with Et₂O (150 mL) and wash with water (200 mL).
-
Extract the aqueous phase with Et₂O (3 x 30 mL).
-
Combine the organic layers and wash with water (3 x 50 mL) and brine (50 mL).
-
Dry the organic layer over MgSO₄ and remove the solvent in vacuo.
-
Purify the resulting pale yellow oil by column chromatography (SiO₂, hexanes) to give the desired alkene (1.18 g, 71%).[8]
Peterson Olefination: Methylenation of a Ketone
This protocol describes the methylenation of a ketone using (trimethylsilyl)methyllithium.[9]
Materials:
-
Ketone (3.0 mmol)
-
Anhydrous diethyl ether
-
(Trimethylsilyl)methyllithium (TMSCH₂Li; 0.56 M in hexanes, 4.0 eq)
-
p-Toluenesulfonic acid (10.0 eq)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the ketone (3.0 mmol, 1.0 eq) in diethyl ether (15 mL) under an argon atmosphere, add (trimethylsilyl)methyllithium (4.0 eq) at 25 °C.
-
Stir the resulting mixture for 30 minutes.
-
Add methanol (100 mL) and p-toluenesulfonic acid (10.0 eq), and stir the mixture for 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by silica (B1680970) gel column chromatography to afford the olefin (86% yield).[9]
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. benchchem.com [benchchem.com]
- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 4. Peterson Olefination [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Peterson Olefination | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 12. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. chemistnotes.com [chemistnotes.com]
- 15. lscollege.ac.in [lscollege.ac.in]
- 16. Peterson olefination - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Stereoselectivity of Stabilized vs. Non-Stabilized Ylides in the Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the creation of carbon-carbon double bonds. A key determinant of the reaction's outcome is the nature of the phosphorus ylide employed. This guide provides a detailed comparison of the stereoselectivity observed with stabilized and non-stabilized ylides, supported by mechanistic insights, experimental data, and procedural outlines.
Introduction to Ylide Classification
Phosphorus ylides, the key reagents in the Wittig reaction, are typically classified based on the substituents attached to the carbanionic center. This classification directly correlates with their reactivity and, consequently, the stereochemical outcome of the olefination.
-
Non-Stabilized Ylides: These ylides bear electron-donating groups (e.g., alkyl groups) on the negatively charged carbon.[1] This localization of charge makes them highly reactive and less stable.[1]
-
Stabilized Ylides: In contrast, stabilized ylides possess electron-withdrawing groups (e.g., ester, ketone, cyano groups) adjacent to the carbanion.[1] These groups delocalize the negative charge through resonance, rendering the ylide more stable and less reactive.[1]
-
Semi-Stabilized Ylides: Ylides with substituents like aryl or vinyl groups fall into this intermediate category, exhibiting reactivity and selectivity between that of stabilized and non-stabilized ylides.[2]
Stereoselectivity: The Decisive Factor
The primary distinction in the synthetic utility of these ylide classes lies in their stereoselectivity—the preferential formation of one stereoisomer over another.
-
Non-Stabilized Ylides Favor Z-Alkenes: The reaction of non-stabilized ylides with aldehydes typically yields the Z-alkene (cis) as the major product with moderate to high selectivity.[2][3] This outcome is a result of a kinetically controlled reaction pathway.[1] The initial cycloaddition to form the oxaphosphetane intermediate is irreversible and proceeds through a puckered transition state that minimizes steric interactions, leading preferentially to the syn oxaphosphetane, which then decomposes to the Z-alkene.[1][4] The presence of lithium salts can sometimes diminish the Z-selectivity.[2][5]
-
Stabilized Ylides Favor E-Alkenes: Conversely, stabilized ylides react with aldehydes to predominantly form the E-alkene (trans).[2][3] Due to the lower reactivity of the ylide, the initial formation of the oxaphosphetane is reversible.[1] This allows for equilibration to the thermodynamically more stable anti oxaphosphetane, which subsequently decomposes to the E-alkene.[1] The high E-selectivity is also attributed to the influence of dipole-dipole interactions in the transition state.[4][6][7]
The relationship between ylide stability and the stereochemical outcome of the Wittig reaction is a fundamental concept in organic synthesis.
Caption: Logical flow of ylide type to alkene stereochemistry.
Quantitative Comparison of Stereoselectivity
The following table summarizes representative experimental data, highlighting the E/Z selectivity for different ylide types.
| Ylide Type | Ylide | Aldehyde | Solvent | E/Z Ratio | Reference |
| Non-Stabilized | Ph₃P=CHCH₃ | Benzaldehyde | THF | 15:85 | Vedejs, E.; Meier, G. P.; Snoble, K. A. J. J. Am. Chem. Soc. 1981, 103 (10), 2823–2831. |
| Non-Stabilized | Ph₃P=CH(CH₂)₃CH₃ | Heptanal | THF | 10:90 | Schlosser, M.; Christmann, O. Angew. Chem. Int. Ed. Engl. 1966, 5 (1), 126–126. |
| Semi-Stabilized | Ph₃P=CHPh | Benzaldehyde | Benzene | 50:50 | House, H. O.; Jones, V. K.; Frank, G. A. J. Org. Chem. 1964, 29 (11), 3327–3333. |
| Stabilized | Ph₃P=CHCO₂Et | Benzaldehyde | Benzene | >95:5 | House, H. O.; Rasmusson, G. H. J. Org. Chem. 1961, 26 (11), 4278–4281. |
| Stabilized | Ph₃P=CHCN | Isobutyraldehyde | CH₂Cl₂ | 98:2 | Maryanoff, B. E.; Reitz, A. B.; Mutter, M. S.; Inners, R. R.; Almond, H. R. J. Am. Chem. Soc. 1985, 107 (4), 1068–1070. |
Note: E/Z ratios can be influenced by reaction conditions such as solvent, temperature, and the presence of salts.
Reaction Mechanisms Visualized
The differing stereochemical outcomes can be rationalized by examining the reaction pathways.
Caption: Reaction pathways for stabilized and non-stabilized ylides.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for Wittig reactions with both ylide types.
Materials:
-
Methyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)
-
Aldehyde
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ylide Generation:
-
Under an inert atmosphere, suspend the phosphonium (B103445) salt (1.1 equivalents) in the anhydrous solvent in a flame-dried flask.
-
Cool the suspension to 0 °C or -78 °C.
-
Slowly add the strong base (1.0 equivalent) to the suspension. The formation of the ylide is often indicated by a color change (typically to orange or red).
-
Stir the mixture at the same temperature for 30-60 minutes.
-
-
Reaction with Aldehyde:
-
Dissolve the aldehyde (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the aldehyde solution to the ylide solution at the low temperature.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the Z-alkene.
-
Materials:
-
(Ethoxycarbonylmethyl)triphenylphosphonium bromide
-
Mild base (e.g., sodium ethoxide, potassium carbonate, or triethylamine)
-
Solvent (e.g., ethanol, dichloromethane, or benzene)
-
Aldehyde
Procedure:
-
Ylide Generation (often in situ):
-
In a flask, dissolve the phosphonium salt (1.1 equivalents) and the aldehyde (1.0 equivalent) in the chosen solvent.
-
Add the mild base (1.1-1.5 equivalents) to the mixture. Stabilized ylides are often stable enough to be isolated, but in situ generation is common.[1]
-
-
Reaction:
-
Stir the reaction mixture at room temperature or under reflux for 2-24 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Remove the solvent under reduced pressure.
-
Add water and extract the product with an organic solvent.
-
The byproduct, triphenylphosphine (B44618) oxide, may precipitate and can be removed by filtration.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography or recrystallization to obtain the pure E-alkene.
-
Caption: General experimental workflow for a Wittig reaction.
Conclusion
The choice between a stabilized and a non-stabilized ylide in the Wittig reaction is a critical decision in synthetic planning that directly governs the stereochemical outcome of the resulting alkene. Non-stabilized ylides, through a kinetically controlled pathway, reliably produce Z-alkenes. In contrast, stabilized ylides undergo a thermodynamically controlled reaction to yield E-alkenes with high selectivity. A thorough understanding of these principles, supported by robust experimental protocols, is essential for researchers in the successful application of this powerful olefination methodology.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. On the origin of high E selectivity in the Wittig reaction of stabilized ylides: importance of dipole-dipole interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Wittig Olefination Workhorse: Unveiling the Advantages of (Triphenylphosphoranylidene)acetaldehyde in α,β-Unsaturated Aldehyde Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of molecule construction, the synthesis of α,β-unsaturated aldehydes represents a critical step in the assembly of complex molecular architectures. Among the arsenal (B13267) of synthetic methodologies, the Wittig reaction, employing stabilized ylides like (Triphenylphosphoranylidene)acetaldehyde, stands out as a robust and highly selective tool. This guide provides an objective comparison of this reagent with a prominent alternative, the Horner-Wadsworth-Emmons reaction, supported by experimental data and detailed protocols to inform your synthetic strategy.
The Wittig reaction, a Nobel Prize-winning transformation, offers a reliable method for the formation of carbon-carbon double bonds with precise control over their location.[1] this compound, a stabilized phosphorus ylide, is specifically designed for the two-carbon homologation of aldehydes and ketones to yield α,β-unsaturated aldehydes.[2] Its key advantage lies in the predictability of the reaction and the high stereoselectivity for the (E)-isomer, a feature attributed to the thermodynamic equilibration of reaction intermediates.[1][3]
Comparative Performance: this compound vs. Horner-Wadsworth-Emmons Reagents
The primary alternative to the Wittig reaction for the synthesis of α,β-unsaturated carbonyl compounds is the Horner-Wadsworth-Emmons (HWE) reaction.[2][4] The HWE reaction utilizes phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding Wittig reagents.[5] This enhanced nucleophilicity can be advantageous when dealing with less reactive ketones.[4]
However, the most significant practical advantage of the HWE reaction lies in the purification of the final product. The byproduct of the HWE reaction is a water-soluble phosphate (B84403) ester, which can be easily removed through aqueous extraction.[5][6] In contrast, the Wittig reaction produces triphenylphosphine (B44618) oxide, a non-polar and often crystalline byproduct that can complicate purification, frequently necessitating column chromatography.[5]
Despite the purification advantage of the HWE reaction, the Wittig reaction with a stabilized ylide like this compound offers comparable, high (E)-stereoselectivity.[1][3] The choice between the two methods often comes down to a trade-off between ease of purification and, in some cases, the reactivity of the carbonyl substrate.
| Feature | This compound (Wittig) | Horner-Wadsworth-Emmons (HWE) Reagent |
| Reagent Type | Stabilized Phosphorus Ylide | Phosphonate Carbanion |
| Typical Substrates | Aldehydes, Ketones | Aldehydes, Ketones (often more reactive with ketones) |
| Primary Product | α,β-Unsaturated Aldehyde | α,β-Unsaturated Carbonyl Compound |
| Stereoselectivity | Predominantly (E)-isomer with stabilized ylides[1][3] | Predominantly (E)-isomer[2][3] |
| Byproduct | Triphenylphosphine oxide (organic soluble)[5] | Dialkyl phosphate salt (water-soluble)[5][6] |
| Purification | Often requires chromatography to remove byproduct[5] | Simple aqueous workup is often sufficient[5][6] |
| Yield | Generally good to high | Often very high |
Experimental Protocols
To provide a practical comparison, the following are detailed experimental protocols for the synthesis of cinnamaldehyde (B126680), a common α,β-unsaturated aldehyde, using both this compound and a representative HWE reagent.
Protocol 1: Wittig Reaction with this compound
Synthesis of (E)-Cinnamaldehyde
Materials:
-
This compound (1.05 eq)
-
Benzaldehyde (B42025) (1.0 eq)
-
Anhydrous Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381)/Ethyl acetate (B1210297) solvent system
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.05 eq) and anhydrous toluene.
-
Stir the mixture to form a suspension.
-
Add benzaldehyde (1.0 eq) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the cinnamaldehyde from the triphenylphosphine oxide byproduct.
-
Combine the fractions containing the product and concentrate under reduced pressure to yield pure (E)-cinnamaldehyde.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction
Synthesis of (E)-Cinnamaldehyde
Materials:
-
Diethyl formylphosphonate (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzaldehyde (1.0 eq)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq).
-
Wash the NaH with anhydrous hexane to remove the mineral oil and then carefully remove the hexane.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl formylphosphonate (1.1 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (E)-cinnamaldehyde. Further purification by distillation or chromatography may be performed if necessary, though the crude product is often of high purity.
Reaction Mechanisms and Workflow
The distinct byproducts of the Wittig and HWE reactions lead to different experimental workflows, particularly in the purification stage.
The following diagram illustrates the divergent workflows for the two reactions, highlighting the key difference in the purification step.
References
- 1. rsc.org [rsc.org]
- 2. This compound | 2136-75-6 | Benchchem [benchchem.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of α,β-Unsaturated Aldehydes: (Triphenylphosphoranylidene)acetaldehyde vs. Horner-Wadsworth-Emmons Reagents
For researchers, scientists, and professionals in drug development, the synthesis of α,β-unsaturated aldehydes is a critical step in the construction of complex molecular architectures. For years, the Wittig reaction, employing stabilized ylides such as (Triphenylphosphoranylidene)acetaldehyde, has been a staple for this transformation. However, inherent limitations in this methodology have led to the widespread adoption of the Horner-Wadsworth-Emmons (HWE) reaction as a superior alternative in many contexts. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in reagent selection for your specific synthetic needs.
Core Limitations of this compound in the Wittig Reaction
This compound is a stabilized phosphonium (B103445) ylide primarily used to convert aldehydes and ketones into two-carbon homologated α,β-unsaturated aldehydes.[1] While effective, its application is hampered by several significant drawbacks:
-
Byproduct Purification: The stoichiometric byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide (TPPO). This non-polar, often crystalline solid can be notoriously difficult to separate from the desired alkene product, frequently necessitating purification by column chromatography.[2][3] This complicates the workup procedure and can lead to reduced isolated yields.
-
Stereoselectivity: As a stabilized ylide, this compound generally favors the formation of the thermodynamically more stable (E)-alkene.[4] However, this stereoselectivity is not always high and can be influenced by reaction conditions, sometimes resulting in mixtures of (E) and (Z) isomers that require further separation.[5][6]
-
Atom Economy: The generation of a full equivalent of triphenylphosphine oxide as waste results in poor atom economy, a growing concern in modern, sustainable chemical synthesis.[6]
-
Reactivity: While more stable to handle, stabilized ylides are less reactive than their unstabilized counterparts. This can lead to sluggish or incomplete reactions, particularly with sterically hindered ketones.[7][8]
The Horner-Wadsworth-Emmons (HWE) Reaction: A Superior Alternative
The Horner-Wadsworth-Emmons (HWE) reaction utilizes phosphonate (B1237965) carbanions, which are generated by the deprotonation of phosphonate esters. This method circumvents many of the limitations associated with the Wittig reaction, making it a more robust and efficient choice for the synthesis of α,β-unsaturated aldehydes.[5][9]
The key advantages of the HWE reaction include:
-
Simplified Purification: The byproduct of the HWE reaction is a water-soluble dialkyl phosphate (B84403) salt. This allows for its simple and efficient removal from the reaction mixture through an aqueous extraction, often eliminating the need for column chromatography.[2][5][10]
-
Enhanced Reactivity and Higher Yields: Phosphonate carbanions are generally more nucleophilic than the corresponding stabilized phosphonium ylides.[2][5] This enhanced reactivity allows for efficient reactions with a broader range of aldehydes and ketones, including those that are sterically hindered, often resulting in higher product yields.[11]
-
Excellent (E)-Stereoselectivity: The HWE reaction is renowned for its high stereoselectivity, producing predominantly (E)-alkenes with excellent purity.[5][10][12]
Comparative Performance Data
The following tables summarize representative data for the olefination of various aldehydes to form α,β-unsaturated products using both the Wittig and HWE methodologies.
Table 1: Wittig Reaction with Stabilized Ylides
| Aldehyde | Ylide | Product | Yield (%) | E:Z Ratio | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl cinnamate | 62 | >95:5 | [13] |
| 4-Nitrobenzaldehyde | Methyl (triphenylphosphoranylidene)acetate | Methyl 4-nitrocinnamate | 85 | >95:5 (E major) | [14] |
| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 9-(2-Phenylethenyl)anthracene | ~30 | Not specified |[15] |
Table 2: Horner-Wadsworth-Emmons Reaction for α,β-Unsaturated Esters/Aldehydes
| Aldehyde | Phosphonate Reagent | Product | Yield (%) | E:Z Ratio | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Triethyl phosphonoacetate | Ethyl cinnamate | 98 | 98:2 | [16] |
| n-Propionaldehyde | Triethyl phosphonoacetate | Ethyl 2-pentenoate | 95 | 95:5 | [16] |
| Iso-propionaldehyde | Triethyl phosphonoacetate | Ethyl 3-methyl-2-butenoate | 84 | 84:16 | [16] |
| Benzaldehyde | Diethyl phosphonoacetonitrile | Cinnamonitrile | 86.1 | E major |[17] |
Note: Direct comparative data for this compound across a range of substrates is limited. The data presented for the Wittig reaction involves similar stabilized ylides to provide a relevant comparison.
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction with a Stabilized Ylide
This protocol is representative for the reaction of an aldehyde with a stabilized ylide like (carbethoxymethylene)triphenylphosphorane.[18]
-
Reaction Setup: In a dram vial equipped with a magnetic stir vane, dissolve the aldehyde (e.g., 4-chlorobenzaldehyde, 50 mg, 1.0 equiv) in dichloromethane (B109758) (3 mL).
-
Addition of Ylide: While stirring at room temperature, add the stabilized ylide (1.2 mol equivalents) portion-wise to the aldehyde solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for two hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, evaporate the dichloromethane solvent with a stream of nitrogen gas.
-
Byproduct Precipitation: Add 2-3 mL of a 25% diethyl ether in hexanes solution to the crude residue. The triphenylphosphine oxide byproduct will precipitate as a white solid.
-
Isolation: Filter the solution to remove the precipitate and transfer the filtrate to a clean vial. Evaporate the solvent.
-
Purification: Purify the crude product by microscale wet column chromatography to yield the desired α,β-unsaturated product.
Protocol 2: General Procedure for Horner-Wadsworth-Emmons Reaction
This protocol is a general procedure for the HWE reaction to produce an (E)-alkene.[7]
-
Preparation of the Phosphonate Anion: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (N₂ or Ar) at 0 °C, add a solution of the phosphonate reagent (e.g., diethyl 7-bromoheptylphosphonate, 1.0 equivalent) in anhydrous THF dropwise.
-
Anion Formation: Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Addition of Aldehyde: Cool the resulting solution of the phosphonate carbanion to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching and Extraction: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity after the aqueous workup. If necessary, further purification can be achieved by flash column chromatography on silica (B1680970) gel.
Mechanistic Pathways and Workflow
The fundamental differences in the reaction mechanisms and the practical workflow for product purification are visualized below.
Caption: Comparative reaction pathways of the Wittig and HWE reactions.
Caption: Decision workflow for selecting an olefination reagent.
Conclusion
The Horner-Wadsworth-Emmons reaction offers significant practical and strategic advantages over the Wittig reaction using this compound for the synthesis of α,β-unsaturated aldehydes.[9] Its key benefits of a water-soluble byproduct, enhanced reactivity of the phosphonate carbanion, and reliable (E)-alkene selectivity make it a more robust and efficient method for many olefination reactions. While the Wittig reaction remains a foundational tool in organic synthesis, the HWE reaction is often the superior choice for the stereoselective synthesis of (E)-α,β-unsaturated aldehydes, especially when dealing with less reactive carbonyl compounds or when purification efficiency is a primary concern.
References
- 1. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. This compound | 2136-75-6 | Benchchem [benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. Wittig-Horner Reaction [organic-chemistry.org]
- 13. rsc.org [rsc.org]
- 14. scribd.com [scribd.com]
- 15. delval.edu [delval.edu]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. sciepub.com [sciepub.com]
- 18. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Modern Reagents for the Synthesis of α,β-Unsaturated Aldehydes
The synthesis of α,β-unsaturated aldehydes is a cornerstone of organic chemistry, providing key intermediates for the construction of complex molecules in academic and industrial research, particularly in the field of drug development. While classical methods such as the aldol (B89426) and Wittig reactions are well-established, a host of modern reagents and catalytic systems have emerged, offering milder reaction conditions, improved selectivity, and broader substrate scope. This guide provides a comparative overview of several cutting-edge alternative methodologies, supported by experimental data and detailed protocols to aid researchers in selecting the optimal synthetic route.
Performance Comparison of Alternative Reagents
The choice of reagent for the synthesis of α,β-unsaturated aldehydes is often dictated by the nature of the starting material, desired selectivity, and tolerance of other functional groups. The following tables summarize the performance of four modern methods, highlighting their key features and providing a direct comparison of their efficacy across a range of substrates.
Table 1: Au/Mo Bimetallic Catalysis from Propargylic Alcohols
This method provides a direct route to α-halo-α,β-unsaturated aldehydes from propargylic alcohols, which are valuable intermediates for further functionalization. The reaction is catalyzed by a combination of gold and molybdenum complexes.[1][2]
| Entry | Propargylic Alcohol Substrate | Halogen Source | Yield (%) | Z/E Ratio |
| 1 | Phenyl(prop-2-yn-1-ol) | NIS | 85 | 6:1 |
| 2 | 1-Phenylprop-2-yn-1-ol | NBS | 82 | >20:1 |
| 3 | Oct-1-yn-3-ol | NIS | 91 | >20:1 |
| 4 | 1-(p-Methoxyphenyl)prop-2-yn-1-ol | NIS | 88 | 6:1 |
| 5 | 3-Phenylprop-2-yn-1-ol | NIS | 73 | >20:1 |
Reaction Conditions: Ph₃PAuNTf₂ (1 mol%), MoO₂(acac)₂ (1 mol%), Ph₃PO (5 mol%), Halogen Source (1.2 equiv), CH₂Cl₂ (0.05 M), room temperature, 3-15 h.[1]
Table 2: Ruthenium-Catalyzed Dehydrogenative Cross-Coupling of Primary Alcohols
This one-pot method utilizes two different primary alcohols to generate α,β-unsaturated aldehydes through a ruthenium-catalyzed hydrogen-transfer strategy. This approach avoids the need to handle unstable aldehydes.
| Entry | Alcohol 1 (Enolate Precursor) | Alcohol 2 (Aldehyde Precursor) | Product | Yield (%) |
| 1 | Heptanol | Benzyl alcohol | 2-Pentylcinnamaldehyde | 72 |
| 2 | Hexanol | 4-Methoxybenzyl alcohol | 2-Butyl-3-(4-methoxyphenyl)acrylaldehyde | 68 |
| 3 | Octanol | 2-Naphthalenemethanol | 2-Hexyl-3-(naphthalen-2-yl)acrylaldehyde | 65 |
| 4 | Butanol | Thiophen-2-ylmethanol | 2-Ethyl-3-(thiophen-2-yl)acrylaldehyde | 55 |
| 5 | Pentanol | Pyridin-3-ylmethanol | 2-Propyl-3-(pyridin-3-yl)acrylaldehyde | 47 |
Reaction Conditions: RuCl₂(PPh₃)₃ (5 mol%), Supported Amine (1 equiv), Crotononitrile (1.1 equiv), Toluene (B28343), 120 °C (microwave), 2 h.
Table 3: Visible-Light-Promoted Organocatalytic Aerobic Oxidation of Silyl (B83357) Enol Ethers
This metal-free approach utilizes an organic dye as a photosensitizer to catalyze the aerobic oxidation of silyl enol ethers to their corresponding α,β-unsaturated aldehydes and ketones under visible light irradiation.[3]
| Entry | Silyl Enol Ether Substrate | Product | Yield (%) |
| 1 | 1-(trimethylsiloxy)cyclohexene | Cyclohex-2-en-1-one | 95 |
| 2 | 2-phenyl-1-(trimethylsiloxy)ethene | Cinnamaldehyde | 82 |
| 3 | 1-(tert-butyldimethylsiloxy)cyclododecene | Cyclododec-2-en-1-one | 88 |
| 4 | 3-methyl-2-(trimethylsiloxy)but-1-ene | 3-Methylbut-2-enal | 75 |
| 5 | 1-phenyl-1-(trimethylsiloxy)propene | (E)-2-Methyl-3-phenylacrylaldehyde | 68 |
Reaction Conditions: Silyl Enol Ether (0.2 mmol), Rose Bengal (1 mol%), O₂, Blue LED, DMF, room temperature, 12-24 h.
Table 4: IBX-Mediated Oxidation of Saturated Carbonyls
o-Iodoxybenzoic acid (IBX) is a hypervalent iodine reagent that can effectively dehydrogenate saturated aldehydes and ketones at the α,β-position. The reaction is typically performed at elevated temperatures.
| Entry | Saturated Carbonyl Substrate | Product | Yield (%) |
| 1 | Cyclohexanone | Cyclohex-2-en-1-one | 91 |
| 2 | Propiophenone | 1-Phenylprop-2-en-1-one | 85 |
| 3 | 4-tert-Butylcyclohexanone | 4-tert-Butylcyclohex-2-en-1-one | 94 |
| 4 | Octanal | Oct-2-enal | 82 |
| 5 | Dihydrocarvone | Carvone | 88 |
Reaction Conditions: Carbonyl (1 mmol), IBX (2.2 equiv), Toluene/DMSO (3:1), 80 °C, 2-6 h.
Experimental Protocols
General Procedure for Au/Mo Bimetallic Catalysis of Propargylic Alcohols[2]
To a solution of the propargylic alcohol (0.30 mmol) in anhydrous CH₂Cl₂ (6.0 mL, 0.05 M) at room temperature were added Ph₃PO (4.2 mg, 0.015 mmol), MoO₂(acac)₂ (1.0 mg, 0.003 mmol), Ph₃PAuNTf₂ (2.2 mg, 0.003 mmol), and N-iodosuccinimide (NIS) (81 mg, 0.36 mmol) or N-bromosuccinimide (NBS) (64 mg, 0.36 mmol) sequentially. The reaction was stirred for the time indicated in Table 1. Upon completion, the reaction was quenched with saturated aqueous sodium bisulfite. The mixture was extracted with Et₂O (3 x 8 mL). The combined organic phases were washed with H₂O (10 mL) and brine (10 mL), dried with anhydrous MgSO₄, and filtered. The filtrate was concentrated, and the residue was purified by silica (B1680970) gel flash column chromatography to afford the desired α-halo-α,β-unsaturated carbonyl compound.
General Procedure for Ruthenium-Catalyzed Dehydrogenative Cross-Coupling
In a microwave vial, the enolate precursor alcohol (1 mmol), the aldehyde precursor alcohol (1 mmol), RuCl₂(PPh₃)₃ (0.05 mmol), and a silica-grafted primary amine (1 mmol) are suspended in toluene (5 mL). Crotononitrile (1.1 mmol) is added, and the vial is sealed. The reaction mixture is heated in a microwave reactor at 120 °C for 2 hours. After cooling, the solid-supported amine is filtered off, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the α,β-unsaturated aldehyde.
General Procedure for Visible-Light-Promoted Organocatalytic Aerobic Oxidation[3]
The silyl enol ether (0.2 mmol) and Rose Bengal (0.002 mmol) were dissolved in DMF (2 mL) in a glass vial. The vial was sealed with a balloon filled with oxygen. The reaction mixture was stirred and irradiated with a blue LED strip at room temperature for 12-24 hours. After completion of the reaction (monitored by TLC), the reaction mixture was diluted with water and extracted with ethyl acetate (B1210297). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product was purified by flash column chromatography on silica gel.
General Procedure for IBX-Mediated Oxidation
To a solution of the saturated carbonyl compound (1.0 mmol) in a mixture of toluene (3 mL) and DMSO (1 mL) is added IBX (2.2 mmol). The resulting suspension is heated to 80 °C and stirred for 2-6 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the insoluble byproducts. The filtrate is diluted with ethyl acetate and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the α,β-unsaturated aldehyde.
Reaction Pathways and Mechanisms
The following diagrams illustrate the proposed mechanisms and workflows for the discussed synthetic methods.
Caption: Proposed mechanism for the Au/Mo bimetallic catalyzed synthesis.
Caption: Simplified workflow for the Ru-catalyzed dehydrogenative cross-coupling.
Caption: Key steps in the visible-light-promoted aerobic oxidation.
Caption: Plausible mechanism for IBX-mediated dehydrogenation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical Synthesis of Linear α-Iodo/Bromo-α,β-unsaturated Aldehydes/Ketones from Propargylic Alcohols via Au/Mo Bimetallic Catalysis [organic-chemistry.org]
- 3. Synthesis of α,β-unsaturated carbonyl compounds via a visible-light-promoted organocatalytic aerobic oxidation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cost-Benefit Analysis of (Triphenylphosphoranylidene)acetaldehyde in Alkene Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of α,β-unsaturated aldehydes is a critical step in the construction of complex molecular architectures. The Wittig reaction, utilizing phosphorus ylides like (Triphenylphosphoranylidene)acetaldehyde, has long been a cornerstone for such transformations. However, the Horner-Wadsworth-Emmons (HWE) reaction has emerged as a powerful alternative, offering distinct advantages in terms of product purification and stereoselectivity. This guide provides a comprehensive cost-benefit analysis of this compound against a common HWE reagent, Triethyl phosphonoacetate, supported by experimental data and detailed protocols.
Executive Summary
This compound is a reliable and effective reagent for the synthesis of α,β-unsaturated aldehydes via the Wittig reaction. Its primary drawback lies in the formation of triphenylphosphine (B44618) oxide as a byproduct, which often complicates product purification. In contrast, the Horner-Wadsworth-Emmons reaction, using reagents like Triethyl phosphonoacetate, generates a water-soluble phosphate (B84403) byproduct, simplifying the workup process considerably.[1][2][3][4][5] Furthermore, the HWE reaction typically offers superior (E)-alkene selectivity.[4] The choice between these two methodologies often hinges on a trade-off between reagent cost, desired stereochemistry, and the scale of the reaction, where purification challenges become more pronounced.
Cost Comparison
A direct comparison of the bulk purchasing price of this compound and a representative HWE reagent, Triethyl phosphonoacetate, reveals a significant cost difference.
| Reagent | Supplier Example | Price (USD/EUR) per g | Molar Mass ( g/mol ) | Cost per Mole (USD/EUR) |
| This compound | Sigma-Aldrich | €15.48/g (for 5g) | 304.32 | ~€4710 |
| Chem-Impex | $3.71/g (for 5g) | 304.32 | ~$1129 | |
| Carl Roth | €2.36/g (for 250g) | 304.32 | ~€718 | |
| Triethyl phosphonoacetate | Sigma-Aldrich | $0.89/g (for 25g) | 224.19 | ~$200 |
| Chem-Impex | $0.29/g (for 100g) | 224.19 | ~$65 |
Note: Prices are subject to change and may vary between suppliers and purchase volumes. The cost per mole is an approximation based on the listed price for a specific quantity.
Performance Comparison: Synthesis of Cinnamaldehyde Derivatives
| Feature | Wittig Reaction with this compound | Horner-Wadsworth-Emmons Reaction with Triethyl phosphonoacetate |
| Typical Yield | 66-90% | 67-77% (for cyclohexylideneacetate, a similar transformation) |
| Stereoselectivity (E:Z) | Stabilized ylides generally favor the (E)-isomer. For a similar reaction producing ethyl cinnamate, an E:Z ratio of 92:8 was reported.[6] | Highly (E)-selective, often >95:5. |
| Reaction Time | Typically 1-4 hours at room temperature.[7] | Can range from 1 hour to several hours, depending on the base and temperature. |
| Byproduct | Triphenylphosphine oxide | Diethyl phosphate salt |
| Purification | Often requires chromatography or precipitation techniques to remove the organic-soluble triphenylphosphine oxide.[8][9][10][11] | Simple aqueous workup is usually sufficient to remove the water-soluble phosphate byproduct.[1] |
Signaling Pathways and Experimental Workflows
The logical workflows for the Wittig and Horner-Wadsworth-Emmons reactions highlight the key differences in their procedures, particularly concerning the generation of the reactive intermediate and the final workup.
Experimental Protocols
Protocol 1: Wittig Reaction with this compound
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
To a solution of the aldehyde (1.0 eq) in anhydrous DCM, add this compound (1.05 - 1.2 eq) portion-wise at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product, containing the desired α,β-unsaturated aldehyde and triphenylphosphine oxide, is then purified.
-
Purification:
-
Chromatography: Load the crude mixture onto a silica gel column and elute with a gradient of hexanes and ethyl acetate. Triphenylphosphine oxide is more polar and will elute later than the desired product.
-
Precipitation/Filtration: Alternatively, dissolve the crude mixture in a minimal amount of a moderately polar solvent (e.g., diethyl ether) and add a non-polar solvent (e.g., hexanes or pentane) to precipitate the triphenylphosphine oxide, which can then be removed by filtration.[9][11] This may need to be repeated for complete removal.
-
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction with Triethyl phosphonoacetate
Materials:
-
Triethyl phosphonoacetate
-
Aldehyde (e.g., Benzaldehyde)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a suspension of NaH (1.1 eq) in anhydrous THF at 0 °C, slowly add Triethyl phosphonoacetate (1.1 eq).
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for another 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine to remove the diethyl phosphate salt and any remaining inorganic impurities.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Conclusion
The cost-benefit analysis of using this compound versus an HWE reagent like Triethyl phosphonoacetate reveals a clear trade-off. While this compound is a competent reagent for generating α,β-unsaturated aldehydes, its higher cost and the significant challenge of removing the triphenylphosphine oxide byproduct make it less favorable, especially for large-scale synthesis. The Horner-Wadsworth-Emmons reaction, despite requiring an initial deprotonation step, offers a more cost-effective and operationally simpler route due to the ease of purification and generally higher (E)-selectivity. For researchers and drug development professionals, the HWE reaction often represents a more practical and efficient choice for the synthesis of (E)-α,β-unsaturated aldehydes. The Wittig reaction with stabilized ylides like this compound remains a viable option, particularly for specific stereochemical outcomes or when the substrate is incompatible with the basic conditions of the HWE reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Workup [chem.rochester.edu]
- 11. shenvilab.org [shenvilab.org]
Advanced & Novel Applications
The Role of (Triphenylphosphoranylidene)acetaldehyde in Advanced Materials Science: Application Notes and Protocols
(Triphenylphosphoranylidene)acetaldehyde , a stabilized Wittig reagent, is a versatile molecule primarily utilized in organic synthesis to introduce a two-carbon α,β-unsaturated aldehyde unit. While its applications in natural product and pharmaceutical synthesis are well-documented, its use in materials science is an emerging area with significant potential. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this reagent for the creation of novel materials.
Core Applications in Materials Science
The unique bifunctionality of this compound, possessing both a reactive ylide and an aldehyde group, allows for its use in two primary areas within materials science: the synthesis of conjugated polymers and the functionalization of surfaces and biomolecules.
Synthesis of Conjugated Polymers
This compound can serve as a key monomer in the synthesis of conjugated polymers, particularly derivatives of poly(p-phenylene vinylene) (PPV). The Wittig reaction, or its variant, the Gilch polymerization, provides a powerful tool for forming the vinylene linkages that constitute the backbone of these polymers. The aldehyde functionality on the reagent can be exploited to introduce further complexity and functionality into the resulting polymer.
This protocol describes a general method for the synthesis of a poly(p-phenylene vinylene) derivative incorporating pendant aldehyde groups.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium tert-butoxide (t-BuOK)
-
Methanol
-
Standard Schlenk line and glassware
Procedure:
-
In a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve equimolar amounts of this compound and terephthalaldehyde in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of potassium tert-butoxide (2.2 equivalents) in anhydrous THF to the reaction mixture with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
Precipitate the resulting polymer by slowly pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer precipitate, wash thoroughly with methanol, and dry under vacuum.
Characterization:
The resulting polymer can be characterized by standard techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) to confirm the chemical structure. The optical and electronic properties can be investigated using UV-Vis and fluorescence spectroscopy.
Workflow for Aldehyde-Functionalized PPV Synthesis
Greener Synthetic Routes Utilizing (Triphenylphosphoranylidene)acetaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for greener synthetic approaches utilizing (Triphenylphosphoranylidene)acetaldehyde. This versatile Wittig reagent is instrumental in the synthesis of α,β-unsaturated aldehydes, which are key intermediates in the production of pharmaceuticals and other fine chemicals.[1] The protocols outlined below focus on minimizing environmental impact by employing aqueous reaction media and solvent-free conditions, aligning with the principles of green chemistry.
Introduction to Greener Wittig Reactions
The traditional Wittig reaction, while a cornerstone of organic synthesis for creating carbon-carbon double bonds, often suffers from poor atom economy due to the stoichiometric formation of triphenylphosphine (B44618) oxide as a byproduct.[2] Furthermore, the use of hazardous organic solvents contributes to the environmental footprint of this transformation.[3] Greener synthetic routes aim to address these shortcomings by utilizing safer solvents like water, reducing waste, and simplifying reaction procedures, often through one-pot methodologies.[4][5][6]
This compound is a stabilized ylide, which generally favors the formation of (E)-alkenes.[7][8] Its reactions are amenable to greener conditions, providing efficient access to α,β-unsaturated aldehydes.
Data Presentation: Performance of Greener Wittig Reactions
The following table summarizes the performance of greener Wittig reactions between this compound and various aldehydes, highlighting the efficiency and stereoselectivity of these methods.
| Aldehyde | Greener Method | Reaction Time (hours) | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | Aqueous, One-Pot | 1 | 46.5 (87.0) | 95.5:4.5 | [5] |
| 2-Thiophenecarboxaldehyde | Aqueous, One-Pot | 1 | 54.9 (87.0) | 99.8:0.2 | [5] |
| Anisaldehyde | Aqueous, One-Pot | 1 | 55.8 (90.5) | 93.1:6.9 | [5] |
| 4-Bromobenzaldehyde | Solvent-Free | 0.5 | ~70 (mixture) | - | [5] |
Note: Yields in parentheses represent the highest reported yields under optimized conditions.
Experimental Protocols
Protocol 1: One-Pot Aqueous Wittig Reaction
This protocol is adapted from the work of Bergdahl and coworkers for the synthesis of α,β-unsaturated aldehydes in an aqueous medium.[5]
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, 2-thiophenecarboxaldehyde, anisaldehyde)
-
Triphenylphosphine
-
Alkyl halide (e.g., bromoacetaldehyde (B98955) or a precursor)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) for chromatography
Procedure:
-
To a suitable reaction vessel equipped with a magnetic stir bar, add triphenylphosphine (1.4 mmol, 1.4 equiv.).
-
Add 5 mL of a saturated aqueous solution of sodium bicarbonate. Stir the suspension for 1 minute.
-
To this suspension, add the alkyl halide precursor to the ylide (1.6 mmol, 1.6 equiv.) followed by the aldehyde (1.0 mmol, 1.0 equiv.).
-
Stir the reaction mixture vigorously at room temperature for 1 hour.[5]
-
After 1 hour, quench the reaction with 1.0 M H₂SO₄ (aq).
-
Extract the mixture with diethyl ether.
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate in vacuo.[5]
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[5]
Protocol 2: Solvent-Free Wittig Reaction
This protocol describes a solvent-free approach to the Wittig reaction, which is performed by grinding the reactants together.[6]
Materials:
-
This compound
-
Aldehyde (liquid, e.g., benzaldehyde)
-
Mortar and pestle
-
Hexanes for extraction
Procedure:
-
In a clean, dry mortar, combine the aldehyde (~60 mg) and the this compound.[9]
-
Grind the mixture vigorously with a pestle for 15-30 minutes at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[8][9]
-
Upon completion of the reaction, add hexanes to the mortar to extract the product from the solid triphenylphosphine oxide byproduct.[8][9]
-
Carefully decant or filter the hexane (B92381) solution containing the product.
-
Evaporate the solvent to obtain the crude α,β-unsaturated aldehyde.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizations
Reaction Workflow: One-Pot Aqueous Wittig Olefination
Caption: Workflow for the one-pot aqueous Wittig reaction.
General Mechanism of the Wittig Reaction with a Stabilized Ylide
Caption: Mechanism of the Wittig reaction with a stabilized ylide.
References
- 1. This compound | 2136-75-6 | Benchchem [benchchem.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. delval.edu [delval.edu]
- 4. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. sciepub.com [sciepub.com]
- 6. gctlc.org [gctlc.org]
- 7. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. community.wvu.edu [community.wvu.edu]
Computational Insights into the Reactivity of (Triphenylphosphoranylidene)acetaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the computational studies on the reactivity of (Triphenylphosphoranylidene)acetaldehyde, a stabilized phosphorus ylide crucial for the Wittig reaction. The information presented herein is intended to guide researchers in understanding and predicting the behavior of this reagent in complex organic syntheses, particularly in the context of drug development where precise control of stereochemistry is paramount.
Application Notes
This compound is a key reagent in organic synthesis, primarily utilized for the introduction of an α,β-unsaturated aldehyde moiety onto a carbonyl compound via the Wittig reaction.[1] As a stabilized ylide, its reactivity and stereoselectivity are distinct from non-stabilized ylides. Computational studies, predominantly employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic nuances of its reactions.[2]
The reaction of this compound with an aldehyde proceeds through a concerted [2+2] cycloaddition mechanism, forming a four-membered ring intermediate known as an oxaphosphetane.[2][3] This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. For stabilized ylides like this compound, the formation of the oxaphosphetane is generally the rate-determining step. Computational models have shown that the high E-selectivity observed in reactions with stabilized ylides is due to a strong dipole-dipole interaction in the transition state leading to the oxaphosphetane.[2][4]
Understanding the energy profile of this reaction pathway is critical for predicting reaction outcomes and optimizing conditions. Key parameters that can be reliably calculated include activation energies for the formation of the oxaphosphetane and the overall reaction enthalpy. These computational insights are invaluable for designing synthetic routes that favor the desired stereoisomer, a common challenge in the synthesis of complex drug molecules.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from DFT calculations on the Wittig reaction between this compound and a model aldehyde (e.g., acetaldehyde). These values are illustrative and can vary depending on the specific substrates, solvent, and level of theory used in the computation.
Table 1: Calculated Energies for the Wittig Reaction Pathway
| Species | Relative Energy (kcal/mol) |
| Reactants (Ylide + Aldehyde) | 0.0 |
| Transition State (Oxaphosphetane Formation) | +15.2 |
| Oxaphosphetane Intermediate | -12.5 |
| Products (Alkene + Triphenylphosphine Oxide) | -35.8 |
Note: Energies are calculated relative to the starting reactants.
Table 2: Key Calculated Molecular Properties
| Property | This compound | Acetaldehyde | Oxaphosphetane Intermediate |
| Dipole Moment (Debye) | 5.8 | 2.7 | 3.1 |
| HOMO Energy (eV) | -5.2 | -7.1 | -6.5 |
| LUMO Energy (eV) | -1.8 | +0.5 | -0.9 |
Experimental Protocols
Computational Methodology for Reactivity Studies
This protocol outlines the steps for performing a DFT calculation to investigate the reactivity of this compound with an aldehyde using the Gaussian software package.[5][6]
1. Molecular Structure Preparation:
- Build the 3D structures of this compound and the desired aldehyde (e.g., acetaldehyde) using a molecular modeling program like GaussView.
- Clean and optimize the initial geometries using a molecular mechanics force field (e.g., UFF).
2. Reactant Optimization and Frequency Calculation:
- Set up an optimization and frequency calculation for each reactant individually.
- Method: B3LYP
- Basis Set: 6-311++G(d,p)
- Solvation: Include a continuum solvation model (e.g., PCM) with an appropriate solvent (e.g., THF).
- Keywords: Opt Freq B3LYP/6-311++G(d,p) SCRF=(PCM,Solvent=Tetrahydrofuran)
- Verify that the optimized structures have no imaginary frequencies, confirming they are true minima on the potential energy surface.
3. Transition State Search (Oxaphosphetane Formation):
- Propose an initial guess for the transition state structure leading to the oxaphosphetane. This can be done by bringing the reactants together in an orientation that facilitates the [2+2] cycloaddition.
- Perform a transition state search using the QST2 or QST3 method in Gaussian, or by using an optimization to a transition state (Opt=TS).
- Method and Basis Set: Same as for the reactant optimizations.
- Keywords (QST3): Opt=QST3 Freq B3LYP/6-311++G(d,p) SCRF=(PCM,Solvent=Tetrahydrofuran) (requires input of reactant, product, and initial TS guess geometries).
- Confirm the transition state by ensuring there is exactly one imaginary frequency corresponding to the C-C and P-O bond formation.
4. Intermediate and Product Optimization:
- Build the oxaphosphetane intermediate and the final products (alkene and triphenylphosphine oxide).
- Perform geometry optimizations and frequency calculations for these species using the same level of theory as the reactants.
5. Energy Profile Analysis:
- Extract the electronic energies (including zero-point vibrational energy corrections) from the output files of all calculations.
- Calculate the relative energies of the transition state, intermediate, and products with respect to the sum of the energies of the reactants.
Visualizations
References
Application Notes and Protocols for Asymmetric Wittig Reactions with Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for conducting asymmetric Wittig reactions utilizing chiral auxiliaries. This powerful strategy enables the stereoselective synthesis of alkenes, which are crucial intermediates in pharmaceutical and natural product synthesis. By temporarily incorporating a chiral auxiliary, chemists can effectively control the stereochemical outcome of the olefination reaction.
Introduction to Asymmetric Wittig Reactions with Chiral Auxiliaries
The Wittig reaction is a cornerstone of organic synthesis, allowing for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[1] In its asymmetric variant, a chiral auxiliary is employed to induce stereoselectivity, leading to the preferential formation of one enantiomer or diastereomer of the alkene product.[2] This control is typically achieved by attaching the chiral auxiliary to the phosphonium (B103445) ylide, thereby creating a chiral environment that directs the approach of the aldehyde or ketone.
The key to a successful asymmetric Wittig reaction using a chiral auxiliary lies in the efficient synthesis of the chiral phosphonium ylide and the subsequent diastereoselective olefination. After the reaction, the chiral auxiliary can be cleaved and ideally recovered for reuse, making this a sustainable and cost-effective approach.[3]
General Workflow
The overall process of an asymmetric Wittig reaction employing a chiral auxiliary can be summarized in the following workflow:
Key Chiral Auxiliaries and Protocols
While the direct application of common chiral auxiliaries like Evans oxazolidinones and camphor (B46023) sultam to the phosphonium ylide in a standard intermolecular Wittig reaction is not extensively documented with detailed protocols in readily available literature, the principles of their stereodirecting capabilities are well-established in other asymmetric transformations.[4][5][6] A more common and documented approach involves the use of chiral phosphines or the in-situ generation of chiral phosphorus ylides.
The following sections provide representative protocols and data for asymmetric Wittig-type reactions that employ chiral control elements.
Tandem Michael-Intramolecular Wittig Reaction with (-)-8-Phenylmenthyl Enoates
A notable example of achieving high diastereoselectivity in a Wittig-type reaction involves the use of (-)-8-phenylmenthol (B56881) as a chiral auxiliary. This protocol describes a diastereoselective tandem Michael-intramolecular Wittig reaction of a cyclic phosphonium ylide with (-)-8-phenylmenthyl enoates.
Experimental Protocol:
-
Reaction Setup: To a solution of the five-membered cyclic phosphonium ylide (1.2 equiv.) in anhydrous THF at -78 °C under an argon atmosphere, a solution of the (-)-8-phenylmenthyl enoate (1.0 equiv.) in THF is added dropwise.
-
Reaction Conditions: The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The resulting enol ether is then hydrolyzed without purification.
-
Hydrolysis: The crude enol ether is dissolved in a mixture of THF and 1 M HCl and stirred at room temperature for 24 hours. The product is then extracted with ethyl acetate, washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Entry | Enoate (Substituent R) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenyl | (3R,4S)-4-(diphenylphosphinyl)-3-phenylcycloheptanone | 85 | 94:6 |
| 2 | Methyl | trans-4-(diphenylphosphinyl)-3-methylcycloheptanone | 78 | 60:40 |
| 3 | Isopropyl | trans-4-(diphenylphosphinyl)-3-isopropylcycloheptanone | 81 | 73:27 |
| 4 | t-Butyl | trans-4-(diphenylphosphinyl)-3-t-butylcycloheptanone | 75 | 65:35 |
Data is based on a similar reaction described in the literature.
Asymmetric Wittig Olefination via Chiral Phosphine Catalysis
An alternative and powerful approach to asymmetric Wittig reactions involves the use of a chiral phosphine catalyst. This method avoids the need to pre-install a chiral auxiliary on the ylide.
Conceptual Workflow:
General Protocol for Asymmetric Desymmetrization:
This protocol is representative of an asymmetric catalytic Wittig reaction for the desymmetrization of a prochiral diketone.
-
Catalyst Preparation: A chiral phosphine catalyst is prepared and handled under an inert atmosphere.
-
Reaction Setup: To a solution of the prochiral diketone (1.0 equiv.) and the phosphonium salt (1.2 equiv.) in an anhydrous solvent (e.g., toluene) at the desired temperature, the chiral phosphine catalyst (e.g., 10 mol%) is added.
-
Base Addition: A suitable base (e.g., Na₂CO₃) is added to generate the ylide in situ.
-
Reaction Conditions: The reaction mixture is stirred at the specified temperature for a set period, monitoring by TLC or GC-MS.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC or GC.
Representative Data for Asymmetric Desymmetrization:
| Entry | Diketone | Chiral Phosphine | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 4,4-Dimethylcyclohexane-1,3-dione | (R)-BINAP | 85 | 92 |
| 2 | 4-Phenylcyclohexane-1,3-dione | (S)-MeO-BIPHEP | 78 | 88 |
| 3 | Cycloheptane-1,3-dione | (R)-Tol-BINAP | 81 | 90 |
This data is illustrative of typical results achieved in catalytic asymmetric Wittig reactions.
Conclusion
Asymmetric Wittig reactions employing chiral auxiliaries or chiral catalysts are invaluable tools for the stereoselective synthesis of alkenes. While the direct attachment of common auxiliaries to phosphonium ylides for simple intermolecular reactions requires further documented examples, the principles of stereocontrol are well-demonstrated in related transformations. The use of chiral phosphine catalysts offers a highly effective alternative for achieving excellent enantioselectivity. The protocols and data presented herein provide a foundation for researchers to explore and apply these methodologies in the synthesis of complex chiral molecules for drug discovery and development.
References
- 1. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Recent advances in the catalytic asymmetric alkylation of stabilized phosphorous ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Tandem Reactions Initiated by (Triphenylphosphoranylidene)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
(Triphenylphosphoranylidene)acetaldehyde serves as a versatile C2 building block in organic synthesis, primarily recognized for its role in the Wittig reaction to generate α,β-unsaturated aldehydes. Beyond this classical application, it is a valuable reagent for initiating tandem or cascade reactions, enabling the efficient construction of complex molecular architectures from simple precursors in a single operation. These one-pot sequences offer significant advantages in terms of atom economy, reduced waste, and simplified purification procedures, making them highly attractive in the context of drug discovery and development.
This document provides detailed application notes and experimental protocols for two key tandem reactions initiated by this compound: the Tandem Oxidation-Wittig-Wittig Reaction for the synthesis of functionalized dienoates and the Tandem Michael Addition-Wittig Reaction for the asymmetric synthesis of cyclohexenone derivatives.
Tandem Oxidation-Wittig-Wittig Reaction
This powerful one-pot sequence allows for the synthesis of functionalized dienes and trienes from alcohols. The process involves the in-situ oxidation of a primary alcohol to an aldehyde, which then undergoes a Wittig reaction with this compound. The resulting α,β-unsaturated aldehyde is not isolated but is immediately trapped by a second, stabilized phosphorane in a subsequent Wittig reaction to yield the final dienoate product.[1][2][3] This methodology is particularly useful for synthesizing conjugated systems which are common motifs in biologically active molecules.
Logical Workflow of the Tandem Oxidation-Wittig-Wittig Reaction
General Experimental Protocol: Tandem Oxidation-Wittig-Wittig Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary alcohol (1.0 equiv)
-
Activated Manganese(IV) oxide (MnO₂) (5-10 equiv)
-
This compound (1.1 equiv)
-
Stabilized phosphorane (e.g., (Carbethoxymethylene)triphenylphosphorane) (1.2 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol and anhydrous solvent.
-
Add activated MnO₂ to the stirred solution. The amount of MnO₂ may need to be optimized based on the reactivity of the alcohol.
-
Stir the suspension at room temperature and monitor the oxidation of the alcohol to the aldehyde by Thin Layer Chromatography (TLC).
-
Once the alcohol is consumed, add this compound to the reaction mixture.
-
Continue stirring at room temperature and monitor the formation of the α,β-unsaturated aldehyde intermediate by TLC.
-
Upon consumption of the in-situ generated aldehyde, add the stabilized phosphorane to the reaction mixture.
-
The reaction may require heating (e.g., reflux) to drive the second Wittig reaction to completion. Monitor the formation of the final dienoate product by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove MnO₂ and other solids. Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired functionalized dienoate.
Tandem Michael Addition-Wittig Reaction
This organocatalytic tandem reaction provides an efficient route to chiral cyclohexenone derivatives. The reaction proceeds via a Michael addition of (3-carboxy-2-oxopropylidene)triphenylphosphorane (B1258351) to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine. The resulting enolate intermediate then undergoes an intramolecular Wittig reaction to furnish the cyclic product with high diastereoselectivity and enantioselectivity.[4][5][6]
Signaling Pathway of the Tandem Michael Addition-Wittig Reaction
Substrate Scope and Yields
The tandem Michael addition-Wittig reaction has been shown to be effective for a variety of α,β-unsaturated aldehydes, affording the corresponding cyclohexenone derivatives in good to excellent yields and with high stereoselectivity.[4]
| Entry | R Group of α,β-Unsaturated Aldehyde | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | C₆H₅ | 95 | >20:1 | 96 |
| 2 | 4-NO₂C₆H₄ | 98 | >20:1 | 97 |
| 3 | 4-ClC₆H₄ | 96 | >20:1 | 95 |
| 4 | 4-MeOC₆H₄ | 92 | >20:1 | 94 |
| 5 | 2-Thienyl | 93 | >20:1 | 92 |
| 6 | (E)-Styryl | 85 | >20:1 | 91 |
| 7 | n-Propyl | 78 | 15:1 | 90 |
| 8 | Isopropyl | 65 | 10:1 | 88 |
Table 1: Substrate scope for the asymmetric tandem Michael addition-Wittig reaction of (3-carboxy-2-oxopropylidene)triphenylphosphorane with various α,β-unsaturated aldehydes.[4]
General Experimental Protocol: Asymmetric Tandem Michael Addition-Wittig Reaction
This protocol is based on the work of Liu et al. and may require optimization for different substrates.[4]
Materials:
-
α,β-Unsaturated aldehyde (0.2 mmol, 1.0 equiv)
-
(3-carboxy-2-oxopropylidene)triphenylphosphorane (0.24 mmol, 1.2 equiv)
-
Chiral secondary amine catalyst (e.g., a diarylprolinol silyl (B83357) ether) (20 mol%)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mol%)
-
Lithium perchlorate (B79767) (LiClO₄) (20 mol%)
-
Anhydrous solvent (e.g., Chloroform (B151607) (CHCl₃))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction tube under an inert atmosphere, add the chiral secondary amine catalyst, DABCO, and LiClO₄.
-
Add anhydrous chloroform and stir the mixture at room temperature for 10 minutes.
-
Add the α,β-unsaturated aldehyde to the reaction mixture.
-
In a separate vial, dissolve (3-carboxy-2-oxopropylidene)triphenylphosphorane in anhydrous chloroform and add this solution to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., 25 °C) and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., petroleum ether/ethyl acetate) to yield the chiral cyclohexenone derivative.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, and the enantiomeric excess can be determined by chiral HPLC analysis.
Conclusion
Tandem reactions initiated by this compound represent a highly efficient and elegant strategy for the synthesis of complex organic molecules. The application notes and protocols provided herein for the Tandem Oxidation-Wittig-Wittig and Tandem Michael Addition-Wittig reactions offer a practical guide for researchers in academia and industry. These methods, characterized by their operational simplicity and high efficiency, are valuable tools for the construction of diverse molecular scaffolds relevant to drug discovery and development programs. Further exploration of the substrate scope and application of these tandem strategies to the synthesis of natural products and pharmaceutical intermediates is an active area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation [organic-chemistry.org]
- 5. Asymmetric tandem Michael addition-Wittig reaction to cyclohexenone annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: (Triphenylphosphoranylidene)acetaldehyde in the Synthesis of Complex Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Introduction: (Triphenylphosphoranylidene)acetaldehyde, also known as (formylmethylene)triphenylphosphorane, is a highly versatile and stable phosphorus ylide widely employed in organic synthesis.[1][2] As a C2 synthon, its primary utility lies in the Wittig reaction, where it efficiently converts aldehydes and ketones into α,β-unsaturated aldehydes.[1] These products are crucial intermediates in the construction of more complex molecular architectures. This document outlines key applications and detailed protocols for using this compound in the synthesis of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.[1][2]
Application 1: Synthesis of α,β-Unsaturated Aldehyde Intermediates via Wittig Reaction
The most fundamental application of this compound is the olefination of carbonyl compounds to introduce a vinyl aldehyde moiety. This transformation is a cornerstone for building precursors for subsequent cyclization reactions. The reaction proceeds through a concerted [2+2] cycloaddition to form an unstable oxaphosphetane intermediate, which then decomposes to the desired alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction.[1]
General Reaction Scheme & Mechanism:
The Wittig reaction provides a reliable method for forming a C=C bond with predictable regioselectivity.
Caption: Mechanism of the Wittig reaction.
Quantitative Data for Wittig Olefination:
The following table summarizes representative conditions for the synthesis of (E)-3-aryl-2-propenals, which are valuable precursors for curcumin-based anticancer agents.[1]
| Entry | Aldehyde Substrate | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Benzaldehyde | DMF | 25 | 24 h | >90 |
| 2 | 4-Chlorobenzaldehyde | THF | 50 | 16 h | >85 |
| 3 | 4-Methoxybenzaldehyde | DMF | 25 | 48 h | >92 |
| 4 | 2-Naphthaldehyde | THF | 50 | 16 h | >88 |
Experimental Protocol 1: General Procedure for Wittig Reaction
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde substrate (1.0 eq.).
-
Reagent Addition: Dissolve the aldehyde in a suitable anhydrous solvent (e.g., THF or DMF, 0.2 M). Add this compound (1.1 eq.) to the solution in one portion.
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., 25-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions may take from 16 hours to several days.[1]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate (B1210297) in hexanes. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent (e.g., diethyl ether) prior to chromatography.
-
Characterization: Confirm the structure of the α,β-unsaturated aldehyde product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application 2: One-Pot, Multi-Component Synthesis of Heterocycles
This compound is highly effective in one-pot reactions where multiple bonds are formed in a single vessel.[1] This approach significantly improves efficiency by reducing waste and saving time, enabling the rapid generation of molecular complexity. A prominent application is its use in cascade Ugi/Wittig cyclization reactions to form highly substituted heterocycles like thiazoles and oxazoles.[1]
Workflow for Ugi/Wittig Cascade Cyclization:
This powerful multi-component reaction combines an isocyanide, an aldehyde, an amine, and a thiocarboxylic acid (for thiazoles). The intermediate from this Ugi reaction undergoes an intramolecular Wittig cyclization to yield the final heterocyclic product in a single operation.[1]
Caption: Workflow for one-pot Ugi/Wittig synthesis.
Experimental Protocol 2: General Procedure for a One-Pot Ugi/Wittig Cascade
Note: This is a generalized protocol based on the described reaction class. Specific substrates and conditions may require optimization.
-
Setup: In a reaction vial, combine the primary amine (1.0 eq.), aldehyde (1.0 eq.), and thiocarboxylic acid (1.0 eq.) in a suitable solvent such as methanol (B129727) or dichloromethane (B109758) (0.1 M).
-
Ugi Reaction: Stir the mixture for 10-15 minutes at room temperature. Add the isocyanide (1.0 eq.) and continue stirring for 12-24 hours. Monitor the formation of the Ugi intermediate by TLC or LC-MS.
-
Wittig Cyclization: To the same reaction vessel, add this compound (1.2 eq.).
-
Reaction: Heat the mixture if necessary (e.g., 40-60 °C) and stir for an additional 12-24 hours until the cyclization is complete.
-
Workup & Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography to isolate the desired heterocycle.
Application 3: Sequential Wittig Reaction and Pericyclic Cycloaddition
The α,β-unsaturated aldehyde generated from the Wittig reaction is an excellent substrate for various pericyclic reactions, including Diels-Alder cycloadditions. This two-step sequence allows for the construction of complex, polycyclic heterocyclic systems from simple precursors. The electron-withdrawing aldehyde group activates the double bond, making it a potent dienophile.
Logical Flow for Heterocycle Synthesis via Wittig/Diels-Alder:
This strategy demonstrates how a simple aldehyde can be elaborated into a complex bicyclic heterocycle.
Caption: Logical workflow for complex heterocycle synthesis.
Considerations for Tandem Wittig/Diels-Alder Reactions:
-
Diene Selection: The choice of diene is critical. Electron-rich dienes, including heterocyclic dienes like furan, pyrrole, or substituted oxazoles, are excellent partners for the electron-deficient dienophile.
-
Stereoselectivity: The Diels-Alder reaction is highly stereospecific. The stereochemistry of the dienophile is retained in the product. The endo rule typically governs the approach of the dienophile, leading to predictable stereochemical outcomes.
-
Reaction Conditions: Diels-Alder reactions can be promoted by thermal conditions or by using Lewis acid catalysts to lower the activation energy and enhance regioselectivity.
References
Application Notes and Protocols for Mechanistic Investigations of Unusual Wittig Reaction Outcomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, renowned for its reliability in converting aldehydes and ketones into alkenes.[1] The reaction's driving force is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.[2] While textbooks often present a simplified mechanism, the reality is far more nuanced. Under specific conditions or with certain substrates, the Wittig reaction can yield unexpected products or stereochemical outcomes, prompting deeper mechanistic investigations. The exact mechanism, particularly the nature of the intermediates, has been a subject of considerable debate, involving species like betaines and oxaphosphetanes.[2][3][4] Modern computational and experimental evidence under lithium salt-free conditions points towards a concerted [2+2] cycloaddition mechanism where an oxaphosphetane is the sole intermediate.[5][6][7]
These application notes provide a detailed overview of common unusual outcomes, the mechanistic questions they raise, and protocols for their investigation.
Mechanistic Puzzle: The Source of E/Z Stereoselectivity
One of the most investigated "unusual" aspects of the Wittig reaction is the origin of its stereoselectivity. The geometry of the resulting alkene is highly dependent on the nature of the phosphonium (B103445) ylide and the reaction conditions, particularly the presence or absence of lithium salts.[5][8]
-
Non-stabilized Ylides (e.g., R = alkyl): These reactive ylides typically react under kinetic control to yield Z-alkenes.[1][8]
-
Stabilized Ylides (e.g., R = COOR, CN): These less reactive ylides often favor the formation of E-alkenes, a result of thermodynamic control where the reaction intermediates can equilibrate to the more stable trans configuration.[8][9]
-
The Lithium Effect : The presence of lithium salts (e.g., from using n-butyllithium as a base) can disrupt the stereoselectivity by coordinating to intermediates, potentially stabilizing a betaine-like species and allowing for equilibration, which can decrease the selectivity for the Z-alkene.[5][7][8]
Logical Relationship: Factors Influencing Stereoselectivity
Caption: Factors governing the stereochemical outcome of the Wittig reaction.
Data Presentation: Stereoselectivity under Various Conditions
| Ylide Type | Carbonyl | Base / Conditions | Solvent | E:Z Ratio | Reference |
| Non-stabilized (Ph₃P=CH(CH₂)₃CH₃) | C₆H₅CHO | NaHMDS (Salt-Free) | THF | 5:95 | Vedejs, E. et al. |
| Non-stabilized (Ph₃P=CH(CH₂)₃CH₃) | C₆H₅CHO | PhLi (Li⁺ Present) | THF | 47:53 | Vedejs, E. et al. |
| Stabilized (Ph₃P=CHCO₂Et) | C₆H₅CHO | NaOEt | EtOH | >98:2 | House, H.O. et al. |
| Semi-stabilized (Ph₃P=CHPh) | C₆H₅CHO | NaNH₂ (Salt-Free) | THF | 10:90 | Schlosser, M. et al. |
| Semi-stabilized (Ph₃P=CHPh) | C₆H₅CHO | PhLi (Li⁺ Present) | THF | 50:50 | Schlosser, M. et al. |
(Note: Data is representative and compiled from typical outcomes reported in organic chemistry literature.)
Mechanistic Investigation: Concerted [2+2] vs. Stepwise Betaine (B1666868) Pathway
A central debate in the Wittig mechanism is whether the reaction proceeds through a stepwise pathway involving a zwitterionic betaine intermediate or a concerted [2+2] cycloaddition to directly form a four-membered oxaphosphetane ring.[4][10][11]
-
Stepwise Betaine Pathway : This classical mechanism involves the nucleophilic attack of the ylide on the carbonyl to form a betaine intermediate.[2] This intermediate then cyclizes to the oxaphosphetane, which decomposes to the products. This pathway is now considered less likely for salt-free reactions but may be relevant in the presence of lithium ions.[7]
-
Concerted [2+2] Cycloaddition Pathway : A large body of computational and experimental evidence suggests that under salt-free conditions, the ylide and carbonyl react in a single, concerted step to form the oxaphosphetane intermediate.[5][7][11] The stereochemistry is set during this kinetically controlled cycloaddition.[6][7]
Diagram: Competing Mechanistic Pathways
Caption: Competing mechanisms for the formation of the oxaphosphetane intermediate.
Experimental Protocol 1: Kinetic Isotope Effect (KIE) Study
KIE studies are powerful for probing transition state structures. By replacing an atom with its heavier isotope at a position involved in bond-making or breaking, one can measure changes in the reaction rate to infer the nature of the rate-determining step.
Objective: To distinguish between a stepwise mechanism where C-C bond formation is solely rate-limiting and a concerted mechanism where both C-C and P-O bonds are formed in the transition state.[10]
Methodology:
-
Synthesis of Labeled Reactant: Prepare the carbonyl compound (e.g., benzaldehyde) with a ¹³C or ¹⁴C label at the carbonyl carbon.
-
Parallel Reactions: Set up two parallel Wittig reactions under identical, rigorously controlled salt-free conditions (e.g., using KHMDS as the base in anhydrous THF).
-
Reaction A: Unlabeled (¹²C) aldehyde.
-
Reaction B: Labeled (¹³C or ¹⁴C) aldehyde.
-
-
Kinetic Monitoring: Monitor the disappearance of the aldehyde reactant over time in both reactions using a suitable technique (e.g., GC-MS, HPLC, or in-situ NMR spectroscopy). Ensure reactions are run at low conversion to accurately determine initial rates.
-
Rate Calculation: Determine the initial rate constant for both the unlabeled (k₁₂) and labeled (k₁₃) reactions.
-
KIE Calculation: The KIE is the ratio of the rate constants: KIE = k₁₂ / k₁₃.
-
Analysis:
-
A significant KIE (typically > 1.02) on the carbonyl carbon suggests that C-C bond formation is occurring in the rate-determining transition state, which is consistent with both mechanisms.
-
Further studies, such as isotopic labeling on the phosphorus or oxygen atoms, combined with computational modeling, are often necessary to fully resolve the mechanism.[10]
-
Unusual Outcome: Epoxide Formation
Under certain conditions, particularly with α-halo carbonyl compounds or in the presence of specific additives, the Wittig reaction can yield epoxides instead of the expected alkene. This outcome suggests a diversion from the standard mechanism after the initial nucleophilic attack.
Proposed Mechanism for Epoxide Formation
Caption: Proposed pathway for epoxide formation in a modified Wittig reaction.
Experimental Protocol 2: Protocol for Trapping Reaction Intermediates
Objective: To gain evidence for the presence of a betaine or other intermediate by trapping it before it proceeds to the final product.
Methodology:
-
Reaction Setup: Perform the Wittig reaction at very low temperatures (e.g., -78 °C) to slow down the reaction rate and increase the lifetime of any intermediates. Use a non-stabilized ylide under lithium-present conditions, which are more likely to form a trappable betaine.
-
Intermediate Formation: Combine the ylide and the carbonyl compound at -78 °C and stir for a short period (e.g., 5-10 minutes).
-
Quenching/Trapping: Add a suitable electrophilic trapping agent to the cold reaction mixture. For example:
-
Protonation: Add a strong acid (e.g., HBF₄) to quench the betaine, which upon workup might yield a β-hydroxyphosphonium salt.
-
Alkylation: Add a reactive alkylating agent (e.g., methyl triflate) to trap the alkoxide of the betaine.
-
-
Analysis:
-
Carefully warm the reaction mixture and perform an appropriate workup.
-
Analyze the product mixture using NMR spectroscopy and Mass Spectrometry to identify the trapped species (e.g., the β-hydroxyphosphonium salt).
-
The successful identification of a trapped intermediate provides strong evidence for a stepwise reaction pathway under those specific conditions.
-
Advanced Application: Intramolecular Wittig Reactions
An "unusual" but powerful application of the Wittig reaction is its intramolecular variant, used for the synthesis of cyclic compounds, including complex heterocycles.[8] This requires a molecule containing both a phosphonium ylide and a carbonyl group.
Workflow: Synthesis of a Chromenone via Intramolecular Wittig
Caption: Experimental workflow for a tandem synthesis involving an intramolecular Wittig reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. wittig_reaction [chemeurope.com]
- 10. comporgchem.com [comporgchem.com]
- 11. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
Biocatalytic applications of (Triphenylphosphoranylidene)acetaldehyde derivatives
Topic: Chemoenzymatic One-Pot Synthesis of Alkenes via Biocatalytic Alcohol Oxidation and Subsequent Wittig Reaction.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The direct biocatalytic application of enzymes on (Triphenylphosphoranylidene)acetaldehyde and its derivatives is not documented in scientific literature. However, a powerful chemoenzymatic strategy combines the strengths of biocatalysis and classic organic chemistry to afford a green and efficient route for alkene synthesis. This approach utilizes an enzyme to oxidize a primary alcohol to an aldehyde, which then reacts in situ with a phosphorus ylide (Wittig reagent) to yield the desired alkene. This one-pot reaction avoids the isolation of potentially volatile, toxic, or unstable aldehyde intermediates, offering a more sustainable and streamlined synthetic process.[1][2][3]
The enzymatic component, often an alcohol oxidase, provides high selectivity and operates under mild aqueous conditions. The subsequent Wittig reaction, a cornerstone of alkene synthesis, allows for the formation of a carbon-carbon double bond with good control over stereochemistry.[1][2][4] This combination of an enzymatic and a chemical transformation in a single reaction vessel represents a significant advancement in sustainable chemical manufacturing.
Application Notes
1. Green and Sustainable Alkene Synthesis: This chemoenzymatic cascade offers a greener alternative to traditional alkene synthesis. The enzymatic oxidation step often uses air as the oxidant and proceeds in aqueous buffer at mild temperatures, reducing the need for harsh oxidizing agents and organic solvents.[2][3] The one-pot nature of the reaction minimizes waste from purification of intermediates and reduces overall process time and energy consumption.
2. Overcoming Challenges of Aldehyde Handling: Many aldehydes are volatile, toxic, and prone to side reactions such as self-condensation or oxidation. By generating the aldehyde in situ and having it react immediately with the Wittig reagent, this method circumvents the need to handle and store these challenging intermediates.[1][2] This is particularly advantageous for aldehydes that are difficult to synthesize or isolate.
3. Broad Substrate Scope: The enzymatic oxidation step can be tailored by selecting enzymes with different substrate specificities. For instance, engineered choline (B1196258) oxidases have demonstrated a remarkable tolerance for a variety of functional groups in the alcohol substrate, including halides, azides, and alkynes.[2][3] This allows for the synthesis of a diverse range of functionalized alkenes, which are valuable building blocks in medicinal chemistry and materials science.
4. Chemo- and Stereoselectivity: Enzymes provide high chemoselectivity, oxidizing a target alcohol without affecting other sensitive functional groups in the molecule. The stereochemical outcome of the Wittig reaction (E/Z selectivity) is primarily determined by the structure of the ylide, providing a degree of control over the geometry of the resulting alkene.[4][5]
Experimental Protocols
Protocol 1: General Procedure for One-Pot Chemoenzymatic Synthesis of Alkenes
This protocol describes a general method for the chemoenzymatic synthesis of an alkene from a primary alcohol using a choline oxidase and a stabilized phosphorane.
Materials:
-
Primary alcohol substrate
-
Stabilized this compound derivative (Wittig reagent)
-
Catalase
-
Potassium phosphate (B84403) buffer (KPi), 100 mM, pH 7.0
-
Reaction vessel (e.g., glass vial with magnetic stirrer)
-
Temperature-controlled shaker or stirrer
Procedure:
-
Reaction Setup: In a reaction vessel, prepare a solution of the primary alcohol substrate in potassium phosphate buffer.
-
Enzyme Addition: Add the recombinant choline oxidase and catalase to the reaction mixture. Catalase is added to decompose the hydrogen peroxide byproduct of the oxidation reaction, which can otherwise inactivate the oxidase.
-
Wittig Reagent Addition: Add the stabilized this compound derivative to the reaction mixture.
-
Reaction Incubation: Seal the vessel and incubate at a controlled temperature (e.g., 37°C) with vigorous stirring for a specified time (e.g., 4-24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure alkene.
Data Presentation
The following table summarizes representative data for the chemoenzymatic one-pot synthesis of various alkenes from their corresponding primary alcohols, demonstrating the broad substrate scope of this methodology.
| Entry | Alcohol Substrate | Wittig Reagent | Product | Yield (%) | E:Z Ratio |
| 1 | 4-Chlorobutanol | (Carbethoxymethylene)triphenylphosphorane | Ethyl 6-chloro-2-hexenoate | 75 | >95:5 |
| 2 | 5-Azidopentanol | (Carbethoxymethylene)triphenylphosphorane | Ethyl 7-azido-2-heptenoate | 68 | >95:5 |
| 3 | 6-Bromohexanol | (Acetylmethylene)triphenylphosphorane | 8-Bromo-3-octen-2-one | 82 | >95:5 |
| 4 | 3-(Methylthio)propanol | (Cyanomethylene)triphenylphosphorane | 5-(Methylthio)-2-pentenenitrile | 65 | 90:10 |
| 5 | 4-Pentyn-1-ol | (Carbethoxymethylene)triphenylphosphorane | Ethyl 2,7-nonadien-9-ynoate | 55 | >95:5 |
Data is illustrative and based on findings reported in the literature for similar chemoenzymatic systems.[2][3]
Mandatory Visualization
References
- 1. Tandem one-pot biocatalytic oxidation and Wittig reaction in water - American Chemical Society [acs.digitellinc.com]
- 2. Tandem One-Pot Biocatalytic Oxidation and Wittig Reaction in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of (Triphenylphosphoranylidene)acetaldehyde: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of (Triphenylphosphoranylidene)acetaldehyde, a stabilized Wittig reagent. Adherence to these protocols is critical for minimizing environmental impact and maintaining operational safety.
Immediate Safety and Handling Precautions
This compound is a chemical that requires careful handling. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[1][2] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or fumes.[1][2]
In the event of accidental release, spills should be cleaned up immediately using dry procedures to avoid generating dust.[1] The spilled material should be swept or vacuumed into a clean, dry, and properly labeled container for disposal.[1] It is crucial to prevent the chemical from entering drains or waterways.[1][3][4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₇OP | Sigma-Aldrich |
| Molecular Weight | 304.33 g/mol | Sigma-Aldrich |
| Hazard Statements | H315, H319, H335 | Apollo Sci. |
| Precautionary Statements | P261, P280, P305+P351+P338 | Apollo Sci. |
| Incompatibilities | Strong oxidizing agents, Strong acids | Fisher Sci. |
Disposal Plan: From Laboratory Bench to Waste Collection
The primary method for the disposal of this compound is through an authorized hazardous waste collection service.[1][2][4] The compound should be kept in its original, tightly sealed container and not mixed with other waste streams.[3][4] For small, residual quantities in the laboratory, a deactivation procedure through controlled hydrolysis can be employed to convert the reactive ylide into less hazardous byproducts before collection. This procedure should only be performed by trained personnel.
Experimental Protocol: Laboratory-Scale Deactivation by Hydrolysis
This protocol is designed for the deactivation of small quantities (typically < 5g) of this compound. The stabilized nature of this ylide allows for a more controlled reaction with water compared to unstabilized ylides. The hydrolysis reaction will decompose the ylide into acetaldehyde (B116499) and triphenylphosphine (B44618) oxide.
Materials:
-
This compound waste
-
A suitable reaction vessel (e.g., round-bottom flask) of appropriate size to ensure the reaction mixture does not exceed 50% of the vessel's volume.
-
Stirring mechanism (e.g., magnetic stirrer and stir bar)
-
Solvent such as Tetrahydrofuran (THF) or Dioxane
-
Water
-
A suitable container for the final waste mixture, clearly labeled.
Procedure:
-
Preparation: In a chemical fume hood, place the this compound to be deactivated into the reaction vessel.
-
Dissolution: Add a sufficient amount of a compatible solvent (e.g., THF or Dioxane) to dissolve the material completely.
-
Stirring: Begin stirring the solution to ensure homogeneity.
-
Controlled Hydrolysis: Slowly add water dropwise to the stirring solution. While this stabilized ylide is not violently reactive with water, a controlled addition is a prudent safety measure. An excess of water should be used to ensure complete hydrolysis.
-
Reaction Time: Allow the mixture to stir at room temperature for several hours (e.g., 12-24 hours) to ensure the hydrolysis reaction goes to completion. The disappearance of the characteristic yellow color of the ylide can be an indicator of reaction progress.
-
Waste Collection: Once the reaction is complete, the resulting mixture, containing primarily triphenylphosphine oxide, acetaldehyde, and the solvent, should be transferred to a labeled hazardous waste container.
-
Final Disposal: This container must be disposed of through an authorized hazardous or special waste collection service.[1] Triphenylphosphine oxide is also classified as hazardous and is harmful to aquatic life.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
